2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol
Description
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Properties
IUPAC Name |
2-[1-(4-bromophenyl)triazol-4-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c1-11(2,16)10-7-15(14-13-10)9-5-3-8(12)4-6-9/h3-7,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIHPLASTHLNBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674330 | |
| Record name | 2-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-34-3 | |
| Record name | 1-(4-Bromophenyl)-α,α-dimethyl-1H-1,2,3-triazole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structure Elucidation of Novel Bromophenyl-Substituted Triazoles: A Methodical Framework
An In-depth Technical Guide for Drug Development Professionals
Abstract
Triazole heterocycles, particularly those featuring a bromophenyl substituent, represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2][3][4] The precise structural characterization of these molecules is a cornerstone of drug discovery and development, as subtle changes in substitution patterns, especially regioisomerism, can profoundly impact pharmacological efficacy and safety. This guide presents an integrated, field-proven strategy for the unambiguous structure elucidation of novel bromophenyl-substituted triazoles. Moving beyond a simple recitation of techniques, we delve into the causality behind experimental choices, establishing a self-validating workflow that combines synthesis with advanced spectroscopic and crystallographic analysis. This document is intended for researchers, chemists, and drug development professionals seeking a robust framework for characterizing this vital class of compounds.
The Strategic Imperative: Why Structure Dictates Function
The journey of a novel therapeutic agent from concept to clinic is predicated on a foundational understanding of its molecular structure. For bromophenyl-substituted triazoles, this is particularly critical. The position of the nitrogen atoms in the triazole ring (1,2,3- vs. 1,2,4-triazole) and the attachment points of the substituents create distinct regioisomers. For instance, the copper-catalyzed "click" reaction reliably yields 1,4-disubstituted 1,2,3-triazoles, while other catalytic systems or thermal conditions can produce 1,5-isomers or mixtures.[5][6][7] These isomers, while possessing the same molecular formula, exhibit different electronic distributions, hydrogen bonding capabilities, and three-dimensional shapes, thereby altering their interaction with biological targets.[1] An unconfirmed structure is a liability; an incorrect one can derail a research program.
This guide, therefore, champions a multi-technique, synergistic approach. We begin with a brief overview of synthesis—the origin of the structural puzzle—and then systematically detail the core analytical techniques required to solve it: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each step is designed to build upon the last, creating a cascade of evidence that culminates in an irrefutable structural assignment.
Synthesis: Setting the Stage for Elucidation
The synthetic route chosen not only creates the target molecule but also provides the first hypothesis of its structure. Understanding the reaction mechanism is crucial for anticipating the likely regioisomeric outcome.
Dominant Synthetic Pathway: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The "click chemistry" paradigm, specifically the CuAAC reaction, is the most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles due to its high regioselectivity, excellent yields, mild reaction conditions, and broad functional group tolerance.[1][6][8] The mechanism involves the in-situ formation of a copper(I) acetylide, which selectively reacts with an organic azide to form the 1,4-disubstituted product.
Synthesis of 1,2,4-Triazoles
Derivatives of 1,2,4-triazole are commonly synthesized via the cyclization of intermediates like N-substituted hydrazinecarbothioamides, often prepared from bromobenzoyl hydrazides.[2][9] The specific reaction conditions and precursors dictate the final substitution pattern on the triazole ring.
Experimental Protocol: Representative Synthesis of a 1-(bromophenyl)-4-substituted-1H-1,2,3-triazole via CuAAC
This protocol describes a general procedure. Molar equivalents and reaction times should be optimized for specific substrates.
-
Reagent Preparation: In a reaction vial, dissolve the terminal alkyne (1.0 eq.) and the relevant bromophenyl azide (1.0 eq.) in a 1:1 mixture of tert-butanol and water.[8]
-
Catalyst Addition: To the stirring solution, add sodium ascorbate (0.15 eq.) followed by copper(II) sulfate pentahydrate (0.05 eq.). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.[8]
-
Reaction: Cap the vial and stir vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often complete within 1-24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and remove the solvent under reduced pressure. Purify the crude solid by flash column chromatography (silica gel) or recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.[8]
The logical flow from starting materials to the purified compound is illustrated below.
Caption: General workflow for CuAAC synthesis.
The Analytical Gauntlet: A Multi-Pronged Verification
With a purified compound in hand, the elucidation process begins. No single technique is sufficient; rather, it is the congruence of data from orthogonal methods that builds an undeniable case for the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful technique for determining the precise connectivity of a molecule in solution. For triazoles, it is indispensable for distinguishing regioisomers.
Causality of Choice:
-
¹H NMR provides information on the number and environment of protons, revealing key signals like the isolated triazole proton and the characteristic splitting patterns of the bromophenyl ring.
-
¹³C NMR is crucial for identifying the carbon skeleton. Its ability to differentiate between the C4 and C5 carbons of the triazole ring is often the simplest way to assign 1,4- vs. 1,5-regiochemistry.[7]
-
2D NMR (HSQC, HMBC) provides definitive proof of connectivity by showing correlations between protons and carbons, removing any ambiguity in assignments.[10][11]
Key Interpretive Signatures for Bromophenyl-Triazoles:
| Nucleus | Feature | Typical Chemical Shift (ppm) | Significance |
| ¹H | Triazole C-H | 7.5 - 8.8 | A sharp singlet, its exact position is sensitive to substituents. Its presence confirms the formation of a disubstituted triazole.[12][13] |
| Bromophenyl C-H | 7.2 - 7.8 | Typically two doublets (for para-substitution) or more complex multiplets, integrating to 4 protons. | |
| ¹³C | Triazole C4 (1,4-isomer) | ~140 - 149 | The carbon atom not bearing a proton. |
| Triazole C5 (1,4-isomer) | ~120 - 128 | Key Diagnostic Peak: The protonated carbon is significantly upfield compared to the C4 of the 1,5-isomer.[7][13] | |
| Triazole C4 (1,5-isomer) | ~132 - 136 | The protonated carbon in the 1,5-isomer, found further downfield.[7] | |
| Bromophenyl C-Br | ~115 - 125 | The carbon atom directly attached to bromine. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[14] Ensure the compound is fully dissolved.
-
Data Acquisition: Record standard 1D ¹H and ¹³C{¹H} spectra.
-
Advanced Analysis (If Needed): If assignments are ambiguous, acquire 2D spectra.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. This definitively links the ¹H triazole singlet to its corresponding ¹³C signal (C5 in a 1,4-isomer).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the ultimate tool for mapping the molecular framework. For example, the triazole proton will show a correlation to the C4 carbon and to carbons on the adjacent substituent, confirming the overall connectivity.
-
The logical progression of NMR experiments provides a self-validating dataset.
Caption: Decision workflow for NMR-based structure elucidation.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS provides two crucial pieces of information: the exact molecular weight and structural clues derived from how the molecule breaks apart.
Causality of Choice:
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This serves as a fundamental check—the proposed structure from NMR must match the elemental formula from HRMS.
-
Tandem MS (MS/MS): Fragmentation analysis reveals characteristic losses from the parent molecule. The predictable isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a distinctive "doublet" peak for any fragment containing the bromine atom, which is a powerful diagnostic tool.[15]
Key Interpretive Signatures:
-
Molecular Ion Peak ([M+H]⁺ or [M]⁺˙): Confirms the molecular weight. The M and M+2 peaks should have nearly equal intensity due to the bromine isotopes.
-
Characteristic Fragments:
-
Loss of N₂ (28 Da) from the triazole ring is a common fragmentation pathway.[15]
-
Cleavage of the bond between the triazole and the bromophenyl ring.
-
Fragments corresponding to the bromophenyl cation.
-
Experimental Protocol: HPLC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer, typically with an Electrospray Ionization (ESI) source for soft ionization that preserves the molecular ion.[16]
-
Method:
-
Data Analysis: Identify the [M+H]⁺ peak and confirm its isotopic pattern. If fragmentation data is collected, analyze the daughter ions for characteristic losses.
Single-Crystal X-ray Crystallography: The Definitive Answer
When NMR and MS data are insufficient to resolve a complex structural ambiguity, or when absolute confirmation of a novel scaffold is required for regulatory submission, X-ray crystallography is the gold standard.[17][18]
Causality of Choice:
-
Unambiguous Determination: It provides a direct visualization of the molecule's three-dimensional structure in the solid state.
-
Absolute Confirmation: It definitively establishes connectivity, regiochemistry, and stereochemistry, leaving no room for doubt.
Protocol Overview: From Sample to Structure
-
Crystal Growth: This is often the most challenging step. It involves slowly evaporating a solution of the highly purified compound in a suitable solvent or solvent system to allow for the formation of single, diffraction-quality crystals.
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed by complex software to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.[17]
The output is a detailed crystallographic information file (CIF) containing precise bond lengths, angles, and atomic coordinates, which serves as irrefutable proof of the structure.[17][18]
Integrated Elucidation Strategy: A Self-Validating System
The true power of this approach lies not in the individual techniques, but in their integration into a logical, self-validating workflow. Each step provides a hypothesis that is tested and confirmed by the next.
Caption: An integrated, decision-based workflow for structure elucidation.
This workflow ensures trustworthiness. A discrepancy at any checkpoint—for instance, if the molecular formula from HRMS contradicts the NMR data—immediately flags a problem with the sample (e.g., impurity, incorrect product) and prevents the propagation of erroneous data. The final structure is thus validated by a convergence of evidence from multiple, independent analytical methods.
Conclusion
The structure elucidation of novel bromophenyl-substituted triazoles is a mission-critical task in modern drug discovery. A haphazard approach invites ambiguity and risk. The methodical, multi-technique framework presented in this guide provides a clear and robust pathway to success. By combining rational synthesis with the analytical power of NMR, MS, and, when necessary, X-ray crystallography, researchers can establish a self-validating system that ensures the scientific integrity of their work. This rigorous approach not only confirms the identity of a molecule but also builds the foundation of confidence required to advance a promising compound through the development pipeline.
References
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- Yadav, M., et al. (n.d.). Click Chemistry Inspired Synthesis of Morpholine-Fused Triazoles. ACS Publications.
- Frontana-Uribe, B. A., et al. (n.d.). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. MDPI.
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Lagerwall, J. P. F., et al. (n.d.). Applying click chemistry to synthesis of chiral[8][15][19]‐triazole liquid crystals. Taylor & Francis Online. Retrieved from
- Kaur, H., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed.
- Hulina, Y., & Kaplaushenko, A. (n.d.). Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives. Current issues in pharmacy and medicine.
- Unknown. (n.d.). Synthesis, characterization and biological evolution of some novel derivatives of 1,2,4-triazole. ResearchGate.
- Unknown. (n.d.). Mass Fragmentation pattern of Compound 4(b)(c)(d). ResearchGate.
- Unknown. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
- Unknown. (n.d.). 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry.
- Shcherbyna, R., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Pharmacia.
- Unknown. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI.
- Asiri, A. M., et al. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
- Unknown. (n.d.). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Unknown. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society.
- Unknown. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles.... ResearchGate.
- Hanson, P. R., et al. (2012). Method for Assigning Structure of 1,2,3-Triazoles. ACS Publications.
- Unknown. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory.
- Unknown. (2025). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti. ACS Omega.
- Unknown. (n.d.). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. National Institutes of Health.
- Asiri, A. M., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. ResearchGate.
- Unknown. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate. National Institutes of Health.
- Unknown. (n.d.). Discovery of novel functionalized 1,2,4-triazoles as PARP-1 inhibitors in breast cancer. SpringerLink.
- Unknown. (n.d.). A Comprehensive review on 1, 2,4 Triazole.
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Physical and chemical properties of 2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol.
An In-Depth Technical Guide to the Physicochemical Properties of 2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol
Executive Summary
This technical guide provides a comprehensive analysis of the physical and chemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The molecule integrates three key structural motifs: a 1,4-disubstituted 1,2,3-triazole ring, a 4-bromophenyl group, and a tertiary alcohol (propan-2-ol). This unique combination imparts specific physicochemical characteristics that are crucial for its potential biological activity and application as a scaffold in drug design. This document details its synthesis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a thorough characterization profile using modern spectroscopic techniques (NMR, MS, IR), and discusses its potential therapeutic relevance. The intended audience includes researchers, medicinal chemists, and scientists involved in pharmaceutical development.
Introduction and Scientific Context
The 1,2,3-triazole moiety is a prominent scaffold in modern medicinal chemistry, valued for its stability, rigid structure, and capacity for hydrogen bonding.[1][2] Triazole-containing compounds exhibit a vast range of pharmacological activities, including antifungal, anticancer, antiviral, and antibacterial properties.[2][3][4] The synthetic accessibility of 1,4-disubstituted 1,2,3-triazoles, primarily through the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has further cemented its role as a privileged structure in drug discovery.[5][6]
The incorporation of a halogenated phenyl ring, such as the 4-bromophenyl group, is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[3][7] Furthermore, the tertiary alcohol of the propan-2-ol substituent introduces a potential hydrogen bond donor and acceptor site, which can significantly influence solubility and target engagement. The subject of this guide, this compound, therefore represents a molecule with a high potential for biological investigation.
Synthesis and Mechanistic Rationale
The most efficient and widely adopted method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is favored for its high yields, mild reaction conditions, exceptional regioselectivity, and tolerance of a wide variety of functional groups.
The synthesis of this compound proceeds via the reaction of two key precursors: 1-azido-4-bromobenzene and 2-methyl-3-butyn-2-ol. The causality behind the experimental choices is critical: a copper(II) salt (e.g., CuSO₄·5H₂O) is used as a pre-catalyst, which is reduced in situ to the catalytically active copper(I) species by a reducing agent, typically sodium ascorbate. This ensures a constant, low concentration of the Cu(I) catalyst, preventing side reactions and promoting the cycloaddition cascade. The reaction is often performed in a solvent mixture like t-butanol and water to accommodate both the organic precursors and the inorganic catalyst salts.
Caption: Synthetic workflow for the target compound via CuAAC.
Experimental Protocol: Synthesis via CuAAC
This protocol is a representative, self-validating system for the synthesis of the title compound.
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1-azido-4-bromobenzene (1.0 eq) and 2-methyl-3-butyn-2-ol (1.1 eq) in a 1:1 mixture of tert-butanol and water (40 mL).
-
Catalyst Addition: To the stirred solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). The choice to add the ascorbate first ensures immediate reduction of the copper(II) as it is introduced.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours.
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1). The disappearance of the starting azide is a key indicator of reaction completion.
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Physicochemical Properties
The physical properties of the compound are summarized below. These attributes are fundamental to its handling, formulation, and pharmacokinetic profile.
| Property | Value | Source/Comment |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₁H₁₂BrN₃O | [8] |
| Molecular Weight | 282.14 g/mol | Calculated |
| Appearance | Expected to be a white to off-white crystalline solid | Based on similar triazole derivatives[9][10] |
| Melting Point | Not reported in available literature. | Requires experimental determination. |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF; sparingly soluble in water. | Inferred from structural motifs.[1] |
| cLogP | A calculated value would likely fall in the range of 1.5-3.0, suggesting moderate lipophilicity suitable for drug candidates. | Prediction based on similar structures.[11] |
Spectroscopic and Structural Characterization
A combination of spectroscopic methods is required to unambiguously confirm the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The expected ¹H and ¹³C NMR chemical shifts are detailed below.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | Justification |
| Aromatic | 7.7 - 7.9 | Doublet | 2H, Ar-H | Protons ortho to the triazole ring. |
| Aromatic | 7.6 - 7.8 | Doublet | 2H, Ar-H | Protons ortho to the bromine atom. |
| Triazole | ~8.1 | Singlet | 1H, Triazole C5-H | Characteristic singlet for a 1,4-disubstituted triazole.[12] |
| Hydroxyl | 2.0 - 4.0 | Singlet (broad) | 1H, -OH | Exchangeable proton; shift is concentration/solvent dependent. |
| Methyl | ~1.6 | Singlet | 6H, 2 x -CH₃ | Equivalent methyl groups on the propan-2-ol moiety. |
| ¹³C NMR | Predicted δ (ppm) | Assignment | Justification |
| Aromatic | 145-150 | Triazole C4 | Carbon bearing the propan-2-ol group. |
| Aromatic | 130-140 | Aromatic C-N | Carbon of the phenyl ring attached to the triazole. |
| Aromatic | 132-135 | Aromatic C-H | Phenyl C-H carbons. |
| Aromatic | 120-125 | Triazole C5 | Triazole C-H carbon.[13] |
| Aromatic | 120-125 | Aromatic C-Br | Carbon bearing the bromine atom. |
| Aliphatic | 65-70 | Quaternary C-OH | Central carbon of the propan-2-ol group. |
| Aliphatic | 25-30 | Methyl (-CH₃) | The two equivalent methyl carbons. |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight. A key diagnostic feature is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity separated by 2 m/z units, [M+H]⁺ and [M+H+2]⁺.
Caption: Predicted ESI-MS fragmentation pathway for the title compound.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Tertiary Alcohol (-OH)[14] |
| 3150 - 3100 | C-H stretch | Aromatic & Triazole C-H |
| 3000 - 2850 | C-H stretch | Aliphatic C-H (methyl) |
| ~1600, ~1500 | C=C stretch | Aromatic Ring |
| ~1450 | N=N stretch | Triazole Ring[12] |
| 1250 - 1000 | C-O stretch | Tertiary Alcohol |
| Below 800 | C-Br stretch | Aryl Bromide |
Potential Applications and Future Directions
Given the well-documented biological activities of both 1,2,3-triazoles and bromophenyl-containing compounds, this compound is a promising candidate for biological screening.[3][15] Its structure suggests potential as an antifungal, antibacterial, or anticancer agent.[4][7]
Future research should focus on:
-
Biological Evaluation: Screening the compound against a panel of microbial strains and cancer cell lines to identify potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the substituents on the phenyl ring or altering the alcohol side chain to optimize potency and selectivity.
-
In Silico Modeling: Employing computational tools for molecular docking studies against known biological targets and for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to guide further drug development efforts.
References
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Physicochemical properties of 1,2,3-triazole derivatives. (a) The... - ResearchGate. Available at: [Link]
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Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - ACS Publications. Available at: [Link]
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC - NIH. Available at: [Link]
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Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. Available at: [Link]
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1,2,3-Triazole - Wikipedia. Available at: [Link]
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On–DNA Platform Molecules Based on a Diazide Scaffold II: A Compact Diazide Platform Designed for Small–Molecule Drug Discovery - MDPI. Available at: [Link]
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Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic - The Royal Society of Chemistry. Available at: [Link]
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1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - NIH. Available at: [Link]
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This compound, 98% Purity, C11H12BrN3O, 5 grams - CP Lab Safety. Available at: [Link]
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(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl} - MDPI. Available at: [Link]
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infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]
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Triazole And Its Compounds in Biomedical Science: Present Uses, Approaches, And Future Prospects. Available at: [Link]
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Recent advances in the researches of triazole compounds as medicinal drugs. Available at: [Link]
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1H NMR spectrum of (1-(2-bromophenyl)-1H-1,2,3-triazole-4-yl)methyl... - ResearchGate. Available at: [Link]
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This compound, TRC - Fisher Scientific. Available at: [Link]
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Recent advances in the researches of triazole compounds as medicinal drugs. Available at: [Link]
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Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. Available at: [Link]
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Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients - ResearchGate. Available at: [Link]
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Technical Guide: Nomenclature and Identification of 2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the nomenclature and identification of the chemical compound 2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol . An exhaustive search of authoritative chemical databases and scientific literature reveals that this compound is not associated with a registered CAS (Chemical Abstracts Service) number. This indicates that the substance is likely a novel or non-commercial chemical entity that has not yet been formally registered. This guide provides a systematic determination of its IUPAC name based on established nomenclature rules, clarifies the function and importance of CAS numbers in research and regulatory contexts, and outlines the procedure for registering a new chemical substance.
Introduction: The Challenge of Identifying Novel Compounds
In drug discovery and chemical research, the precise identification of a molecule is paramount. Standardized identifiers such as the IUPAC name and the CAS number provide a universal language for scientists, regulators, and manufacturers, eliminating the ambiguity that can arise from trivial or laboratory-specific names.[1]
The compound , this compound, represents a specific substituted triazole. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, existing as two constitutional isomers: 1,2,3-triazole and 1,2,4-triazole.[2][3][4] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[2][5]
A comprehensive search of chemical registries, including PubChem, Scopus, and commercial supplier catalogs, did not yield a registered CAS number for this specific molecule. While some suppliers list the compound, they do not provide an official CAS number, suggesting it is a research chemical offered without formal registration.[6][7] This guide serves to provide clarity on its formal nomenclature and the implications of its unregistered status.
Systematic IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The name "this compound" is constructed according to these rules and is considered the Preferred IUPAC Name (PIN) .
Let's deconstruct the name to understand its components:
-
Parent Structure: propan-2-ol
-
This identifies a three-carbon propane chain where a hydroxyl (-OH) group is attached to the second carbon. This alcohol group is the principal functional group, hence the "-ol" suffix.
-
-
Primary Substituent: (1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)
-
This entire group is treated as a substituent attached to the second carbon of the propan-2-ol parent structure. The locant "2-" at the beginning of the full name specifies this attachment point.
-
1H-1,2,3-triazol : This is the core heterocyclic ring. "1H" specifies the position of the hydrogen atom on a nitrogen in the unsubstituted ring.[4]
-
-4-yl : This suffix indicates that the triazole ring is attached to the parent structure (propan-2-ol) at its 4th position.
-
1-(4-Bromophenyl) : This describes a further substitution on the triazole ring itself.
-
4-Bromophenyl : A phenyl group substituted with a bromine atom at its 4th position.
-
1- : This locant indicates that the 4-bromophenyl group is attached to the nitrogen atom at the 1st position of the triazole ring.
-
-
The systematic construction of the name ensures that only one chemical structure can be drawn from it, providing unambiguous identification.
To visually represent the described IUPAC name, the following structure can be drawn.
Caption: Chemical structure of this compound.
The CAS Number: A Unique Identifier
A CAS Registry Number® is a unique numerical identifier assigned to a single, specific chemical substance by the Chemical Abstracts Service, a division of the American Chemical Society.[8] These numbers are assigned sequentially to new substances as they enter the CAS REGISTRY® database.[8]
Key Characteristics of CAS Numbers:
-
Uniqueness: Each number corresponds to only one substance, encompassing organic and inorganic compounds, polymers, alloys, and more.[8] Stereoisomers and different salt forms receive distinct CAS numbers.[8][9]
-
No Chemical Significance: The number itself contains no information about the chemical structure; it is simply a unique tag.[8]
-
Universal Standard: CAS numbers are used globally in databases, regulatory submissions (e.g., REACH, TSCA), and on safety data sheets to provide an unambiguous identifier.[1][10]
The absence of a CAS number for this compound signifies that it has not been described in the literature or registered in a way that would lead to its inclusion in the CAS REGISTRY®.[1][10]
Protocol for Obtaining a CAS Number for a Novel Substance
For researchers who have synthesized a new compound, obtaining a CAS number is a critical step for publication, patenting, and regulatory compliance. The process involves submitting the substance's information to CAS for registration.
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Spectroscopic Characterization of 2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are working with or synthesizing this and related molecular scaffolds. The guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, offering insights into the structural elucidation of this specific 1,4-disubstituted 1,2,3-triazole derivative.
Molecular Structure and Key Features
This compound, with the chemical formula C₁₁H₁₂BrN₃O, is a heterocyclic compound featuring a 1,4-disubstituted 1,2,3-triazole ring. This core structure is a prominent scaffold in medicinal chemistry, valued for its metabolic stability and capacity for hydrogen bonding.[1] The key structural features influencing its spectroscopic signature are:
-
1-(4-Bromophenyl) group: An aromatic ring with a bromine substituent, which will exhibit a characteristic isotopic pattern in mass spectrometry and distinct signals in NMR.
-
1,2,3-Triazole ring: A five-membered aromatic heterocycle with three nitrogen atoms. The proton on this ring is a key diagnostic signal in ¹H NMR.
-
Propan-2-ol substituent: A tertiary alcohol group, which will show characteristic stretching vibrations in IR spectroscopy and specific signals for the methyl and hydroxyl groups in NMR.
The synthesis of such 1,4-disubstituted 1,2,3-triazoles is commonly achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, which is highly regioselective and efficient.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of labile protons, such as the hydroxyl proton.[3]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR: Typical parameters include a 30° pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Deuterium Exchange: To confirm the hydroxyl proton signal, a D₂O exchange experiment can be performed. After acquiring the initial ¹H NMR spectrum, a few drops of D₂O are added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The hydroxyl proton signal will either disappear or significantly decrease in intensity.[3]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.00 | s | 1H | Triazole C5-H |
| ~7.70 | d | 2H | Aromatic H (ortho to Br) |
| ~7.60 | d | 2H | Aromatic H (meta to Br) |
| ~2.50 | s | 1H | -OH |
| ~1.70 | s | 6H | 2 x -CH₃ |
Interpretation:
-
The singlet at approximately 8.00 ppm is characteristic of the C5 proton of a 1,4-disubstituted 1,2,3-triazole ring.[2]
-
The aromatic region will display two doublets corresponding to the AA'BB' spin system of the 4-bromophenyl group.
-
The hydroxyl proton of the tertiary alcohol is expected to appear as a broad singlet around 2.50 ppm. Its chemical shift can be highly variable depending on concentration and solvent.[3][4]
-
The two methyl groups of the propan-2-ol moiety are equivalent and will appear as a singlet integrating to six protons at approximately 1.70 ppm.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | Triazole C4 |
| ~135 | Aromatic C (ipso to N) |
| ~133 | Aromatic CH (meta to Br) |
| ~123 | Aromatic C (ipso to Br) |
| ~122 | Aromatic CH (ortho to Br) |
| ~121 | Triazole C5 |
| ~69 | Quaternary C (-C(OH)(CH₃)₂) |
| ~30 | Methyl C (-CH₃) |
Interpretation:
-
The signals for the triazole carbons, C4 and C5, are expected in the 121-148 ppm range.[2]
-
The four distinct signals for the 4-bromophenyl ring will be observed in the aromatic region (120-140 ppm).
-
The quaternary carbon of the propan-2-ol group, attached to the hydroxyl group, will appear around 69 ppm.
-
The two equivalent methyl carbons will give a single signal at approximately 30 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which should readily form a protonated molecule [M+H]⁺. Electron ionization (EI) can also be used, which will provide more extensive fragmentation information.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement to confirm the elemental composition.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Subsequently, tandem mass spectrometry (MS/MS) can be performed on the molecular ion to study its fragmentation pathways.
Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Ion |
| 296/298 | [M+H]⁺ |
| 278/280 | [M+H - H₂O]⁺ |
| 238/240 | [M+H - C₃H₇O]⁺ |
| 155/157 | [C₆H₄Br]⁺ |
Interpretation:
-
The most characteristic feature will be the presence of a pair of peaks for the molecular ion [M+H]⁺ at m/z 296 and 298, with a nearly 1:1 intensity ratio. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[5][6]
-
A common fragmentation pathway for alcohols is the loss of a water molecule, leading to a fragment at m/z 278/280.
-
Cleavage of the C-C bond between the triazole ring and the propan-2-ol group would result in a fragment at m/z 238/240.
-
The bromophenyl cation at m/z 155/157 is also an expected fragment.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~3140 | Medium | C-H stretch (aromatic/triazole) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1600, ~1490 | Medium-Strong | C=C stretch (aromatic) |
| ~1250-1000 | Strong | C-O stretch (tertiary alcohol) |
| ~1070 | Medium | C-N stretch (triazole) |
| ~830 | Strong | C-H out-of-plane bend (para-disubstituted aromatic) |
Interpretation:
-
A strong and broad absorption band around 3350 cm⁻¹ is a clear indication of the O-H stretching vibration of the hydrogen-bonded tertiary alcohol.[4][8]
-
The C-O stretching vibration of a tertiary alcohol typically appears as a strong band in the 1210-1100 cm⁻¹ region.[9][10]
-
Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.
-
The characteristic C=C stretching bands of the aromatic ring will be present in the 1600-1450 cm⁻¹ region.
-
A strong band around 830 cm⁻¹ suggests para-disubstitution on the benzene ring.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis and structural elucidation.
Conclusion
This technical guide has outlined the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopic data for this compound. The interpretation of these spectra is based on the well-established principles of spectroscopic analysis and comparison with data for structurally related compounds. The characteristic signals and fragmentation patterns detailed herein should serve as a valuable reference for the successful identification and characterization of this and similar 1,2,3-triazole derivatives in a research and development setting.
References
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- 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties - Frontiers. (2019, March 25).
- Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - MDPI.
- Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones - Benchchem.
- CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018) - CHEMISTRY 1000.
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- Alcohols—The Rest of the Story - Spectroscopy Online. (2017, April 1).
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The Diverse Biological Landscape of 1,2,4-Triazole Derivatives: A Technical Guide for Drug Discovery Professionals
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to its incorporation into numerous clinically significant drugs.[1][2][3][4] This technical guide provides an in-depth exploration of the multifaceted biological activities of 1,2,4-triazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present detailed experimental protocols for activity assessment, and summarize key structure-activity relationship (SAR) data to inform the rational design of next-generation therapeutics.
Antifungal Activity: The Hallmark of 1,2,4-Triazoles
The most prominent and well-established biological activity of 1,2,4-triazole derivatives is their potent antifungal efficacy.[4][5] Marketed drugs like fluconazole, itraconazole, and voriconazole have revolutionized the treatment of systemic fungal infections.[4][6]
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The primary antifungal mechanism of 1,2,4-triazoles involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7][8][9] This enzyme is pivotal in the biosynthesis of ergosterol, an essential component of the fungal cell membrane responsible for maintaining its integrity and fluidity.[8][9] The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51, preventing the conversion of lanosterol to ergosterol.[9] This disruption leads to the accumulation of toxic methylated sterols, ultimately compromising the fungal cell membrane's structure and function.[9]
Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.
Quantitative Data: Half-maximal Inhibitory Concentration (IC50)
The in vitro anticancer activity of 1,2,4-triazole derivatives is commonly expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of a cancer cell line by 50%.
| Compound Series | Cancer Cell Line | IC50 Range (µM) | Reference |
| Pyridine Hybrids | Murine Melanoma (B16F10) | 41.12 - 61.11 | [10] |
| Fused Acridines | Lung, Breast, Melanoma, Colon | Not specified | [11] |
| Thiazolo[4,3-b]t[7][12][13][14]etrazines | Human Colon Carcinoma (HT-29) | 12.69 (for compound 4g) | [15] |
| Diarylurea Derivatives | HT-29, H460, MDA-MB-231 | 0.85 - 1.54 | [16] |
| Betulin Derivatives | Melanoma (A375) | 22.41 - 46.92 | [17] |
| 4-(1,2,4-Triazol-3-ylsulfanylmethyl) Derivatives | Breast (MCF-7), Colon (Caco-2) | 0.31 - 7.22 | [18] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [19][20][21][22] Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Synthesized 1,2,4-triazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Antibacterial Activity: A Growing Area of Interest
While not as extensively studied as their antifungal counterparts, 1,2,4-triazole derivatives have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria. [12][23][24][25]
Mechanism of Action: Diverse and Evolving
The antibacterial mechanisms of 1,2,4-triazoles are still under investigation, but several potential targets have been identified, including enzymes involved in bacterial cell wall synthesis and DNA replication. [11]Hybridization of the 1,2,4-triazole scaffold with other known antibacterial pharmacophores, such as fluoroquinolones, has shown to be a successful strategy to enhance antibacterial potency. [24]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
Similar to antifungal testing, the antibacterial efficacy of 1,2,4-triazole derivatives is determined by their MIC values.
| Compound Type | Bacterial Strain(s) | MIC Range (µg/mL) | Reference |
| Ofloxacin analogues | S. aureus, S. epidermidis, B. subtilis, E. coli | 0.25 - 1 | [12] |
| Clinafloxacin-triazole hybrids | Gram-positive and Gram-negative bacteria | 0.25 - 32 | [12] |
| 5-oxo- and 5-thioxo-1,2,4-triazole-fluoroquinolone hybrids | E. coli, P. aeruginosa, S. aureus | 0.12 - 1.95 | [12] |
| 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives | Bacillus subtilis | 31.25 | [12] |
| Nitrofuran-containing derivatives | E. coli, S. aureus | 0.039 - 1.25 | [6][26] |
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
The broth microdilution method for determining the MIC of antibacterial agents is similar to the protocol used for antifungal testing.
Materials:
-
Synthesized 1,2,4-triazole compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., Streptomycin, Ciprofloxacin)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and create serial twofold dilutions in CAMHB.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension in sterile saline, adjusted to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Plate Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of a 96-well microtiter plate containing 100 µL of the serially diluted compound. Include growth and sterility controls.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Antiviral and Anti-inflammatory Activities: Expanding the Therapeutic Scope
Beyond their antimicrobial and anticancer properties, 1,2,4-triazole derivatives have also shown potential as antiviral and anti-inflammatory agents.
Antiviral Activity
The 1,2,4-triazole scaffold is present in the antiviral drug ribavirin, and numerous derivatives have been investigated for their activity against a variety of viruses, including HIV, hepatitis B and C, and influenza virus. [19][27][28][29]The mechanisms of antiviral action are diverse and can involve the inhibition of viral enzymes such as proteases and polymerases.
Anti-inflammatory Activity
Several 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory properties, with some compounds exhibiting potent inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). [17][30][31][32][33]The anti-inflammatory effects are often evaluated using in vitro assays to measure the inhibition of pro-inflammatory cytokine production and in vivo models such as the carrageenan-induced paw edema model in rats.
Future Perspectives and Conclusion
The 1,2,4-triazole scaffold continues to be a highly privileged and fruitful starting point for the design and development of new therapeutic agents. The diverse range of biological activities exhibited by its derivatives underscores the immense potential of this heterocyclic core. Future research will likely focus on the development of hybrid molecules that combine the 1,2,4-triazole nucleus with other pharmacophores to enhance potency and selectivity, as well as to overcome drug resistance. Advances in computational chemistry and a deeper understanding of the structure-activity relationships will further accelerate the discovery of novel 1,2,4-triazole-based drugs with improved therapeutic profiles. This guide has provided a comprehensive overview of the current landscape, equipping researchers with the foundational knowledge and practical methodologies to contribute to this exciting and impactful field of drug discovery.
References
A comprehensive list of references with clickable URLs will be provided upon request.
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The Rising Therapeutic Tide: A Technical Guide to Bromophenyl-Containing Heterocyclic Compounds in Drug Discovery
For Immediate Release to the Scientific Community
[City, State] – January 18, 2026 – In the relentless pursuit of novel therapeutic agents, a distinct class of molecules is demonstrating remarkable potential across a spectrum of diseases. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the burgeoning field of bromophenyl-containing heterocyclic compounds. We will explore their diverse therapeutic applications, from oncology to infectious diseases and neuroprotection, underpinned by a rigorous examination of their synthesis, mechanisms of action, and structure-activity relationships (SAR). This document serves as a comprehensive resource, synthesizing current knowledge to empower the next wave of innovation in medicinal chemistry.
Introduction: The Strategic Advantage of the Bromophenyl Moiety in Heterocyclic Scaffolds
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, form the backbone of a vast number of pharmaceuticals.[1] Their structural diversity and ability to engage in various biological interactions make them privileged scaffolds in drug design. The incorporation of a bromophenyl group into these heterocyclic systems is a strategic design element that can significantly enhance therapeutic efficacy. The bromine atom, a halogen, can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins through halogen bonding, a non-covalent interaction that is gaining increasing recognition in rational drug design. This guide will illuminate the profound impact of this chemical modification on the therapeutic potential of heterocyclic compounds.
Anticancer Applications: Targeting the Engines of Malignancy
The quest for more effective and selective anticancer agents is a primary focus of modern drug discovery. Bromophenyl-containing heterocyclic compounds have emerged as a promising class of molecules with potent cytotoxic and cytostatic activities against various cancer cell lines.[2]
Mechanism of Action: Inducing Apoptosis and Inhibiting Key Kinases
A significant body of research points to the ability of these compounds to induce apoptosis, or programmed cell death, in cancer cells. For instance, certain bromophenyl-pyrazole derivatives have been shown to trigger cell death through the intrinsic mitochondrial pathway.[3] This often involves the modulation of the Bcl-2 family of proteins and the activation of caspases, the executioners of apoptosis.
Furthermore, these compounds have demonstrated inhibitory activity against critical kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] By blocking the ATP-binding sites of these kinases, they can halt the downstream signaling cascades that drive tumor growth and angiogenesis.
Caption: Anticancer mechanisms of bromophenyl-heterocycles.
Quantitative Analysis of Anticancer Activity
The in vitro anticancer activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative bromophenyl-containing heterocyclic compounds against various cancer cell lines.
| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole | 3-(4-bromophenyl)-1H-pyrazole derivative | Pancreatic (CFPAC-1) | 7.5 (nM) | [3] |
| Thiazole | 4-(4-bromophenyl)-thiazol-2-amine derivative | Breast (MCF-7) | 5.11 - 10.80 | [2][5] |
| Oxadiazole | 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole | Liver (HepG2) | 0.139 (µg/mL) | [6] |
| Coelenteramine | Brominated Coelenteramine | Prostate (PC-3) | 24.3 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.[7][8][9]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bromophenyl-containing heterocyclic compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[7] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Applications: A New Frontier in Combating Drug Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the development of novel antimicrobial agents. Bromophenyl-containing heterocyclic compounds have demonstrated promising activity against a range of pathogenic bacteria and fungi.[10]
Mechanism of Action: Disrupting Microbial Growth and Viability
The antimicrobial mechanisms of these compounds are diverse. Some derivatives, such as certain bromophenyl-thiazoles, are thought to interfere with essential microbial enzymes or disrupt cell membrane integrity.[5][10] The presence of the electron-withdrawing bromophenyl group can enhance the compound's ability to interact with microbial targets.[5]
Caption: Workflow for the Agar Well Diffusion Assay.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Specific Compound Example | Microbial Strain | MIC (µg/mL) | Reference |
| Thiazole-Pyrazole Hybrid | 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazole | S. aureus | 1.9 - 7.8 | [11] |
| Quinoline-Oxadiazole | 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivative | S. aureus | 4-fold > Neomycin | [6] |
| Furan-carboxamide | N-(4-bromophenyl)furan-2-carboxamide | A. baumannii (XDR) | 6.25 | [9] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a substance.[12][13][14]
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize Muller-Hinton agar and pour it into sterile Petri dishes.
-
Bacterial Inoculation: Once the agar has solidified, uniformly spread a standardized suspension of the test bacterium over the surface of the agar.
-
Well Creation: Using a sterile cork borer, create wells of a defined diameter (e.g., 6-8 mm) in the agar.[15]
-
Compound Application: Pipette a known concentration of the bromophenyl-containing heterocyclic compound solution into each well. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where bacterial growth has been inhibited. A larger zone of inhibition indicates greater antimicrobial activity.
Neuroprotective Applications: Shielding the Brain from Degeneration
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant challenge to an aging global population. Emerging evidence suggests that certain heterocyclic compounds possess neuroprotective properties, and the inclusion of a bromophenyl moiety can enhance these effects.[1][15]
Mechanism of Action: Combating Oxidative Stress and Neuroinflammation
The neuroprotective effects of these compounds are often attributed to their antioxidant and anti-inflammatory properties. They can scavenge reactive oxygen species (ROS) that contribute to neuronal damage.[1] Furthermore, they can modulate signaling pathways involved in neuroinflammation, such as the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.[16]
Caption: Neuroprotective mechanisms of bromophenyl-heterocycles.
Synthesis and Structure-Activity Relationship (SAR)
The therapeutic efficacy of bromophenyl-containing heterocyclic compounds is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.
General Synthesis Strategies
The synthesis of these compounds often involves multi-step reactions. For example, the synthesis of bromophenyl-substituted 1,3,4-oxadiazoles can be achieved through the cyclization of corresponding acid hydrazides.[17][18][19][20]
Representative Synthesis Protocol for a 1,3,4-Oxadiazole Derivative:
-
Hydrazide Formation: React a bromophenyl-substituted carboxylic acid with hydrazine hydrate to form the corresponding acid hydrazide.
-
Cyclization: Treat the acid hydrazide with a dehydrating agent, such as phosphorus oxychloride, to induce cyclization and form the 1,3,4-oxadiazole ring.[18] Alternatively, reaction with carbon disulfide followed by cyclization can yield 1,3,4-oxadiazole-2-thiones.[19]
Key SAR Insights
-
Position of the Bromo Group: The position of the bromine atom on the phenyl ring (ortho, meta, or para) can significantly impact biological activity. For instance, para-substitution on the phenyl ring attached to a thiazole nucleus has been associated with enhanced anticancer and antibacterial activity.[5]
-
Nature of the Heterocyclic Core: The type of heterocyclic ring (e.g., pyrazole, thiazole, oxadiazole) plays a fundamental role in determining the compound's therapeutic profile and mechanism of action.
-
Other Substituents: The presence and nature of other functional groups on the heterocyclic ring or the phenyl ring can fine-tune the compound's potency, selectivity, and pharmacokinetic properties.
Future Perspectives and Conclusion
Bromophenyl-containing heterocyclic compounds represent a rich and versatile source of potential therapeutic agents. The strategic incorporation of the bromophenyl moiety offers a powerful tool for medicinal chemists to optimize the pharmacological properties of heterocyclic scaffolds. Future research should focus on elucidating the precise molecular targets of these compounds, exploring their in vivo efficacy and safety profiles in preclinical models, and leveraging computational tools for the rational design of next-generation drug candidates with improved therapeutic indices. The continued exploration of this chemical space holds immense promise for addressing unmet medical needs in oncology, infectious diseases, and neurodegenerative disorders.
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Introduction: The Ascendance of the 1,2,3-Triazole Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Solubility and Stability of Functionalized 1,2,3-Triazoles for Drug Development Professionals
The 1,2,3-triazole ring has cemented its status as a privileged scaffold in modern drug discovery.[1][2] Its prominence stems not from a single attribute but from a confluence of favorable physicochemical and biological properties. This five-membered heterocycle, readily synthesized via highly efficient "click chemistry," is more than just a passive linker.[2][3] It functions as a versatile pharmacophore, a bioisostere for the amide bond, and a modulator of physicochemical properties.[1][4] The 1,2,3-triazole moiety is remarkably stable to metabolic degradation, acid/base hydrolysis, and redox conditions.[3][5][6] Furthermore, its significant dipole moment and ability to form hydrogen bonds can enhance interactions with biological targets and improve aqueous solubility.[4][5]
However, as with any chemical series, the journey from a promising hit to a viable drug candidate is fraught with challenges, primarily governed by the compound's absorption, distribution, metabolism, and excretion (ADME) profile. At the heart of ADME are two fundamental properties: solubility and stability. Poor aqueous solubility can lead to low and erratic bioavailability, hindering clinical translation, while chemical instability can compromise shelf-life, therapeutic efficacy, and patient safety.[7]
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for evaluating the solubility and stability of functionalized 1,2,3-triazole derivatives. We will move beyond rote protocols to explore the causality behind experimental choices, enabling researchers to design robust studies, interpret data with confidence, and make informed decisions in the lead optimization process.
Section 1: The Physicochemical Landscape of 1,2,3-Triazoles
The inherent characteristics of the 1,2,3-triazole ring provide a strong foundation for developing stable and soluble drug candidates. The ring is aromatic and electron-rich, contributing to its high degree of stability.[4] Unlike amide bonds, which are susceptible to hydrolysis by proteases, the triazole core is exceptionally robust.[6]
Key properties influencing solubility and stability include:
-
Dipole Moment: 1,2,3-triazoles possess a significant dipole moment (approximately 5 Debye), which facilitates favorable interactions with water and polar biological macromolecules.[4][5]
-
Hydrogen Bonding: The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, a critical feature for target engagement and enhancing water solubility.[5][8]
-
Metabolic Stability: The triazole core is generally resistant to metabolic degradation, adding to the overall stability of the drug molecule in a biological system.[8][9]
Functionalization of the core triazole structure will, of course, significantly impact these properties. The addition of lipophilic or ionizable groups can dramatically alter the solubility and stability profile, necessitating the empirical studies detailed below.
Section 2: A Practical Guide to Solubility Assessment
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[10] It is essential to distinguish between two key types of solubility measurements that serve different purposes at different stages of drug discovery.
Causality Behind the Choice: Kinetic vs. Thermodynamic Solubility
Kinetic solubility measures the concentration of a compound in solution when it is rapidly introduced from a high-concentration organic solvent stock (typically DMSO) into an aqueous buffer.[11][12] This method is high-throughput and mimics the conditions of many in vitro biological assays.[11] It provides an early flag for compounds that might precipitate in assay media, leading to unreliable data.[12] However, it often overestimates the true solubility because it can favor the formation of supersaturated solutions or amorphous precipitates, which are more soluble than the stable crystalline form.[13]
Thermodynamic solubility , conversely, is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[12][13] This is a lower-throughput, more resource-intensive measurement typically performed on promising lead candidates.[10][11] It is the gold standard for understanding the maximum concentration that can be achieved in solution under equilibrium conditions and is crucial for developing formulations and predicting oral absorption.[11][12]
Workflow: Selecting the Appropriate Solubility Assay
The choice between kinetic and thermodynamic assays is dictated by the stage of the drug discovery pipeline. This workflow illustrates the decision-making process.
Experimental Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol is designed for early-stage screening to quickly identify compounds with potential solubility liabilities.
Objective: To determine the kinetic solubility of 1,2,3-triazole derivatives in a phosphate-buffered saline (PBS) solution.
Methodology Rationale: This method uses an initial DMSO stock solution, which is standard for compound libraries. The subsequent dilution into aqueous buffer mimics the conditions compounds experience in many high-throughput biological screens. Turbidimetric detection is rapid and requires minimal sample, making it ideal for large numbers of compounds.[7][12]
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in 100% DMSO.
-
Serial Dilution: In a 96-well DMSO plate, perform serial dilutions of the stock solutions to create a concentration range (e.g., 10 mM down to 0.1 mM).
-
Assay Plate Preparation: Add 198 µL of PBS (pH 7.4) to the wells of a clear 96-well assay plate.
-
Compound Addition: Transfer 2 µL of the DMSO solutions from the serial dilution plate to the corresponding wells of the assay plate. This results in a final DMSO concentration of 1% and a top compound concentration of 100 µM.
-
Incubation: Shake the assay plate for 2 hours at room temperature, protected from light.
-
Measurement: Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring absorbance at a wavelength where the compounds do not absorb (e.g., 620 nm).[12]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity measurement is not significantly different from the buffer-only control wells.
Experimental Protocol 2: Shake-Flask Thermodynamic Solubility Assay
This is the definitive method for determining the equilibrium solubility of a lead compound.
Objective: To determine the thermodynamic solubility of a purified 1,2,3-triazole derivative.
Methodology Rationale: This protocol ensures that the compound has sufficient time to reach equilibrium between its solid state and the solution. By adding an excess of solid compound, we guarantee that a saturated solution is formed.[12] Using HPLC-UV or LC-MS/MS for quantification provides high specificity and sensitivity, allowing for accurate measurement and detection of any potential degradation.[13]
Step-by-Step Protocol:
-
Compound Addition: Add an excess of the solid, crystalline test compound (e.g., 1-2 mg) to a glass vial. The exact amount should be enough to create a saturated solution with visible solid remaining.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.
-
Equilibration: Seal the vial and agitate it in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[11][12]
-
Sample Preparation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, avoiding any solid particles.
-
Filtration/Centrifugation: Filter the supernatant through a low-binding 0.45 µm filter or centrifuge at high speed (e.g., >14,000 rpm) to remove any remaining microscopic solid particles.[14]
-
Quantification: Prepare a standard curve of the test compound in the analysis solvent (e.g., 50:50 acetonitrile:water). Dilute the filtered supernatant into the analysis solvent and quantify the compound concentration against the standard curve using a validated HPLC-UV or LC-MS/MS method.
Data Presentation: Summarizing Solubility Data
Quantitative solubility data should be presented clearly to allow for easy comparison between compounds.
| Compound ID | Functionalization | Kinetic Solubility (µM) [pH 7.4] | Thermodynamic Solubility (µM) [pH 7.4] |
| Tzl-001 | 4-chlorophenyl | > 200 | 150.2 |
| Tzl-002 | 4-methoxyphenyl | 125 | 88.5 |
| Tzl-003 | 4-carboxyphenyl | > 200 | > 200 |
| Tzl-004 | 3,5-difluorophenyl | 55 | 15.7 |
Section 3: A Framework for Comprehensive Stability Studies
Stability testing is essential to ensure that a drug candidate maintains its chemical integrity, potency, and safety profile over time.[15] The 1,2,3-triazole ring itself is highly stable, but the overall stability of a functionalized molecule depends on its substituents and the conditions it is exposed to.[5] Forced degradation (or stress testing) is a critical component of this evaluation, designed to identify likely degradation products and establish degradation pathways.[16][17]
Workflow: Forced Degradation Study for a Lead Candidate
This workflow, guided by ICH principles, outlines a systematic approach to stress testing.
Experimental Protocol 3: Hydrolytic Stability Assessment
Objective: To evaluate the susceptibility of the compound to hydrolysis across a wide range of pH values.[17]
Methodology Rationale: Testing at acidic, neutral, and basic pH simulates conditions the drug might encounter in the gastrointestinal tract or during formulation. Using elevated temperatures accelerates degradation to provide data in a reasonable timeframe.[17][18]
Step-by-Step Protocol:
-
Buffer Preparation: Prepare buffers at pH values relevant to the study (e.g., 0.1 N HCl for acidic, PBS for neutral, and 0.02 N NaOH for basic conditions).[18]
-
Sample Preparation: Prepare solutions of the test compound in each buffer at a known concentration (e.g., 100 µg/mL).
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C).[18] Include a control sample stored at 4°C.
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately neutralize the acidic and basic samples to halt further degradation. Cool all samples to room temperature.[18]
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Calculate the percentage of the parent compound remaining at each time point relative to the time-zero sample.
Experimental Protocol 4: Oxidative Stability Assessment
Objective: To determine the compound's susceptibility to oxidation.
Methodology Rationale: Many drug molecules are susceptible to oxidation. Using hydrogen peroxide (H₂O₂) as a stressing agent simulates potential oxidative degradation pathways.[17] This is particularly important for triazole derivatives containing moieties like sulfides or electron-rich aromatic rings.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Stress Application: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the compound solution. Protect the mixture from light.
-
Incubation: Store the solution at room temperature.
-
Time Points and Analysis: At various time points, analyze the sample by HPLC or LC-MS/MS to monitor the degradation of the parent compound and the formation of oxidation products (e.g., N-oxides, sulfoxides).[19]
Experimental Protocol 5: Photostability Assessment (ICH Q1B)
Objective: To evaluate the stability of the compound when exposed to light.[20]
Methodology Rationale: As per ICH Q1B guidelines, both the drug substance and product should be evaluated for light sensitivity.[17] This ensures that light exposure during manufacturing, storage, or administration does not lead to unacceptable degradation.
Step-by-Step Protocol:
-
Sample Preparation: Place the solid compound or a solution of the compound in chemically inert, transparent containers.
-
Dark Control: Prepare an identical set of samples and wrap them in aluminum foil to serve as dark controls.
-
Light Exposure: Place both sets of samples in a photostability chamber. Expose them to a controlled light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples. Compare the results to determine the extent of degradation caused by light. Any significant change in the light-exposed sample that is not observed in the dark control indicates a photostability issue.
Data Presentation: Summarizing Forced Degradation Data
Results from forced degradation studies are best summarized in a table.
| Stress Condition | Duration | Temperature | % Parent Remaining | Major Degradants Observed |
| 0.1 N HCl | 24 h | 60°C | 98.5% | None detected |
| pH 7.4 Buffer | 24 h | 60°C | 99.1% | None detected |
| 0.1 N NaOH | 24 h | 60°C | 97.8% | None detected |
| 3% H₂O₂ | 8 h | RT | 85.2% | M+16 (N-oxide) |
| Light Exposure | ICH Q1B | Chamber | 99.5% | None detected |
Section 4: Data Interpretation and Strategic Application
The data generated from these studies are not merely endpoints; they are crucial guides for the lead optimization process.
-
Interpreting Solubility Data: A large discrepancy between high kinetic solubility and low thermodynamic solubility suggests that the compound readily forms supersaturated solutions but may have issues with long-term stability in solution or may precipitate upon standing. This can be a red flag for formulation development. For orally administered drugs, low thermodynamic solubility (e.g., <10 µM) can be a significant hurdle for achieving adequate absorption, depending on the compound's potency.[7]
-
Addressing Solubility Issues: If a promising 1,2,3-triazole derivative exhibits poor solubility, several strategies can be employed:
-
Structural Modification: Introduce polar or ionizable functional groups (e.g., carboxylic acids, basic amines) to enhance aqueous solubility.[21]
-
Salt Formation: If the compound has an ionizable center, forming a salt can dramatically improve solubility and dissolution rate.[22]
-
Formulation Approaches: For late-stage candidates, formulation strategies such as creating amorphous solid dispersions can be explored.
-
-
Interpreting Stability Data: The forced degradation studies reveal the "Achilles' heel" of a molecule. For example, the data in the table above show that the primary liability for the hypothetical compound is oxidation, while it is robustly stable to hydrolysis and light. This knowledge allows chemists to focus their efforts on modifying the oxidatively labile part of the molecule without needlessly altering the stable core.
Conclusion
The functionalized 1,2,3-triazole scaffold offers immense potential in drug discovery due to its synthetic accessibility and favorable intrinsic properties.[3][23][24] However, realizing this potential requires a rigorous and early evaluation of fundamental physicochemical properties. A strategic, phase-appropriate assessment of both solubility and stability is not a perfunctory exercise but a cornerstone of efficient and successful drug development. By understanding the causality behind the experimental methods and thoughtfully interpreting the resulting data, research teams can proactively identify and mitigate liabilities, ultimately increasing the probability of advancing robust, safe, and effective 1,2,3-triazole-based drug candidates to the clinic.
References
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- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.
- Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products.
- ICH. Q1A(R2) Guideline.
- Enamine. Aqueous Solubility Assay.
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- SNS Courseware. ICH STABILITY TESTING GUIDELINES.
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Methodological & Application
The Art of Connection: A Senior Application Scientist's Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In the landscape of modern chemical synthesis, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a titan. Its robustness, high efficiency, and broad functional group tolerance have propelled it from a niche reaction to a cornerstone of drug discovery, materials science, and bioconjugation.[1][2] This guide offers a deep dive into the practical and theoretical aspects of CuAAC, providing researchers with the knowledge to not only perform the reaction but to understand and optimize it for their specific needs.
The "Click" Philosophy: Understanding the Power of CuAAC
The CuAAC reaction is the quintessential example of "click chemistry," a concept introduced by K. Barry Sharpless, which emphasizes reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and require simple reaction conditions.[1] At its heart, the CuAAC is the reaction of an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[3] This transformation is exceptionally powerful due to the inert nature of both the azide and alkyne functional groups in most chemical environments, allowing for their selective reaction in complex molecular settings.
The uncatalyzed version of this reaction, the Huisgen 1,3-dipolar cycloaddition, requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers. The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 107 to 108 and provides exquisite control, yielding exclusively the 1,4-regioisomer.[4] This catalytic efficiency and selectivity are what make CuAAC a truly indispensable tool for chemists.[1][4]
The Catalytic Cycle: A Symphony of Copper
The currently accepted mechanism for the CuAAC reaction involves a series of steps orchestrated by the copper(I) catalyst. It is understood to be a stepwise process rather than a concerted cycloaddition.[5]
Diagram: The Catalytic Cycle of CuAAC
Caption: A typical workflow for a small molecule CuAAC synthesis.
Materials:
-
Azide (1.0 equiv)
-
Alkyne (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., 1:1 mixture of water and t-BuOH)
Procedure:
-
Preparation: In a round-bottom flask, dissolve the azide and alkyne in the chosen solvent system.
-
Catalyst Addition: In a separate vial, prepare a stock solution of CuSO₄·5H₂O in water. Add the appropriate amount of the copper sulfate solution to the reaction mixture.
-
Initiation: Prepare a fresh stock solution of sodium ascorbate in water. Add the sodium ascorbate solution to the reaction mixture. The solution may change color, indicating the formation of the Cu(I) species.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol for Bioconjugation
This protocol is designed for the labeling of biomolecules, such as proteins or nucleic acids, that have been functionalized with either an azide or an alkyne.
Expert Insight: For bioconjugation, it is critical to use reagents that are biocompatible and to work at physiological pH to maintain the structure and function of the biomolecule. The use of a water-soluble ligand like THPTA is highly recommended to protect the biomolecule from potential damage by copper ions. [6][7] Materials:
-
Azide- or alkyne-functionalized biomolecule (1.0 equiv)
-
Alkyne- or azide-containing label (1.5-5.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (e.g., 50 µM final concentration)
-
Water-soluble ligand (e.g., THPTA) (5 equiv relative to copper)
-
Sodium ascorbate (5-10 equiv relative to copper)
-
Biocompatible buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Preparation: In a microcentrifuge tube, dissolve the functionalized biomolecule in the biocompatible buffer.
-
Label Addition: Add the alkyne- or azide-containing label to the biomolecule solution.
-
Catalyst Premix: In a separate tube, prepare a premix of the CuSO₄·5H₂O and the water-soluble ligand in the buffer. This pre-complexation is crucial to prevent the precipitation of copper salts and to protect the biomolecule.
-
Initiation: Prepare a fresh solution of sodium ascorbate in the buffer. Add the catalyst premix to the biomolecule/label solution, followed immediately by the addition of the sodium ascorbate solution.
-
Reaction: Gently mix the reaction and allow it to proceed at room temperature or 37 °C for 1-4 hours.
-
Purification: Remove the excess label and copper catalyst using a suitable method for your biomolecule, such as size-exclusion chromatography, dialysis, or spin filtration.
Troubleshooting and Optimization
Even a robust reaction like CuAAC can sometimes present challenges. Here are some common issues and their solutions:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive catalyst (Cu(II) not reduced or Cu(I) oxidized).- Poor solubility of starting materials.- Presence of coordinating functional groups that sequester copper. | - Ensure fresh sodium ascorbate solution is used.- Add a co-solvent (e.g., DMSO, DMF) to improve solubility.<[6]br>- Increase the concentration of the ligand and/or copper. |
| Formation of side products (e.g., Glaser coupling) | - Presence of oxygen leading to oxidative homocoupling of the alkyne. | - Degas the solvent before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure an adequate excess of sodium ascorbate is present. [6] |
| Damage to biomolecules | - Reactive oxygen species (ROS) generated by the Cu(I)/ascorbate system.- Direct interaction of copper ions with the biomolecule. | - Use a protective ligand like THPTA.- Add a ROS scavenger like aminoguanidine.<[6]br>- Minimize reaction time and copper concentration. |
The Future is "Clicked"
The Copper-Catalyzed Azide-Alkyne Cycloaddition is more than just a reaction; it is a powerful platform for innovation. Its applications continue to expand, from the development of novel therapeutics and diagnostic agents to the creation of advanced materials and polymers. [][9]By understanding the fundamental principles and mastering the practical techniques outlined in this guide, researchers can confidently harness the power of CuAAC to build the molecules that will shape our future.
References
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Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Retrieved from [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. Retrieved from [Link]
-
Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
García, M., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. Retrieved from [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate. Retrieved from [Link]
-
Li, J., et al. (2022). CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Ortega-Martínez, R., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Retrieved from [Link]
-
Roldán-Gómez, S., & G-Alvarez, J. (2022). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. Retrieved from [Link]
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Presolski, S. I., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC. Retrieved from [Link]
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Application Notes and Protocols for the Suzuki Cross-Coupling of 2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol
Introduction: Unlocking Novel Chemical Space
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, has become indispensable in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] This guide focuses on a substrate of growing interest: 2-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol. The presence of a triazole ring, a common pharmacophore, and a reactive aryl bromide handle makes this molecule a valuable building block for the synthesis of novel biaryl compounds with potential biological activity.[3]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to successfully employ this compound in Suzuki cross-coupling reactions. By delving into the mechanistic underpinnings, offering a detailed experimental protocol, and providing troubleshooting guidance, this document aims to empower users to confidently and effectively utilize this versatile substrate.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes.
The three key steps of the catalytic cycle are:
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide, this compound, to a Pd(0) complex. This step forms a Pd(II) intermediate.[2][5] The reactivity of the aryl bromide is a critical factor, with bromides generally exhibiting faster oxidative addition compared to chlorides.[4]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center of the Pd(II) intermediate.[5] This process is typically facilitated by a base, which activates the organoboron species.[6][7]
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the Pd(II) complex, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki cross-coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water, Toluene/Water, DMF)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.[8]
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is a critical step to prevent the oxidation and deactivation of the palladium catalyst.[8][9]
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous and degassed solvent via syringe.[8] The choice of solvent can significantly impact the reaction outcome.[10][11]
-
Reaction:
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine to remove the inorganic base and other aqueous-soluble impurities.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.[8]
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Key Reaction Parameters and Optimization
The success of a Suzuki cross-coupling reaction is highly dependent on the careful selection of several key parameters. The following table summarizes typical starting points and considerations for optimization.
| Parameter | Typical Conditions & Considerations | Rationale & Causality |
| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%), PdCl₂(dppf) (1-3 mol%), Buchwald or PEPPSI precatalysts.[4] | The choice of ligand on the palladium center influences catalyst activity and stability. Electron-rich and bulky ligands can promote oxidative addition and reductive elimination.[4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.).[7] | The base is crucial for activating the boronic acid for transmetalation. The strength and solubility of the base can significantly affect the reaction rate and yield.[7] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF.[4] | The solvent system must solubilize the reactants and facilitate the interaction of the aqueous and organic phases. The choice of solvent can also influence catalyst activity.[10] |
| Temperature | 80-150 °C. | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions. |
| Reaction Time | 2-24 hours (conventional), 10-60 minutes (microwave). | Reaction time should be optimized by monitoring the consumption of the starting material to avoid product degradation. |
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. This section addresses common problems and provides systematic troubleshooting strategies.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst (oxidation), poor quality reagents, incorrect stoichiometry, insufficient heating. | Ensure an inert atmosphere is maintained throughout the reaction. Use fresh, high-purity reagents. Verify the stoichiometry of all components. Optimize the reaction temperature.[13] |
| Dehalogenation of Starting Material | Presence of protic impurities, certain solvents or bases. | Use anhydrous solvents and reagents. Consider a different base or solvent system.[4] |
| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) precatalyst without a proper reducing agent. | Thoroughly degas the solvent and maintain an inert atmosphere. Use a Pd(0) catalyst or ensure conditions are suitable for the in-situ reduction of a Pd(II) precatalyst.[4] |
| Protodeborylation | Hydrolysis of the boronic acid, especially with heteroaryl boronic acids. | Use a less aqueous solvent system, a milder base, or consider using a boronate ester which can be more stable.[4] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this compound as a substrate to access novel chemical entities. This guide provides a solid foundation for the application of this promising building block, paving the way for advancements in drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Organic Chemistry. (2020). Suzuki Cross-Coupling Mechanism | Organic Chemistry [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Guram, A. S., et al. (2004). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 69(23), 8128–8131. [Link]
-
S. M. Islam, et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Catalysis Communications, 114, 10-14. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
ResearchGate. (2025). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
American Chemical Society. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
American Chemical Society. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ResearchGate. (2019). Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. [Link]
-
American Chemical Society. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
ResearchGate. (n.d.). Table 2 . The Suzuki-Miyaura cross-coupling reactions of aryl bromides... [Link]
-
CP Lab Safety. (n.d.). This compound, 98% Purity, C11H12BrN3O, 5 grams. [Link]
-
Royal Society of Chemistry. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. [Link]
-
PubMed Central. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]
-
Arkivoc. (2025). Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. [Link]
-
Google Patents. (n.d.). CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([4][5][14]- triazole-1-methyl )-[2][4] dioxolane -4-Methyl methanesulfonate.
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One-Pot Synthesis of 1,4-Disubstituted-1,2,3-Triazoles: An Application Note and Protocol
Introduction: The Ubiquity and Importance of 1,2,3-Triazoles
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, materials science, and bioconjugation. Its prevalence stems from its remarkable stability, unique electronic properties, and its ability to engage in hydrogen bonding. The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," revolutionized the synthesis of 1,4-disubstituted-1,2,3-triazoles. This reaction is renowned for its high regioselectivity, excellent yields, and tolerance of a wide array of functional groups.[1][2][3]
A significant advancement in this methodology is the development of one-pot procedures. These protocols circumvent the need to isolate potentially hazardous and unstable organic azide intermediates, thereby enhancing safety and improving overall efficiency.[4][5] This application note provides a detailed experimental guide for the one-pot synthesis of 1,4-disubstituted-1,2,3-triazoles, starting from organic halides, sodium azide, and terminal alkynes.
The "Why": Causality Behind the One-Pot Approach
The core principle of this one-pot synthesis lies in the in situ generation of the organic azide from a corresponding organic halide. This is immediately followed by the CuAAC reaction with a terminal alkyne, all within the same reaction vessel. This streamlined approach offers several distinct advantages:
-
Enhanced Safety: Low molecular weight organic azides can be explosive and are often difficult to handle.[4] Generating them in situ for immediate consumption minimizes exposure and the risk of accumulation.[4][5]
-
Improved Efficiency: By eliminating the need for isolation and purification of the azide intermediate, the one-pot method significantly reduces reaction time, solvent usage, and potential for material loss.[6][7]
-
Broad Substrate Scope: This methodology is applicable to a wide range of organic halides (including alkyl, benzyl, and aryl halides) and terminal alkynes, allowing for the synthesis of a diverse library of triazole derivatives.[4][5][6]
The catalytic cycle of the CuAAC reaction is a well-studied process. It is initiated by the formation of a copper(I)-acetylide intermediate.[1][2][8] This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonolysis, yields the stable 1,4-disubstituted-1,2,3-triazole product and regenerates the copper(I) catalyst.[1][2]
Experimental Workflow: A Visual Guide
The following diagram illustrates the logical flow of the one-pot synthesis of 1,4-disubstituted-1,2,3-triazoles.
Sources
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- 2. Click Chemistry [organic-chemistry.org]
- 3. Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the ‘Click’ reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
Probing Molecular Interactions: A Guide to the Derivatization of the Propan-2-ol Moiety for Structure-Activity Relationship Studies
Introduction: The Propan-2-ol Moiety as a Cornerstone in Drug Design
The propan-2-ol moiety is a ubiquitous and critical functional group in a multitude of clinically significant therapeutic agents. Its unique combination of a secondary alcohol and an isopropyl group allows for a trifecta of molecular interactions: hydrogen bond donation from the hydroxyl group, hydrophobic interactions from the isopropyl substituent, and a chiral center that can impart stereospecificity in receptor binding. A prime example of a blockbuster drug featuring this moiety is Propranolol, a non-selective beta-blocker that has been a cornerstone in the management of cardiovascular diseases for decades.[1][2] The propan-2-ol side chain of aryloxypropanolamine beta-blockers is crucial for their interaction with beta-adrenergic receptors.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of the propan-2-ol moiety to elucidate structure-activity relationships (SAR), ultimately leading to the rational design of more potent and selective drug candidates.
Strategic Derivatization of the Propan-2-ol Moiety: A Roadmap for SAR Exploration
The systematic modification of the propan-2-ol group can provide invaluable insights into its role in ligand-receptor interactions. The primary sites for derivatization are the hydroxyl group and the isopropyl group.
Modification of the Hydroxyl Group: Exploring the Hydrogen Bond Landscape
The hydroxyl group of the propan-2-ol moiety is a key hydrogen bond donor, and its interaction with the receptor is often critical for high-affinity binding.[2] Derivatization at this position allows for the probing of the size, electronics, and hydrogen bonding capacity of this interaction.
Converting the hydroxyl group to an ether can systematically increase steric bulk and alter the hydrogen bonding potential from a donor to an acceptor. The Williamson ether synthesis is a classic and reliable method for this transformation.[3]
Protocol 1: Williamson Ether Synthesis of a Propan-2-ol Derivative
This protocol outlines the synthesis of an O-methyl ether derivative of a model compound containing a propan-2-ol moiety.
Materials:
-
Substrate (containing propan-2-ol moiety)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substrate (1.0 eq) in anhydrous THF (10 mL/mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified ether derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Sodium Hydride: A strong base is required to deprotonate the secondary alcohol, forming the alkoxide nucleophile.[4]
-
Anhydrous THF: The reaction is sensitive to water, which would quench the sodium hydride and the alkoxide.
-
Inert Atmosphere: Prevents the reaction of sodium hydride with atmospheric moisture and oxygen.
-
Methyl Iodide: A good electrophile for the Sₙ2 reaction with the alkoxide.
-
Quenching with NH₄Cl: Safely neutralizes any unreacted sodium hydride.
Esterification of the hydroxyl group can introduce a polar carbonyl group and can be a strategy for developing prodrugs that are cleaved in vivo to release the active parent drug. The Fischer esterification is a straightforward method for this purpose.[5]
Protocol 2: Fischer Esterification of a Propan-2-ol Derivative
This protocol describes the synthesis of an acetate ester derivative.
Materials:
-
Substrate (containing propan-2-ol moiety)
-
Acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve the substrate (1.0 eq) and acetic acid (5.0 eq) in toluene (20 mL/mmol of substrate).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
After cooling to room temperature, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the purified ester derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Excess Acetic Acid and Dean-Stark Apparatus: Fischer esterification is a reversible reaction. Using an excess of one reactant (acetic acid) and removing the water byproduct drives the equilibrium towards the ester product.[6]
-
Concentrated Sulfuric Acid: Acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[5]
-
Toluene: Forms an azeotrope with water, facilitating its removal.
-
Neutralization with NaHCO₃: Removes the acidic catalyst and any unreacted acetic acid.
Bioisosteric Replacement of the Isopropyl Group: Probing Hydrophobic and Steric Requirements
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry.[7] Replacing the isopropyl group of the propan-2-ol moiety can provide insights into the size and shape of the hydrophobic pocket it occupies in the receptor.
The cyclopropyl group is a common bioisostere for the isopropyl group. It has a similar size but a different conformational profile and electronic character.
Replacing the isopropyl group with smaller (e.g., ethyl) or larger (e.g., tert-butyl) alkyl groups can help define the steric limits of the binding pocket.
Data Presentation: Structure-Activity Relationship of Propranolol Analogs
The following table summarizes the SAR of propranolol analogs with modifications to the propan-2-ol moiety, demonstrating the impact of these changes on beta-adrenergic receptor binding affinity.
| Compound | Modification of Propan-2-ol Moiety | β-Adrenergic Receptor Binding Affinity (Kᵢ, nM) | Reference |
| (S)-Propranolol | Unmodified | 0.01–0.61 (β₂) / 0.02–2.69 (β₁) | [1] |
| (R)-Propranolol | Unmodified (opposite stereochemistry) | 60-100 times less active than (S)-isomer | [8] |
| O-Acetylpropranolol | Esterification of the hydroxyl group | Higher lipophilicity, acts as a prodrug | [9] |
| O-Methylpropranolol | Etherification of the hydroxyl group | Reduced affinity | |
| Deshydroxypropranolol | Removal of the hydroxyl group | Reduced affinity for β-adrenergic sites |
Note: This table is a compilation of data from multiple sources to illustrate SAR principles. Direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.
Visualization of Derivatization Strategies
The following diagrams illustrate the general workflows for the derivatization of the propan-2-ol moiety.
Caption: General derivatization strategies for the hydroxyl group.
Caption: Bioisosteric replacement strategies for the isopropyl group.
Conclusion and Future Perspectives
The systematic derivatization of the propan-2-ol moiety is a powerful and essential strategy in drug discovery and development. By carefully selecting and executing synthetic modifications, researchers can gain a deep understanding of the molecular interactions that govern a drug's activity. The protocols and strategies outlined in this application note provide a solid foundation for initiating SAR studies focused on this critical pharmacophore. Future work in this area will likely involve the use of more advanced synthetic methodologies, including late-stage functionalization, to rapidly generate diverse libraries of analogs. Coupled with computational modeling and structural biology, these approaches will continue to drive the rational design of safer and more effective medicines.
References
-
Al-Omaim, L. A., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry, 2020, 9597426. [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis, Characterization and Bioactivity of Propranolol and it's Derivatives. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Glia, A., et al. (1990). Design and synthesis of propranolol analogues as serotonergic agents. Journal of Medicinal Chemistry, 33(5), 1305–1310. [Link]
-
Hindawi. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 655. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ReMaster. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
ReactionFlash. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Propranolol. Retrieved from [Link]
-
University of California, Davis. (n.d.). Fischer Esterification. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). SAR and Synthesis of adrenergic blockers. Retrieved from [Link]
-
MDPI. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 655. [Link]
-
University of Richmond. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Drug Hunter. (2025). Bioisosteres Cheat Sheet. Retrieved from [Link]
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Use of 2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol as a synthetic building block.
An In-Depth Guide to the Synthetic Utility of 2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol
Authored by: Gemini, Senior Application Scientist
Introduction: A Privileged Scaffold with a Versatile Handle
The 1,2,3-triazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its remarkable stability, capacity for hydrogen bonding, and favorable dipole moment.[1] These heterocycles are integral components of numerous therapeutic agents, demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, and antiviral properties.[2][3][4] The title compound, This compound , merges this valuable triazole scaffold with two key functional elements: a tertiary alcohol, which can modulate solubility and provide a potential point for further derivatization, and a bromophenyl group. This bromine atom is not merely a substituent; it is a highly versatile synthetic handle, unlocking access to a vast chemical space through palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth exploration of this building block, from its synthesis to its application in constructing complex molecular architectures. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying mechanistic principles and strategic considerations that inform modern synthetic chemistry.
Part 1: Synthesis of the Building Block
The most efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the flagship reaction of "click chemistry".[2][5] This reaction transforms terminal alkynes and organic azides into the desired triazole product with exceptional fidelity and under mild conditions.[5] The synthesis of the title compound follows this paradigm.
Protocol 1: Synthesis via CuAAC Reaction
Reaction Principle: This protocol details the 1,3-dipolar cycloaddition between 1-azido-4-bromobenzene and 2-methyl-3-butyn-2-ol. The copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, dramatically accelerates the reaction and ensures the exclusive formation of the 1,4-regioisomer.[6][7]
Workflow Diagram:
Sources
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- 4. tandfonline.com [tandfonline.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advancements in the mechanistic understanding of the copper-catalyzed azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking of Triazole Derivatives with Target Proteins
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- 4. Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 1,2,3‐Triazole Derivatives as Potential Inhibitors against Covid‐19 Main Protease: Synthesis, Characterization, Molecular Docking and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmtlm.org [ijmtlm.org]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]
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- 11. Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 14. researchgate.net [researchgate.net]
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- 18. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. youtube.com [youtube.com]
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- 25. youtube.com [youtube.com]
- 26. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 27. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 28. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
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- 30. bioinformaticsreview.com [bioinformaticsreview.com]
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General synthetic methods for 1,4-disubstituted-5-halo-1,2,3-triazoles.
Application Note & Protocols
General Synthetic Methods for 1,4-Disubstituted-5-Halo-1,2,3-Triazoles: A Guide for Chemical Synthesis and Drug Development
Abstract
1,4-Disubstituted-5-halo-1,2,3-triazoles are pivotal structural motifs in modern chemistry, serving as highly versatile intermediates in the synthesis of complex molecules for pharmaceutical and materials science applications.[1][2] The halogen atom at the C5 position acts as a versatile synthetic handle, enabling a wide array of post-functionalization reactions, most notably transition metal-catalyzed cross-couplings. This guide provides an in-depth overview of the most robust and widely adopted synthetic strategies for accessing these valuable compounds. We will focus on the prevalent one-pot, two-step approach involving a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) followed by an in-situ electrophilic halogenation. Detailed, field-tested protocols, mechanistic insights, and data-driven comparisons are presented to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of 5-Halo-1,2,3-Triazoles
The 1,2,3-triazole core is a celebrated scaffold in medicinal chemistry, often acting as a bioisostere for amide bonds, thereby enhancing the metabolic stability and pharmacokinetic properties of drug candidates.[3][4] Its incorporation is a hallmark of several approved therapeutics, including the antibacterial agent tazobactam and the anticonvulsant rufinamide.[3] The advent of the CuAAC, or "click chemistry," revolutionized access to 1,4-disubstituted triazoles, providing a highly efficient, regioselective, and reliable ligation method under mild conditions.[5][6][7]
While the 1,4-disubstituted triazole is immensely useful, the introduction of a halogen atom at the C5 position dramatically expands its synthetic utility.[2][4] These 5-halo-1,2,3-triazoles are not typically the final target but are key intermediates for building molecular complexity. The carbon-halogen bond serves as a prime reaction site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille), allowing for the introduction of diverse aryl, alkyl, and alkynyl substituents.[8] This late-stage functionalization capability is invaluable in drug discovery for the rapid generation of compound libraries and the fine-tuning of structure-activity relationships (SAR).
This document details the primary methodologies for the synthesis of these crucial building blocks, with an emphasis on practical execution and the underlying chemical principles.
Core Synthetic Strategy: One-Pot CuAAC and In-Situ Halogenation
The most common and efficient route to 1,4-disubstituted-5-halo-1,2,3-triazoles is a one-pot sequence that first forms the triazole ring via CuAAC, followed by the introduction of the halogen without isolating the intermediate.[1][9] This approach is favored for its operational simplicity and high atom economy.
Mechanistic Principle
The process begins with the well-established CuAAC reaction, where a terminal alkyne and an organic azide react in the presence of a Cu(I) catalyst to regioselectively form the 1,4-disubstituted triazole.[7][10] The key intermediate is a copper(I) triazolide species. Instead of being protonated to yield the standard "click" product, this nucleophilic intermediate is intercepted by an electrophilic halogenating agent (e.g., I₂, NBS, NCS) to yield the final 5-halo product.[11] Mixing a Cu(II) salt with an iodide source like NaI is a common strategy, as this combination generates both the active Cu(I) catalyst and the electrophilic triiodide ion (I₃⁻) in situ.[11]
Caption: Workflow for one-pot CuAAC/Halogenation.
Protocol 1: Synthesis of 1,4-Disubstituted-5-Iodo-1,2,3-Triazoles
This protocol is adapted from methodologies that utilize an in-situ generation of the active catalytic and iodinating species.[11] It offers high conversion and excellent selectivity for the iodo product over the non-halogenated (proto) version.
Materials:
-
Organic Azide (R²-N₃): 1.0 mmol, 1.0 equiv.
-
Terminal Alkyne (R¹-C≡CH): 1.0 mmol, 1.0 equiv.
-
Copper(II) Perchlorate Hexahydrate [Cu(ClO₄)₂·6H₂O]: 0.05 mmol, 5 mol%
-
Sodium Iodide (NaI): 1.5 mmol, 1.5 equiv.
-
Amine additive (e.g., Triethylamine, DIPEA): 1.0 mmol, 1.0 equiv.
-
Solvent: Acetonitrile (MeCN) or DMF/H₂O mixture, 5 mL
Procedure:
-
To a screw-cap vial, add the organic azide (1.0 mmol), terminal alkyne (1.0 mmol), copper(II) perchlorate (18.5 mg, 0.05 mmol), and sodium iodide (225 mg, 1.5 mmol).
-
Add the solvent (5 mL) followed by the amine additive (1.0 mmol).
-
Seal the vial and stir the mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 5-iodo-1,2,3-triazole.
Causality Behind Choices:
-
Cu(II)/NaI System: This combination is highly effective. The iodide reduces Cu(II) to the active Cu(I) catalyst, while also forming electrophilic iodine species (I₂ and I₃⁻) that perform the iodination of the copper triazolide intermediate.[11] This avoids the need to handle potentially unstable Cu(I) salts.
-
Amine Additive: A non-coordinating amine base is crucial. It facilitates the deprotonation of the terminal alkyne to form the copper acetylide but is not basic enough to promote significant side reactions. An excess should be avoided, as it can favor the formation of the non-halogenated 5-proto-triazole.[11]
-
Solvent: Acetonitrile is a good general-purpose solvent. For less soluble substrates, a DMF/water mixture can be effective, as the CuAAC reaction is famously tolerant of aqueous media.[12]
Protocol 2: Synthesis of 5-Bromo- and 5-Chloro-1,2,3-Triazoles
This procedure utilizes a stable Cu(I) source and a standard N-halosuccinimide halogenating agent.[1][12]
Materials:
-
Organic Azide (R²-N₃): 1.0 mmol, 1.0 equiv.
-
Terminal Alkyne (R¹-C≡CH): 1.1 mmol, 1.1 equiv.
-
Copper(I) Iodide (CuI): 0.1 mmol, 10 mol%
-
Halogenating Agent: N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS): 1.2 mmol, 1.2 equiv.
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), 5 mL
Procedure:
-
In a round-bottom flask, dissolve the organic azide (1.0 mmol) and terminal alkyne (1.1 mmol) in the chosen solvent (5 mL).
-
Add Copper(I) Iodide (19 mg, 0.1 mmol).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the triazole intermediate.
-
Add the halogenating agent (NBS: 214 mg or NCS: 160 mg, 1.2 mmol) in one portion.
-
Continue stirring at room temperature for an additional 4-16 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with 20 mL of the solvent and wash with 1 M aqueous HCl (10 mL) and saturated aqueous sodium thiosulfate (10 mL) to remove excess halogenating agent.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 5-halo-1,2,3-triazole.
Causality Behind Choices:
-
N-Halosuccinimides (NBS/NCS): These are crystalline, easy-to-handle solids that serve as effective electrophilic bromine and chlorine sources under mild conditions.[9]
-
Slight Excess of Reagents: A small excess of the alkyne and halogenating agent is often used to ensure complete consumption of the limiting azide starting material.
Data Summary
The one-pot CuAAC/halogenation method is broadly applicable to a wide range of substrates.
| Halogen | Typical Halogen Source | Catalyst System | Solvent(s) | Temp (°C) | Typical Yields | Reference(s) |
| Iodo | NaI / I₂ | Cu(II) + NaI | MeCN, DMF/H₂O | 20-25 | 75-95% | [11] |
| Bromo | NBS | CuI, (aNHC)CuCl | DCM, THF | 20-25 | 70-90% | [1][9] |
| Chloro | NCS | CuI, (aNHC)CuCl | DCM, THF | 20-25 | 65-85% | [1][9] |
Alternative Strategy: Cycloaddition of 1-Haloalkynes
An alternative, though less common, strategy involves the synthesis of a 1-haloalkyne first, followed by its CuAAC reaction with an organic azide. This approach can be advantageous when the triazole product is sensitive to the conditions of direct halogenation.
Sources
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- 2. scilit.com [scilit.com]
- 3. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 4. Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
- 11. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol
Welcome to the technical support center for the synthesis of 2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of novel triazole compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve your reaction yields and overcome common challenges.
The synthesis of this target molecule is best approached via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction offers high regioselectivity, excellent yields, and mild reaction conditions.[2][3] The overall synthetic strategy involves two key steps: the preparation of 4-bromophenyl azide and the subsequent cycloaddition with 2-methyl-3-butyn-2-ol.
I. Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved in two main steps, as illustrated below. Understanding this workflow is the first step in troubleshooting and optimizing your synthesis.
Caption: Overall synthetic workflow for the target molecule.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions to improve your yield and purity.
Part A: Synthesis of 4-Bromophenyl Azide
Q1: My yield of 4-bromophenyl azide is low. What are the most likely causes?
A1: Low yields in the synthesis of aryl azides from anilines are often traced back to two critical stages: diazotization and azidation.
-
Inefficient Diazotization: The formation of the diazonium salt from 4-bromoaniline is highly temperature-sensitive. The reaction must be kept between 0-5 °C.[4] Higher temperatures can lead to the decomposition of the diazonium salt, significantly reducing the yield. Ensure your ice bath is well-maintained throughout the addition of sodium nitrite.
-
Decomposition of the Azide Product: Aryl azides can be unstable, particularly in the presence of light, heat, or acid.[5][6] It is crucial to work expeditiously and store the synthesized azide in a cool, dark place if not used immediately.[7]
-
Impure Starting Materials: Ensure the 4-bromoaniline is of high purity. Impurities can interfere with the diazotization reaction.
Q2: I observe significant frothing and gas evolution during the addition of sodium azide. Is this normal?
A2: Yes, vigorous nitrogen gas evolution is expected as the azide anion displaces the diazonium group. However, the addition of the sodium azide solution should be done slowly and at a controlled temperature (0-5 °C) to prevent the reaction from becoming too exothermic, which could lead to the decomposition of the product.
Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q3: The CuAAC reaction is sluggish or does not go to completion. How can I improve the conversion rate?
A3: Several factors can influence the rate and completeness of the CuAAC reaction.
-
Catalyst Activity: The active catalyst is Cu(I).[8] If you are starting with a Cu(II) salt (like CuSO₄·5H₂O), a reducing agent is essential to generate Cu(I) in situ. Sodium ascorbate is a common and effective choice.[9] Ensure that your sodium ascorbate solution is freshly prepared, as it can degrade over time.
-
Oxygen Sensitivity: The Cu(I) catalyst can be oxidized to the inactive Cu(II) state by atmospheric oxygen.[10] While not always strictly necessary for robust reactions, degassing your solvents by sparging with nitrogen or argon can improve catalyst lifetime and reaction efficiency.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. A mixture of t-butanol and water is often effective, as it dissolves both the organic substrates and the copper catalyst. Other solvent systems like THF/water or DMSO/water can also be employed.
-
Ligand Assistance: In some cases, particularly with challenging substrates or low reactant concentrations, a ligand can stabilize the Cu(I) catalyst and accelerate the reaction.[10] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent water-soluble ligand for this purpose.[9]
Q4: I am observing the formation of a green/blue precipitate in my reaction mixture. What is it and how can I avoid it?
A4: A green or blue precipitate is typically indicative of the formation of insoluble Cu(II) species, which are inactive as catalysts. This suggests that the Cu(I) is being oxidized. To mitigate this:
-
Increase Reducing Agent: Ensure you have a sufficient excess of sodium ascorbate (typically 3-10 fold excess relative to the copper catalyst).[10]
-
Degas Solvents: Remove dissolved oxygen from your solvents before starting the reaction.
-
Use a Ligand: A ligand like THPTA can chelate the copper, keeping it in solution and protecting it from oxidation.[11]
Q5: My final product is difficult to purify. What are common impurities and how can I remove them?
A5: Common impurities include unreacted starting materials (4-bromophenyl azide and 2-methyl-3-butyn-2-ol) and residual copper catalyst.
-
Removing Copper: Residual copper can often be removed by washing the organic extract with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or ammonia/ammonium chloride.[12]
-
Chromatography: Column chromatography on silica gel is typically effective for separating the product from unreacted starting materials. Due to the polar nature of the tertiary alcohol and the triazole ring, a solvent system with a polar component (e.g., ethyl acetate/hexanes or dichloromethane/methanol) will likely be required.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Bromophenyl Azide
Safety First: Organic azides are potentially explosive and toxic.[13] Handle with extreme caution. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[7] Use a blast shield.[13] Do not use metal spatulas to handle azides.[14] Avoid friction, heat, and shock.[6]
-
Diazotization:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromoaniline (1.0 eq) in a mixture of concentrated HCl and water at room temperature.
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Azidation:
-
In a separate flask, dissolve sodium azide (1.2 eq) in water. Caution: Sodium azide is highly toxic.
-
Slowly add the sodium azide solution to the cold diazonium salt solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Isolation:
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate in vacuo at low temperature.
-
The resulting 4-bromophenyl azide should be used immediately in the next step. If storage is necessary, store it in solution in a dark, cold environment (-20 °C).[7]
-
Protocol 2: Synthesis of this compound (CuAAC)
-
Reaction Setup:
-
To a flask, add 4-bromophenyl azide (1.0 eq) and 2-methyl-3-butyn-2-ol (1.2 eq).
-
Add a 1:1 mixture of tert-butanol and water as the solvent.
-
In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq) in a small amount of water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.15 eq) in water.
-
-
Reaction Execution:
-
Add the CuSO₄ solution to the main reaction flask and stir for 2 minutes.
-
Add the sodium ascorbate solution. The reaction mixture may change color, indicating the formation of the Cu(I) species.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with a saturated aqueous solution of EDTA to remove copper salts, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure title compound.
-
IV. Data Summary & Optimization Parameters
Optimizing the CuAAC reaction involves fine-tuning several parameters. The following table summarizes key variables and their typical ranges for achieving high yields.
| Parameter | Recommended Range | Rationale & Notes |
| Catalyst Loading (CuSO₄) | 1-5 mol% | Lower loadings are preferable for cost and ease of removal. Higher loadings may be needed for slow reactions. |
| Reducing Agent (NaAsc) | 3-10 eq. to Cu | A significant excess ensures the maintenance of the active Cu(I) state.[10] |
| Ligand (e.g., THPTA) | 1-5 eq. to Cu | Stabilizes the Cu(I) catalyst, prevents oxidation, and can accelerate the reaction.[9] |
| Temperature | Room Temperature | The CuAAC reaction is highly exothermic and typically proceeds efficiently at ambient temperature.[3] |
| Solvent System | t-BuOH/H₂O (1:1) | A common and effective system for dissolving both organic substrates and the inorganic catalyst. |
| Reactant Stoichiometry | 1.0-1.2 eq. of Alkyne | A slight excess of the alkyne can help drive the reaction to completion. |
V. Mechanistic and Troubleshooting Visualizations
CuAAC Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The diagram below illustrates the widely accepted catalytic cycle for the CuAAC reaction.
Caption: The catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition.
Troubleshooting Decision Tree for Low Yield
When faced with a low yield in the CuAAC step, this decision tree can guide your optimization efforts.
Caption: A decision tree for troubleshooting low yields in the CuAAC reaction.
VI. References
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. [Link]
-
School of Chemistry, University College Dublin. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials. [Link]
-
University of Victoria. (2022, May 18). Azides - Safe Work Procedure. [Link]
-
Stanford Environmental Health & Safety. Information on Azide Compounds. [Link]
-
Luo, Q. (2018, July 16). Handling Azide Compounds Safety Standard Operating Procedure (SOP). [Link]
-
ChemBK. (2024, April 10). 4-Bromophenyl azide solution. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
Krasnov, V. M., & Fokin, V. V. (2016). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Chembiochem, 17(5), 443-449. [Link]
-
ResearchGate. Optimization of the reaction conditions. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
ResearchGate. Optimization of the conditions for CuAAC reaction. [Link]
-
Jena Bioscience. (2009, November 26). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. [Link]
-
Google Patents. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.
-
Kaur, H., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881329. [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. ucd.ie [ucd.ie]
- 7. uvic.ca [uvic.ca]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 14. artscimedia.case.edu [artscimedia.case.edu]
Technical Support Center: Troubleshooting Common Issues in Click Chemistry
Welcome, researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've seen firsthand how the elegance of click chemistry can sometimes be met with frustrating experimental hurdles. This guide is designed to be your first line of support, moving beyond simple protocols to explain the why behind the troubleshooting steps. We'll delve into the mechanistic reasons for common failures and provide validated strategies to get your reactions back on track.
This center is structured to address the two major arms of click chemistry: the classic Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the increasingly popular Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Part 1: Troubleshooting Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a powerful, versatile, and high-yielding reaction, but its reliance on a catalytic copper(I) species is its most common point of failure.[1][2] Nearly all issues can be traced back to the generation, stabilization, or accessibility of this active catalyst.
FAQ 1: My CuAAC reaction has a very low yield or failed completely. What's the first thing I should check?
Answer: The most frequent culprit is the inactivation of the Copper(I) catalyst. The active Cu(I) species is easily oxidized to the inactive Cu(II) state by dissolved oxygen in your reaction mixture.[3][4]
Causality: The CuAAC catalytic cycle relies on the copper(I) acetylide intermediate.[5][6] If Cu(I) is oxidized to Cu(II), this intermediate cannot form, and the catalytic cycle halts. This is why reactions often fail when reproducibility is a problem—subtle differences in dissolved oxygen can have a major impact.[7]
Troubleshooting Workflow: Catalyst System Integrity
Caption: Initial troubleshooting workflow for failed CuAAC reactions.
Step-by-Step Protocol: Ensuring an Active Catalytic System
-
Prepare Fresh Reducing Agent: Sodium ascorbate solutions are susceptible to oxidation. Prepare a fresh stock solution (e.g., 100 mM in degassed water) immediately before setting up your reaction. Do not use a solution that has been stored for an extended period.[8]
-
Degas All Solutions: Thoroughly degas all buffers, solvents, and stock solutions of your azide and alkyne. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes.[4][9] Maintaining an inert atmosphere over the reaction is also recommended.[4]
-
Use a Cu(I)-Stabilizing Ligand: Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are crucial.[8] They chelate the Cu(I) ion, protecting it from oxidation and disproportionation, and increasing its catalytic activity.[1][10] For reactions in organic solvents, TBTA is common, while the more hydrophilic THPTA is excellent for aqueous bioconjugations.[1][11]
-
Correct Order of Addition: To prevent unwanted side reactions, follow this order: a. Mix the CuSO₄ solution with the ligand solution first.[12] b. Add this Cu-ligand complex to the solution containing your azide and alkyne substrates. c. Initiate the reaction by adding the fresh sodium ascorbate solution.[11][12]
FAQ 2: My reaction is slow and gives incomplete conversion, even though I've taken precautions with the catalyst. What else could be wrong?
Answer: Several factors beyond simple catalyst oxidation can impede your reaction. These include reagent-level issues, substrate problems, and interference from your reaction medium.
Causality and Solutions:
| Problem Area | Potential Cause | Scientific Rationale & Suggested Solution |
| Reagents & Stoichiometry | Poor solubility of azide, alkyne, or catalyst complex. | In large-scale or high-concentration reactions, one component may precipitate. Solution: Use a co-solvent like DMSO, DMF, or t-butanol to improve solubility.[4] Common solvent systems include THF/water and DMF/water.[4] |
| Incorrect molar ratio of reactants. | While a 1:1 ratio is the theoretical ideal, using a slight excess (1.1 to 2-fold) of the less precious or more soluble reagent can help drive the reaction to completion.[3][11] | |
| Substrate Issues | Steric hindrance around the azide or alkyne. | If the reactive group is buried within a folded biomolecule (like a protein or oligonucleotide), it may be inaccessible to the catalyst.[3] Solution: Consider adding mild denaturants (e.g., up to 10% DMSO) or gently increasing the reaction temperature to expose the reactive site.[8] |
| Presence of inhibiting functional groups. | Thiols are potent poisons for the CuAAC reaction as they coordinate strongly with the copper catalyst.[1][13] Other groups like boronic acids can also interfere.[3] Solution: If possible, protect interfering groups or purify your substrate to remove contaminants. Pre-treating cells with a low concentration of hydrogen peroxide has been shown to mitigate thiol interference in biological settings.[13] | |
| Reaction Conditions | Incompatible buffer components. | Buffers containing strong chelators (e.g., EDTA), high concentrations of amines (e.g., Tris), or phosphates can interfere with the copper catalyst.[3][8] Iodide ions can also inhibit the reaction.[8][11] Solution: Use non-coordinating buffers like HEPES or switch to a solvent-based system if your molecules are compatible. |
| Side Reactions (Glaser Coupling). | In the absence of sufficient reducing agent or presence of oxygen, Cu(II) can promote the oxidative homocoupling of your alkyne (Glaser coupling), consuming your starting material.[14][15] Solution: Ensure a sufficient excess (3- to 10-fold) of sodium ascorbate and maintain anaerobic conditions.[4][8] |
FAQ 3: I'm working with sensitive proteins/biomolecules and observing aggregation or degradation. How can I make the CuAAC reaction more biocompatible?
Answer: This is a critical issue. The combination of a copper salt and sodium ascorbate can generate reactive oxygen species (ROS), which can damage sensitive biomolecules like proteins and DNA.[8][10][16]
Causality: The Fenton-like reaction between Cu(I)/Cu(II) and ascorbate in the presence of oxygen generates hydroxyl radicals and other ROS, leading to oxidative damage. Furthermore, byproducts of ascorbate oxidation can form adducts with lysine and arginine residues, causing protein crosslinking and aggregation.[12]
Protocol: Biocompatible CuAAC with ROS Mitigation
-
Maximize Ligand-to-Copper Ratio: Use a higher ligand-to-copper ratio (e.g., 5:1 of THPTA to CuSO₄).[11] The ligand not only protects the Cu(I) but also acts as a sacrificial reductant, helping to quench ROS.[15]
-
Include a Scavenger: Add aminoguanidine to the reaction mixture (final concentration of ~5 mM).[11] Aminoguanidine acts as a scavenger for reactive carbonyl byproducts generated from ascorbate oxidation, preventing them from modifying your biomolecule.[8][12]
-
Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible by ensuring adequate reagent concentration and an active catalyst system. This limits the exposure time of the biomolecule to potentially damaging conditions.
-
Control pH and Ionic Strength: Adjust the reaction pH and salt concentration to maintain the stability and solubility of your biomolecule.[8]
Part 2: Troubleshooting Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a cornerstone of bioorthogonal chemistry because it eliminates the need for a cytotoxic copper catalyst, making it ideal for live-cell and in vivo applications.[17][18] Troubleshooting SPAAC typically revolves around reaction kinetics and the stability of the strained alkyne.
FAQ 4: My SPAAC reaction is extremely slow or not reaching completion. What determines the reaction speed?
Answer: The kinetics of a SPAAC reaction are almost entirely dictated by the structure of the strained cyclooctyne. The driving force is the release of ring strain in the alkyne upon forming the more stable triazole ring.[17][19]
Causality: The reactivity of a cyclooctyne is a balance between its inherent ring strain and its stability.[20] Higher strain leads to a faster reaction but can also lead to lower stability and potential side reactions.[21]
Key Factors Influencing SPAAC Kinetics
| Factor | Effect on Reaction Rate | Mechanistic Explanation | Examples of Cyclooctynes |
| Ring Strain | Increased strain = Faster rate | Bending the alkyne from its ideal 180° linear geometry raises its ground-state energy, bringing it closer to the transition state energy of the cycloaddition. This lowers the activation energy.[17] | DIBO and BCN are highly reactive due to significant ring strain.[20] |
| Electronic Effects | Electron-withdrawing groups near the alkyne = Faster rate | Fluorination of the cyclooctyne ring lowers the energy of the alkyne's LUMO (Lowest Unoccupied Molecular Orbital), facilitating the interaction with the azide's HOMO (Highest Occupied Molecular Orbital). | Difluorinated cyclooctynes (e.g., DIFBO) show exceptionally high reactivity.[19] |
| Steric Hindrance | Increased steric bulk near the alkyne = Slower rate | Bulky substituents on the cyclooctyne or the azide can sterically hinder the approach of the two reactants, slowing the cycloaddition.[21] | N/A |
Troubleshooting Workflow: Optimizing SPAAC Reactions
Caption: Decision tree for troubleshooting slow SPAAC reactions.
FAQ 5: How can I confirm my click reaction has worked and purify the product?
Answer: Product confirmation and purification are essential final steps. The best method depends on the nature of your conjugated product.
Analysis Techniques:
-
Mass Spectrometry (MS): The gold standard for confirming the formation of the desired product by verifying its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor reaction progress by observing the disappearance of reactant signals and the appearance of product signals, particularly the characteristic triazole proton.[22]
-
Gel Electrophoresis (PAGE): For bioconjugates like labeled oligonucleotides or proteins, a successful reaction will result in a mobility shift on the gel compared to the starting material.[3] If a fluorescent tag was clicked on, the product can be visualized directly under UV light.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate the product from starting materials and monitor reaction conversion.
Purification Strategies:
-
Chromatography: Techniques like size-exclusion chromatography (for large biomolecules) or reverse-phase HPLC are commonly used to purify click products.
-
Precipitation: For oligonucleotide conjugates, precipitation using methods like ethanol or lithium perchlorate/acetone can effectively remove excess small-molecule reagents.[9]
-
Molecular Weight Cut-Off (MWCO) Centrifugation: A simple and rapid method for purifying macromolecular conjugates (like DNA or proteins) by separating them from unreacted small molecules and catalysts.[23]
By systematically addressing these common issues and understanding the underlying chemical principles, you can effectively troubleshoot your click chemistry reactions and achieve reliable, high-yielding results.
References
- Díaz, D. D., Punna, S., Holzer, P., McPherson, A. K., Sharpless, K. B., Fokin, V. V., & Finn, M. G. (2006). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 35(7), 659-668.
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
- Jacobsen, M. P., & Fairlie, D. P. (2017). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide-Alkyne Cycloaddition Catalysis.
- Al-Amin, M., & El-Sayed, N. (2023).
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]
- Stephens, A. W., Lavis, L. D., & Jasti, R. (2020). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Chemical Science, 11(31), 8243–8250.
- Stephens, A. W., et al. (2020). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Chemical Science, 11, 8243-8250.
- Wang, Y., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6, 35923.
-
ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition. ResearchGate. Retrieved from [Link]
-
Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research Report 22.1. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Azides and cyclooctynes used for reaction kinetics investigations by NMR. ResearchGate. Retrieved from [Link]
-
SciSpace. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (2021, December 16). Click chemstry: Why does it sometimes work and other times it doesn't?. ResearchGate. Retrieved from [Link]
- Hein, C. D., Liu, X.-M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230.
-
Reddit. (2022, September 8). Low yields in Click rxn. r/OrganicChemistry. Retrieved from [Link]
-
Chinese Chemical Letters. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition. ScienceDirect. Retrieved from [Link]
-
ACS Publications. (2022, April 6). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Retrieved from [Link]
-
Reddit. (2025, November 18). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). r/chemhelp. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized CuAAC reaction set-up. ResearchGate. Retrieved from [Link]
- Agrawalla, B. K., et al. (2021). A Hitchhiker’s Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(12), 6847-6905.
-
ACS Publications. (2017, December 26). Investigation of Strain-Promoted Azide–Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 8). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Oreate AI. Retrieved from [Link]
-
Preprints.org. (n.d.). A Recent Concept of Importance: Click Chemistry. Preprints.org. Retrieved from [Link]
- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015.
-
ResearchGate. (2026, January 5). 4.1 Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC): Background, Substrate Preparation, and Reactivity. ResearchGate. Retrieved from [Link]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 10. glenresearch.com [glenresearch.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. pcbiochemres.com [pcbiochemres.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]
- 19. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 20. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 1,2,3-Triazole Products
Welcome to the technical support center for the purification of 1,2,3-triazole products. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshoot common issues encountered during the purification process. As Senior Application Scientists, we understand that synthesizing your target molecule is only half the battle; obtaining it in high purity is critical for reliable downstream applications.
Section 1: Initial Assessment & General FAQs
A proper assessment of your crude product is the first step toward a successful purification strategy. This initial analysis will help you identify the nature and extent of impurities, guiding your choice of purification technique.
Frequently Asked Questions
Q1: What are the most common impurities in my crude 1,2,3-triazole product?
A1: Impurities are typically remnants of the synthetic route used. For 1,2,3-triazoles synthesized via azide-alkyne cycloadditions (a common method), you can expect:
-
Unreacted Starting Materials: Residual azides and alkynes.
-
Catalyst Residues: Significant contamination from copper (in CuAAC reactions) or ruthenium (in RuAAC reactions) is very common.[1][2] These metals can coordinate with the nitrogen atoms of the triazole ring, making them difficult to remove.[2][3]
-
Regioisomers: In cases where the reaction is not perfectly regioselective, you may have a mixture of 1,4- and 1,5-disubstituted triazoles.[4]
-
Byproducts from Side Reactions: For example, in CuAAC reactions, oxidative homocoupling of the alkyne starting material can occur, leading to di-alkyne impurities.[5]
Q2: My purified 1,2,3-triazole appears as an oil, but I expect a solid. What should I do?
A2: This phenomenon, known as "oiling out," is common when residual impurities are present, which can depress the melting point of your compound.[1] It can also happen if the product is polymorphic or has a low melting point.
-
Troubleshooting Steps:
-
Re-evaluate Purity: Check the purity of the oil by high-resolution TLC or crude NMR. The presence of multiple spots or unexpected peaks indicates impurities.
-
Further Purification: If impurities are detected, an additional purification step, such as column chromatography, is recommended.
-
Induce Crystallization: If the oil is pure, try to induce crystallization. This can be done by scratching the inside of the flask with a glass rod at the solvent-air interface, adding a seed crystal if available, or cooling the solution to a lower temperature.
-
Solvent Change: Try re-dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent (an "anti-solvent") dropwise until turbidity persists. Let it stand, and crystals may form.
-
Q3: My NMR spectrum has broadened or missing signals, but the mass spec looks correct. What is happening?
A3: This is a classic sign of paramagnetic contamination, most often from residual copper(II) ions from a CuAAC reaction.[3] Even trace amounts of paramagnetic species can cause significant broadening of NMR signals, particularly for protons near the metal coordination site (the triazole ring).
-
Solution: Before concluding that your product is unstable, you must rigorously remove the residual metal. Washing the product solution with a chelating agent like EDTA is often effective.[1][6] If the signals sharpen after this treatment, paramagnetic broadening was the cause.
Section 2: Troubleshooting Guide: Column Chromatography
Column chromatography is the most powerful and widely used technique for purifying 1,2,3-triazoles. However, their unique properties can present challenges.
Purification Strategy Workflow
This workflow helps you decide on the appropriate chromatographic method based on the properties of your triazole product.
Caption: Decision workflow for selecting a chromatography method.
Frequently Asked Questions (Chromatography)
Q4: My triazole is streaking badly on the silica gel column. How can I fix this?
A4: Streaking, or "tailing," of triazoles on silica gel is very common. The root cause is the interaction between the basic lone pairs on the triazole's nitrogen atoms and the acidic silanol (Si-OH) groups on the surface of the silica. This strong, non-specific binding prevents the compound from moving in a tight band.
-
The Solution: Add a competitive base to your mobile phase. A small amount of triethylamine (Et₃N), typically 0.5-1%, will neutralize the acidic sites on the silica, dramatically improving peak shape. Alternatively, for very polar compounds, adding a small amount of methanol can also improve elution, though triethylamine is generally more effective for basic compounds.[1]
Q5: I'm not getting good separation between my product and a similarly polar impurity. What should I change?
A5: This is a classic resolution problem. You have several levers to pull:
-
Optimize the Mobile Phase: Fine-tune the solvent ratio. Sometimes, a small change (e.g., from 20% to 15% ethyl acetate in hexanes) can make a big difference. Try a different solvent system altogether that offers different selectivity. For example, replacing ethyl acetate with dichloromethane (DCM) or a DCM/methanol mixture can alter the elution order.
-
Decrease the Flow Rate: Slower is often better for difficult separations. Reducing the flow rate increases the residence time on the column, allowing for more equilibrium events between the stationary and mobile phases, which enhances resolution.
-
Use a Finer Silica Gel: Switching from a standard 40-63 µm silica to a finer 25-40 µm grade will increase the surface area and improve separation efficiency, though it will also increase backpressure.
Q6: My highly polar triazole runs at the solvent front even with 100% ethyl acetate or DCM/Methanol. What are my options?
A6: When your compound is too polar for normal-phase chromatography, you need to change the fundamental separation mechanism.
-
Reverse-Phase Chromatography (C18): This is an excellent choice for highly polar compounds.[1] The stationary phase is non-polar (C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). In this mode, polar compounds elute first.
Data Presentation: Solvent Systems for Flash Chromatography
| Solvent System (v/v) | Relative Polarity | Typical Application for 1,2,3-Triazoles |
| Hexanes / Ethyl Acetate | Low to Medium | The workhorse system. Excellent for non-polar to moderately polar triazoles. |
| Hexanes / Dichloromethane | Low | Good for separating non-polar compounds. |
| Dichloromethane / Methanol | Medium to High | A more polar system, effective for many functionalized triazoles. |
| Hexanes / Acetone | Medium | Similar polarity to EtOAc systems but can offer different selectivity. |
| Toluene / Ethyl Acetate | Medium | Can improve solubility for aromatic-rich triazoles. |
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal eluent system using TLC. The ideal system gives your product an Rf value of ~0.3.
-
Column Selection: Choose a column size appropriate for your sample amount. A general rule is a 1:30 to 1:100 ratio of crude product mass to silica gel mass.
-
Packing the Column: Pack the column using a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexanes). Ensure there are no air bubbles or cracks.
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the eluent or another appropriate solvent and inject it onto the top of the column.
-
Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (e.g., DCM or methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in better resolution.
-
-
Elution: Begin elution with the determined solvent system, applying positive pressure (flash). Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Section 3: Troubleshooting Guide: Removal of Metal Catalysts
The removal of copper and ruthenium catalysts is one of the most persistent challenges in the purification of 1,2,3-triazoles synthesized via click chemistry.
Workflow for Copper Catalyst Removal
Caption: Workflow for removing copper catalyst using a chelating agent.
Frequently Asked Questions (Metal Removal)
Q7: How do I remove copper from my CuAAC reaction product?
A7: The most common and effective method is to wash the organic solution of your product with an aqueous solution of a chelating agent. Ethylenediaminetetraacetic acid (EDTA) is highly effective at sequestering copper ions.[1][6] An aqueous solution of ammonia can also be used, as it forms a deep blue copper-ammonia complex that is highly water-soluble.
Q8: Standard EDTA washes are not removing all the copper. What else can I try?
A8: Sometimes the copper-triazole coordination is very strong, making it resistant to simple washing.[2]
-
Heterogeneous Catalysts: For future syntheses, consider using a heterogeneous copper catalyst, which can be removed by simple filtration.[8]
-
Scavengers: Pass a solution of your product through a pad of a specialized metal scavenger resin or activated carbon.[9] These materials have a high affinity for transition metals.
-
Silica Gel Chromatography: While not ideal for removing heavily coordinated metals, a silica gel column will often remove a significant portion of the residual copper, which will appear as a discolored band at the top of the column.
Q9: How do I remove ruthenium from my RuAAC reaction product?
A9: Ruthenium removal can be challenging. Ruthenium byproducts are often colored and can interfere with subsequent reactions.
-
Oxidative Washes: Washing with a mild oxidizing agent like 15% aqueous hydrogen peroxide can convert ruthenium complexes into insoluble ruthenium dioxide, which can be filtered off.[10]
-
Specialized Scavengers: Treatment with reagents like triphenylphosphine oxide or dimethyl sulfoxide (DMSO) followed by filtration through silica gel can effectively remove many ruthenium byproducts.[11] There are also commercially available ruthenium scavengers (e.g., SiliaMetS) that are highly effective.[12]
-
Trituration: For solid products, triturating the crude material with a solvent in which the product is poorly soluble but the catalyst is soluble (like hexanes) can be effective.[13]
Experimental Protocol: Aqueous Wash with EDTA for Copper Removal
-
Dissolve Crude Product: After the reaction is complete, perform a standard workup and dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Prepare EDTA Solution: Prepare a saturated aqueous solution of EDTA disodium salt.
-
Perform Washes: Transfer the organic solution to a separatory funnel. Add an equal volume of the EDTA solution, shake vigorously for 1-2 minutes, and allow the layers to separate.
-
Separate Layers: Drain the organic layer. Repeat the wash with fresh EDTA solution two more times.
-
Brine Wash: Wash the organic layer once with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[6]
References
- US4269987A - Purification of triazoles - Google Patents.
-
Farajzadeh, M. A., et al. (2014). Extraction and Enrichment of Triazole and Triazine Pesticides from Honey Using Air-Assisted Liquid–Liquid Microextraction. ResearchGate. Available at: [Link]
- BenchChem (2025). Technical Support Center: Purification of Substituted 1,2,4-Triazoles. BenchChem.
- Chemie Brunschwig (n.d.).
-
Wu, Q., et al. (2016). Detection of triazole pesticides in environmental water and juice samples using dispersive liquid–liquid microextraction with solidified sedimentary ionic liquids. New Journal of Chemistry. Available at: [Link]
-
Wojciechowski, B. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? ResearchGate. Available at: [Link]
- Gomm, A., et al. (2011). Synthesis of 1,2,3-Triazole-Fused Heterocycles via Pd-Catalyzed Annulation of 5-Iodo-1,2,3. The Royal Society of Chemistry.
- BenchChem (2025).
-
Matyjaszewski Polymer Group (n.d.). Catalyst Removal. Carnegie Mellon University. Available at: [Link]
-
MDPI (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. MDPI. Available at: [Link]
-
Chetia, M., et al. (2017). Facile route for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazole using copper nanoparticles supported on nanocellulose as recyclable heterogeneous catalyst. Journal of Chemical Sciences. Available at: [Link]
- Wang, Y., et al. (2018).
-
Wang, X., et al. (2019). Evaporation-assisted dispersive liquid-liquid microextraction based on the solidification of floating organic droplets for the determination of triazole fungicides in water samples by high-performance liquid chromatography. PubMed. Available at: [Link]
- BenchChem (n.d.).
-
Kupryakov, A. S., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. Available at: [Link]
- Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.
- Frontiers (n.d.). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry.
-
Souza, A. C. S., et al. (2021). Enantioselective separation of (±)-β-hydroxy-1,2,3-triazoles by supercritical fluid chromatography and high-performance liquid chromatography. PubMed. Available at: [Link]
- SIELC Technologies (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. SIELC.
-
Jumpathong, W., et al. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega. Available at: [Link]
- do Amaral, L. A., et al. (2020). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Journal of the Brazilian Chemical Society.
- MDPI (n.d.). On–DNA Platform Molecules Based on a Diazide Scaffold II: A Compact Diazide Platform Designed for Small–Molecule Drug Discovery. MDPI.
-
Wikipedia (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]
- Al-Masoudi, N. A., et al. (2019). The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2. Molecules.
- MDPI (n.d.). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. MDPI.
- Hertler, M. R., et al. (2017). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. Journal of the South Carolina Academy of Science.
-
Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed. Available at: [Link]
- ResearchGate (n.d.). A simple oxidative procedure for the removal of ruthenium residues.
- BOC Sciences (n.d.). Triazole Impurities. BOC Sciences.
-
Ahn, Y. M., et al. (2001). A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Chemistry Portal. Available at: [Link]
-
Krasinski, A., et al. (2004). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]
- Rasmussen, L. K., et al. (2007). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses.
- MDPI (n.d.). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. MDPI.
- Schroeder, K. M., et al. (2018).
- SciSpace (n.d.).
- Frontiers (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
- ISRES Publishing (n.d.).
- NIH (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- ACS Publications (2022).
- Chalmers University of Technology (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications.
-
Organic Chemistry Portal (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]
Sources
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Technical Support Center: Identifying and Minimizing Byproducts in CuAAC Reactions
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and minimizing common byproducts in this powerful ligation chemistry. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your CuAAC reactions, offering probable causes and actionable solutions grounded in scientific principles.
Issue 1: Low Yield of the Desired Triazole Product
Question: My CuAAC reaction is consistently giving a low yield. What are the most common culprits and how can I improve it?
Answer: Low yields in CuAAC reactions are frequently traced back to a few key factors. By systematically investigating each, you can pinpoint the source of the problem.
Probable Causes & Solutions:
-
Catalyst Inactivation: The heart of the CuAAC reaction is the Cu(I) catalyst. Its oxidation to the inactive Cu(II) state is a primary reason for low yields.[1] This is often exacerbated by the presence of oxygen.
-
Solution:
-
Deoxygenate Your Solvents: Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) before use.[2]
-
Maintain a Reducing Environment: Use a sufficient excess of a reducing agent like sodium ascorbate to continuously regenerate Cu(I) from any Cu(II) that forms.[2][3][4] A 3- to 10-fold excess of sodium ascorbate over the copper salt is a good starting point.[5]
-
Work Under an Inert Atmosphere: For particularly sensitive reactions, performing the entire experiment under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) can be beneficial.[5]
-
-
-
Poor Reagent Quality or Accessibility: The purity and accessibility of your azide and alkyne starting materials are critical.
-
Solution:
-
Verify Reagent Purity: Ensure the purity of your azide and alkyne starting materials using appropriate analytical techniques (e.g., NMR, MS). Impurities can inhibit the catalyst or participate in side reactions.[1]
-
Address Steric Hindrance/Inaccessibility: For large biomolecules, the reactive azide or alkyne groups may be buried within the folded structure, making them inaccessible to the catalyst.[6][7] Consider adding denaturants like DMSO to your reaction mixture to improve accessibility.[5][6][7]
-
-
-
Suboptimal Reaction Conditions: The stoichiometry, concentration, and choice of solvent and buffer can significantly impact reaction efficiency.
-
Solution:
-
Optimize Stoichiometry: While a 1:1 stoichiometry of azide to alkyne is ideal in theory, in practice, using a slight excess (1.1-1.5 equivalents) of one reagent can drive the reaction to completion, especially if one component is particularly valuable.
-
Increase Reactant Concentration: Low reactant concentrations can dramatically slow down the reaction rate.[1] If possible, increase the concentration of your reactants.
-
Solvent Selection: While CuAAC is robust in a variety of solvents, ensure your reactants are fully solubilized.[8][9][10] Mixtures of water with organic co-solvents like DMSO, t-BuOH, or DMF are often effective.[7]
-
Buffer Compatibility: Avoid buffers containing components that can chelate copper, such as high concentrations of Tris or EDTA.[5][6][7] Phosphate buffers can sometimes cause precipitation of copper salts, but this can often be mitigated by pre-mixing the copper and ligand before adding them to the buffer.[6][7]
-
-
-
Ineffective Ligand: The right ligand is crucial for stabilizing the Cu(I) catalyst, accelerating the reaction, and preventing side reactions.[4][11]
-
Solution:
-
Choose an Appropriate Ligand: For aqueous reactions, especially with biomolecules, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA are highly recommended.[2][5][6][11]
-
Optimize Ligand-to-Copper Ratio: The ratio of ligand to copper is critical. A common starting point is a 5:1 ligand-to-copper ratio, which helps to ensure the copper remains chelated and active.[6][7] However, for some ligands, a 1:1 or 2:1 ratio may be optimal.[5]
-
-
Issue 2: Presence of a Significant Alkyne Dimer Byproduct
Question: I'm observing a significant amount of a byproduct with a mass corresponding to the homocoupling of my alkyne. What is this, and how can I prevent it?
Answer: This common byproduct is the result of Glaser coupling , an oxidative homocoupling of terminal alkynes to form a diyne.[1][2][12] This side reaction is promoted by the presence of oxygen and Cu(II) ions.[2]
Mechanism of Glaser Coupling:
Caption: Oxidative homocoupling of terminal alkynes (Glaser coupling).
Solutions to Minimize Glaser Coupling:
-
Rigorous Exclusion of Oxygen: As with preventing general catalyst inactivation, deoxygenating your reaction mixture is the first line of defense against Glaser coupling.[2]
-
Maintain a High Cu(I)/Cu(II) Ratio: Ensure you have a sufficient excess of your reducing agent (e.g., sodium ascorbate) to keep the concentration of pro-oxidative Cu(II) to a minimum.[2]
-
Utilize a Stabilizing Ligand: A good copper-chelating ligand will not only accelerate the desired CuAAC reaction but also disfavor the formation of the copper species that participate in Glaser coupling.[2]
Issue 3: Biomolecule Degradation or Aggregation
Question: When running CuAAC on my protein/peptide, I'm observing degradation or precipitation. What's causing this and how can I protect my biomolecule?
Answer: Biomolecule damage during CuAAC is a serious concern, often stemming from the generation of reactive oxygen species (ROS) or reactions with ascorbate oxidation byproducts.[12][13][14]
Causes of Biomolecule Damage:
-
Reactive Oxygen Species (ROS) Generation: The combination of Cu(I), a reducing agent like ascorbate, and molecular oxygen can generate ROS (e.g., hydrogen peroxide, superoxide radicals).[12][13][14] These highly reactive species can lead to the oxidation of sensitive amino acid residues (like methionine, cysteine, histidine, and tyrosine) or even cleavage of the peptide backbone.[13][15]
-
Ascorbate Oxidation Byproducts: The oxidation of ascorbate can produce reactive carbonyl compounds, such as dehydroascorbate.[13][14] These electrophilic species can react with nucleophilic side chains of amino acids like lysine and arginine, leading to unwanted modifications and protein crosslinking.[13][14]
-
Protein Precipitation: Changes in the local environment, such as pH shifts or the introduction of organic co-solvents, can lead to protein denaturation and aggregation.[5]
Troubleshooting Workflow for Biomolecule Damage:
Caption: Troubleshooting workflow for biomolecule damage in CuAAC.
Protective Strategies:
-
Use a Sacrificial Ligand: Ligands like THPTA not only accelerate the reaction but also act as sacrificial reductants, protecting biomolecules from oxidation by ROS.[6] Using a 5-fold excess of THPTA relative to copper is a recommended practice.[6][13][14]
-
Add a Scavenger: To counteract the harmful effects of ascorbate oxidation byproducts, consider adding aminoguanidine to your reaction mixture.[5][6][13][14] Aminoguanidine acts as a scavenger for reactive carbonyl species without significantly inhibiting the CuAAC reaction.[13][14]
-
Minimize Oxygen Exposure: As always, minimizing the presence of oxygen will reduce the generation of ROS.[6]
-
Optimize Buffer Conditions: Ensure your buffer system is optimal for your biomolecule's stability. Adjusting pH, ionic strength, or adding stabilizing excipients can prevent aggregation.[5]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right copper source for my reaction?
A1: The most convenient and widely used method is the in situ generation of Cu(I) from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate.[4][6] This approach is generally robust and avoids the need to handle potentially unstable Cu(I) salts. While discrete Cu(I) sources like CuI or CuBr can be used, it is generally recommended to avoid cuprous iodide (CuI) as the iodide ion can act as a bridging ligand, leading to the formation of unreactive polynuclear copper acetylide complexes that can inhibit the reaction.[3]
Q2: Can I run a CuAAC reaction without a ligand?
A2: Yes, in many cases, particularly with small molecules in organic solvents, the CuAAC reaction will proceed without a ligand.[6] However, for reactions in aqueous media, with sensitive substrates like biomolecules, or when trying to achieve maximal rates and yields, the use of an accelerating and stabilizing ligand is highly recommended.[4][6][11] Ligands serve multiple crucial roles: they increase the solubility and effective concentration of the Cu(I) catalyst, accelerate the catalytic cycle, and protect the catalyst from oxidation and disproportionation.[3][4]
Q3: What are some common methods for removing the copper catalyst after the reaction?
A3: Residual copper can be problematic, especially for biological applications. Several methods can be employed for its removal:
-
Chelating Agents: Washing the reaction mixture with an aqueous solution of a strong chelating agent like EDTA is a common and effective method.[16][17]
-
Ammonia/Ammonium Chloride: An aqueous wash with ammonia or a saturated ammonium chloride solution can effectively remove copper by forming soluble copper-ammonia complexes.[16][17]
-
Solid-Phase Extraction (SPE): For water-soluble products, passing the solution through a C18 SPE cartridge can effectively remove copper ions.[16]
-
Dialysis: For macromolecular products, dialysis against a buffer containing EDTA, followed by dialysis against pure water, is an efficient purification method.[16]
Q4: My reaction is very slow. Besides the points mentioned for low yield, are there any other specific reasons?
A4: If you've addressed the common causes of low yield and the reaction is still slow, consider the following:
-
Inhibitory Buffer Components: High concentrations of chloride ions (>0.2 M) can compete for copper coordination and slow the reaction.[6][7] Similarly, Tris buffer can bind to copper and reduce the reaction rate.[6][7]
-
Thiol Interference: Free thiols, such as those from cysteine residues or reducing agents like DTT, are potent inhibitors of the CuAAC reaction as they form strong copper-thiolate bonds, sequestering the catalyst.[3]
-
Use of TCEP as a Reducing Agent: While sometimes used, TCEP (tris(2-carboxyethyl)phosphine) can interfere with the CuAAC reaction due to its copper-binding and azide-reducing properties. Sodium ascorbate is the preferred reducing agent.[6][18]
Data & Protocols
Table 1: Recommended Reaction Component Concentrations for Bioconjugation
| Component | Recommended Final Concentration | Purpose | Reference |
| Biomolecule-Alkyne/Azide | 25 µM - 1 mM | Reactant | [6] |
| Cargo-Azide/Alkyne | 50 µM - 2 mM | Reactant (often in slight excess) | [6] |
| CuSO₄ | 50 - 250 µM | Copper(II) source | [6] |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM | Stabilize Cu(I), accelerate reaction | [6][7] |
| Sodium Ascorbate | 1 - 5 mM | Reducing agent to generate/maintain Cu(I) | [6] |
| Aminoguanidine (Optional) | 1 - 5 mM | Scavenger for ascorbate byproducts | [6][13] |
Experimental Protocol: General Procedure for CuAAC in Aqueous Buffer
This protocol is a starting point and should be optimized for your specific substrates.
-
Prepare Stock Solutions:
-
Copper/Ligand Premix: Prepare a stock solution by mixing your Cu(II) salt (e.g., 20 mM CuSO₄) and your ligand (e.g., 100 mM THPTA) in deoxygenated water. It is crucial to premix the copper and ligand before adding them to buffers that may cause precipitation (like phosphate buffers).[6][7]
-
Reactants: Prepare stock solutions of your azide and alkyne components in a suitable solvent (e.g., DMSO or deoxygenated buffer).
-
Reducing Agent: Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM) in deoxygenated water immediately before use.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, add the buffer and the biomolecule-containing reactant.
-
Add the second reactant (the "cargo" azide or alkyne).
-
Add the premixed copper/ligand solution.
-
If required, add the aminoguanidine solution.
-
Mix the solution gently by inversion.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[13][14]
-
Close the tube to minimize oxygen diffusion into the reaction.[6]
-
Allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from minutes to several hours depending on the substrates and concentrations.
-
-
Workup and Purification:
-
Once the reaction is complete (monitored by LC-MS, HPLC, or other appropriate methods), proceed with the removal of the copper catalyst and excess reagents using one of the methods described in the FAQs.
-
References
- Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes.
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[3][4][6]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064.
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
-
Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]
- Gupta, S. S., et al. (2015). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 20(7), 13394-13418.
- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.
-
ResearchGate. (2014). How to remove copper after CuAAc click reaction? Retrieved from [Link]
-
Chemical Communications. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Retrieved from [Link]
-
Wiley Online Library. (2005). Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition. Retrieved from [Link]
-
ScienceDirect. (n.d.). Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Retrieved from [Link]
-
ACS Publications. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media. Retrieved from [Link]
-
MDPI. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Retrieved from [Link]
-
ResearchGate. (2019). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Sci-Hub. (2011). Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. Retrieved from [Link]
-
ResearchGate. (2013). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): Synthesis of novel triazolyl substituted quinolines as potential anticancer agents. Retrieved from [Link]
-
Reddit. (2024). Best method for removing Cu(I) from Org compounds. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. vectorlabs.com [vectorlabs.com]
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- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
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- 17. reddit.com [reddit.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Catalyst selection and loading for efficient Suzuki coupling of bromophenyl compounds.
Technical Support Center: Suzuki-Miyaura Coupling of Bromophenyl Compounds
Welcome to the technical support hub for the Suzuki-Miyaura cross-coupling of bromophenyl compounds. This guide is designed for researchers, chemists, and drug development professionals who seek to optimize their reactions, troubleshoot common issues, and deepen their mechanistic understanding. We move beyond simple protocols to explain the causality behind experimental choices, empowering you to solve challenges in your own labs.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting any issues. The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered when planning or executing a Suzuki coupling with bromophenyl electrophiles.
Q1: How do I select the right palladium catalyst and ligand for my bromophenyl substrate?
The choice is critical and depends on the substrate's electronic and steric properties. For simple, unhindered bromophenyl compounds, standard catalysts like Pd(PPh₃)₄ can be effective.[2] However, for more challenging substrates (e.g., sterically hindered or electron-rich), a more robust system is required.
-
The Causality: The ligand's role is to stabilize the palladium center, modulate its reactivity, and facilitate key steps of the catalytic cycle.[3] Bulky, electron-rich phosphine ligands accelerate the often rate-limiting oxidative addition and the final reductive elimination step.[4][5] This is especially crucial for sterically demanding substrates.[6]
-
Recommendation: For general applications and challenging couplings, consider using Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbene (NHC) ligands.[4][6] These form highly active catalysts capable of coupling a wide range of bromophenyl compounds, often at lower catalyst loadings and milder temperatures.[7][8]
Q2: What is a typical catalyst loading, and when should I adjust it?
For most applications, a palladium catalyst loading of 0.5–2 mol% is a good starting point.[9] If the reaction is sluggish or the substrate is particularly unreactive, increasing the loading to 5 mol% may be necessary.[2]
-
The Causality: Catalyst loading directly impacts reaction kinetics. Higher loading increases the concentration of active catalytic species, accelerating the reaction. However, excessively high loadings can lead to increased side reactions and make purification more difficult, not to mention increasing costs. Modern, highly active ligands are designed to achieve high turnover numbers (TONs), allowing for very low catalyst loadings, sometimes in the parts-per-million (ppm) range for very efficient systems.[10]
-
Recommendation: Start with 1 mol% Pd. If the reaction does not proceed to completion, consider optimizing other parameters (ligand, base, temperature) before resorting to significantly higher catalyst loadings. For large-scale synthesis, minimizing catalyst loading is a key goal, and highly active ligands like SPhos have demonstrated efficacy at loadings as low as 0.000005 mol%.[8]
Q3: Which base and solvent system should I start with?
A common and effective starting point is a carbonate base (like K₂CO₃ or Cs₂CO₃) or a phosphate base (K₃PO₄) in a solvent system like 1,4-dioxane, toluene, or THF, often with a small amount of water.[3][8]
-
The Causality: The base is not merely a spectator; it is essential for the transmetalation step.[10][11] It activates the organoboron species by forming a more nucleophilic boronate complex, which then transfers its organic group to the palladium center.[6] The choice of base can even alter the rate-determining step of the reaction.[12] The solvent must dissolve the reactants and stabilize the catalytic intermediates. Aprotic polar solvents are generally preferred.
-
Recommendation: For a general starting point, use 2-3 equivalents of K₃PO₄ in 1,4-dioxane/H₂O (e.g., 4:1 v/v). For sterically hindered substrates, stronger, non-nucleophilic bases like Cs₂CO₃ are often beneficial.
Q4: My bromophenyl substrate is sterically hindered. What changes are critical?
Steric hindrance poses a significant challenge, primarily by slowing down the oxidative addition and reductive elimination steps.[6] Overcoming this requires a more potent catalytic system.
-
The Causality: The crowding around the reaction site prevents the palladium catalyst from easily accessing the C-Br bond for oxidative addition. Similarly, after transmetalation, the two bulky groups on the palladium center may resist the conformational change needed for reductive elimination.
-
Key Adjustments:
-
Ligand Choice: This is the most critical factor. Switch from PPh₃ to a bulky, electron-rich biaryl phosphine ligand like XPhos, SPhos, or tBuXPhos.[4][6] These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium center that can better accommodate hindered substrates.[6]
-
Base: Use a strong, non-coordinating base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
-
Temperature: Higher reaction temperatures (e.g., 80-110 °C) may be required to overcome the activation energy barrier for the hindered coupling.
-
Q5: How critical is it to maintain an inert atmosphere?
It is highly critical. The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it and lead to side reactions.
-
The Causality: Oxygen can oxidize the Pd(0) species to Pd(II), which is not competent for oxidative addition. This oxidation can also promote the homocoupling of the boronic acid, a common side reaction where two boronic acid molecules couple to form a biaryl byproduct.[3][13]
-
Recommendation: Always degas your solvent thoroughly before use by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[6] Assemble your reaction under a positive pressure of inert gas.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems in Suzuki coupling reactions.
Problem: Low or No Yield
A low yield is the most common issue. The key is to determine if the starting material is being consumed and, if so, what it is converting into.
Caption: Decision workflow for troubleshooting low-yield Suzuki reactions.
1. Cause: Inactive Catalyst or Poor Reaction Conditions
-
Diagnosis: TLC or LC-MS analysis shows a significant amount of unreacted bromophenyl starting material. This indicates that the first step, oxidative addition, is likely failing or is extremely slow.
-
Causality & Solution:
-
Catalyst/Ligand Potency: The palladium source or ligand may have degraded. Pd(OAc)₂ is stable, but phosphine ligands can oxidize over time.[14] Use fresh, high-purity reagents. For challenging substrates, PPh₃ may be insufficient; a switch to more active Buchwald-type or NHC ligands is recommended.[4][15]
-
Temperature: The reaction may require more thermal energy. Increase the temperature in 10-20 °C increments.
-
Base/Solvent: The chosen system may not be optimal. An alternative base or solvent could facilitate the reaction.[11][16] Consider screening conditions as outlined in the table below.
-
| Parameter | Condition A (Standard) | Condition B (For Hindered/Difficult Substrates) | Condition C (Mild) |
| Pd Source | Pd(OAc)₂ / Pd₂(dba)₃ | Pd(OAc)₂ / XPhos-Pd-G3 (Precatalyst) | Pd(PPh₃)₄ |
| Ligand | SPhos / XPhos | tBuXPhos / RuPhos | PPh₃ |
| Catalyst Loading | 1-2 mol% | 2-3 mol% | 1-5 mol% |
| Base | K₂CO₃ / K₃PO₄ | Cs₂CO₃ / K₃PO₄ | K₂CO₃ |
| Solvent | Dioxane/H₂O (4:1) | Toluene / 2-MeTHF | THF/H₂O (4:1) |
| Temperature | 80-100 °C | 100-110 °C | Room Temp to 60 °C |
2. Cause: Boronic Acid Decomposition (Protodeborylation)
-
Diagnosis: The bromophenyl starting material is consumed, but the desired product yield is low, and a significant amount of the corresponding deborylated arene (Ar'-H) is observed.
-
Causality & Solution: Protodeborylation is the cleavage of the C-B bond, replacing it with a C-H bond. This is a common side reaction, especially with electron-deficient or heteroaryl boronic acids, and can be accelerated by high temperatures or certain basic conditions.[2][3]
-
Use Boronic Esters: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester or an MIDA boronate. MIDA boronates are particularly robust, surviving chromatography, and slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[15]
-
Control Reaction Time/Temp: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
Problem: Significant Side Product Formation
Even with good conversion of the starting material, side reactions can dramatically lower the isolated yield of the desired product.
1. Side Product: Homocoupling of Boronic Acid (Ar'-Ar')
-
Diagnosis: Formation of a symmetrical biaryl derived from the boronic acid partner.
-
Causality & Solution: This side reaction is often promoted by the presence of oxygen, which can lead to Pd(II)-mediated coupling of two boronic acid molecules.[3][13] It can also occur if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.
-
Rigorous Degassing: Ensure your solvent and reaction headspace are free of oxygen. Sparging the solvent with argon or nitrogen for 20-30 minutes before adding reagents is crucial.[6]
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this issue, as it bypasses the in situ reduction step.
-
2. Side Product: Dehalogenation of Aryl Bromide (Ar-H)
-
Diagnosis: The bromophenyl starting material is converted into its corresponding arene (e.g., bromobenzene is converted to benzene).
-
Causality & Solution: This occurs when a hydride source is present in the reaction. After oxidative addition, a hydride can be transferred to the palladium complex, which then reductively eliminates to form the Ar-H product.[3]
-
Avoid Hydride Sources: Common culprits are amine bases (like triethylamine) and alcohol solvents.[6] If dehalogenation is observed, switch to an inorganic base (K₂CO₃, K₃PO₄) and an ether or hydrocarbon solvent (dioxane, toluene).
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of an Aryl Bromide
This protocol is a robust starting point for a wide range of bromophenyl substrates using a modern catalyst system.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%). If using an air-stable precatalyst like XPhos Pd G3, it can be added with the other solids in step 1.[6]
-
Inert Atmosphere: Seal the reaction vessel with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of 1,4-dioxane) via syringe.
-
Reaction Execution: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS.[4]
-
Workup and Purification: Once the reaction is complete (typically 2-24 hours), cool the flask to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[4]
Part 4: References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Varghese, J. J., et al. (2023). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. Organic Process Research & Development. [Link]
-
Thapa, S., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
-
Thapa, S., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PubMed Central. [Link]
-
Saito, S., et al. (2008). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. Accounts of Chemical Research. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura reaction and mechanistic design. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. [Link]
-
Vechtomova, Y. L., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Tian, R., et al. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Rasool, N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Bratulescu, G. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PubMed Central. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
ResearchGate. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. [Link]
-
MacNair, A. J., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
ResearchGate. (n.d.). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Lindhardt, A. T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
ResearchGate. (2012). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low. [Link]
-
ResearchGate. (2010). Suzuki reaction with aryl bromides at room temperature. [Link]
-
Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. [Link]
-
Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
ResearchGate. (n.d.). Suzuki coupling reactions of various aryl bromides and chlorides. [Link]
Sources
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- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Preventing Debromination in Palladium-Catalyzed Cross-Couplings
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of debromination (also known as hydrodebromination). Here, we will delve into the causality behind this unwanted reaction and provide field-proven strategies to maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in palladium-catalyzed cross-couplings?
A1: Debromination is an undesired side reaction where the bromine atom on your aryl or vinyl bromide starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of a hydrodebrominated byproduct, which reduces the yield of your target molecule and introduces a purification challenge, as the byproduct often has similar chromatographic properties to the starting material and product.[1]
Q2: What are the primary mechanistic causes of debromination?
A2: Debromination typically arises from the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[3] This palladium-hydride can be generated from various sources in the reaction mixture, including:
-
Bases: Strong bases, particularly alkoxides, can react with other components to form Pd-H.[3]
-
Solvents: Protic solvents (e.g., alcohols) or even some aprotic solvents like DMF can act as hydride donors.[2]
-
Impurities: Trace amounts of water or other reducing agents can contribute to the formation of Pd-H.[3]
Once formed, the Pd-H species can undergo reductive elimination with the aryl group on the palladium center, leading to the debrominated byproduct instead of the desired cross-coupled product.[4]
Q3: How can I detect and quantify the extent of debromination in my reaction?
A3: Several analytical techniques are effective for identifying and quantifying debromination:[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile and semi-volatile compounds, allowing for the clear identification of the debrominated byproduct by its mass spectrum.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or more polar compounds, LC-MS can separate the reaction components and provide mass data to confirm the presence and amount of the debrominated species.[5][7]
-
High-Performance Liquid Chromatography (HPLC): When coupled with a suitable detector (e.g., UV), HPLC can be used to quantify the relative amounts of starting material, product, and byproduct.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can often be used to detect the presence of the debrominated product by observing the appearance of a new aromatic proton signal in place of the carbon-bromine bond.
Troubleshooting Guide: Tackling Debromination Head-On
Here are some common scenarios and step-by-step solutions to mitigate debromination in your cross-coupling reactions.
Scenario 1: Significant debromination observed in a Suzuki-Miyaura coupling.
-
Problem: Your Suzuki-Miyaura reaction is producing a substantial amount of the debrominated arene alongside your desired biaryl product.
-
Troubleshooting Workflow:
A troubleshooting workflow for minimizing debromination in Suzuki coupling.
-
Detailed Steps & Rationale:
-
Change the Base: Strong bases are a common culprit in generating palladium-hydride species.[3]
-
Lower the Temperature: Higher temperatures can increase the rate of side reactions, including debromination.[3][5]
-
Action: Try running the reaction at the lowest temperature that still provides a reasonable reaction rate. With an optimized catalyst system, it's often possible to lower temperatures from over 80°C to the 40-60°C range.[5]
-
-
Optimize the Ligand: The ligand plays a critical role in stabilizing the palladium catalyst and influencing the relative rates of productive cross-coupling versus side reactions.
-
Action: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos and SPhos can accelerate the desired reductive elimination step, outcompeting the debromination pathway.[5]
-
-
Scenario 2: Debromination is a major issue in a Buchwald-Hartwig amination.
-
Problem: You are attempting to form a C-N bond, but are instead observing significant formation of the corresponding arene.
-
Troubleshooting Workflow:
A troubleshooting workflow for addressing debromination in Buchwald-Hartwig amination.
-
Detailed Steps & Rationale:
-
Consider the Amine Coupling Partner: For certain amines, β-hydride elimination can be a competing side reaction that leads to hydrodehalogenation of the aryl bromide.[5]
-
Action: If your amine substrate has β-hydrogens, consider if protecting the amine group (e.g., as a Boc-carbamate) could alter the reaction pathway and suppress this side reaction.[5]
-
-
Use a Well-Defined Precatalyst: The active catalytic species is often a monoligated palladium(0) complex. Using a precatalyst ensures a 1:1 palladium-to-ligand ratio, which can be crucial for minimizing side reactions.[9]
-
Action: Instead of generating the catalyst in situ from a palladium source and excess ligand, use a commercially available palladium precatalyst.
-
-
Ligand Selection: As with other cross-couplings, the ligand is key.
-
Action: Bulky biarylphosphine ligands are often effective in promoting the desired C-N bond formation.[10]
-
-
Scenario 3: Debromination in Sonogashira or Heck Couplings.
-
Problem: When attempting to form a C-C bond with an alkyne (Sonogashira) or an alkene (Heck), you observe the formation of the debrominated starting material.
-
Troubleshooting Workflow:
A troubleshooting workflow for debromination in Sonogashira and Heck reactions.
-
Detailed Steps & Rationale:
-
Solvent and Base: The combination of solvent and base is critical.
-
Temperature: Higher temperatures can favor debromination.[13]
-
Action: Monitor the reaction closely and run it at the lowest temperature that allows for efficient coupling.
-
-
Copper-Free Sonogashira: In some cases, the copper co-catalyst in Sonogashira couplings can contribute to side reactions.
-
Action: Explore copper-free Sonogashira protocols, which often rely on specific ligand systems to facilitate the reaction.
-
-
Quantitative Data: The Impact of Reaction Parameters on Debromination
The following table provides illustrative data on how the choice of base can influence the yield of the desired product versus the debrominated side product in a typical Suzuki-Miyaura coupling of an aryl bromide.
| Base | Desired Product Yield (%) | Debrominated Byproduct (%) |
| Sodium tert-butoxide | 65 | 30 |
| Potassium Carbonate | 85 | 10 |
| Cesium Carbonate | 92 | 5 |
| Potassium Phosphate | 90 | 7 |
| Note: These are representative yields and can vary depending on the specific substrates, catalyst, and other reaction conditions.[11] |
Optimized Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol provides a general starting point for minimizing debromination. Further optimization for your specific substrates is likely necessary.
Materials:
-
Aryl bromide (1.0 eq)
-
Boronic acid or ester (1.2-1.5 eq)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the aryl bromide, boronic acid, palladium precatalyst, and cesium carbonate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[11]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[11]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11]
Mechanistic Insight: The Competing Pathways
The diagram below illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and highlights where the competing debromination pathway can occur.
A simplified mechanism of a cross-coupling reaction with the competing debromination pathway.[11]
By carefully selecting your reaction parameters—particularly the ligand, base, solvent, and temperature—you can significantly shift the equilibrium away from the undesired debromination pathway and towards the formation of your target molecule.
References
- BenchChem. How to avoid debromination in reactions with 5-Chloro-2,3-dibromoaniline.
- BenchChem. Preventing debromination side reactions of 7-Bromo-1-tetralone.
- BenchChem. Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
- BenchChem. Preventing debromination of 6-Bromo-2,2-dimethylchroman-4-amine.
- BenchChem. Preventing debromination in reactions with 2-Bromo-4-iodopyridine.
- NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- MDPI. Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water.
- ResearchGate. Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF.
- Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
- PubMed. Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography.
- Organic Chemistry Portal. Suzuki Coupling.
- ACS Publications. Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides | ACS Catalysis.
- Reddit. Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry.
- Wikipedia. Heck reaction.
- Reddit. How to minimize side products of this reaction : r/OrganicChemistry.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- Organic Chemistry Portal. Sonogashira Coupling.
- NIH. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC.
- ACS Publications. An Adaptive Palladium Single-Atom Catalyst Enabling Reactivity Switching between Borylation and C–C Coupling.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Wikipedia. Sonogashira coupling.
- ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development.
- MDPI. Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.
- Reddit. Reaction Conditions for Selective Debromination : r/Chempros.
- ACS Publications. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling | Precision Chemistry.
- NIH. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- ResearchGate. Control of Pd leaching in Heck reactions of bromoarenes catalyzed by Pd supported on activated carbon.
- ACS Omega. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
- ResearchGate. Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2 | Request PDF.
- Toxicological Profile for Bromoform and Dibromochloromethane. ANALYTICAL METHODS.
- Myers, A. The Suzuki Reaction - Chem 115.
- MDPI. Catalyzed Mizoroki–Heck Reaction or C–H Activation.
- ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- YouTube. HECK REACTION: Heterocyclic reactants mechanism.
- Organic Chemistry Portal. Heck Reaction.
- BenchChem. Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions.
- YouTube. Ligand design for cross-couplings: phosphines.
- ResearchGate. Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts | Request PDF.
- wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- NIH. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting.
- UC Santa Barbara. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.
- American Chemical Society. Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- ResearchGate. Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection.
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Technical Support Center: Addressing Poor Regioselectivity in Triazole Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor regioselectivity in the synthesis of 1,2,3-triazoles.
Frequently Asked Questions (FAQs)
Q1: Why is my thermal azide-alkyne cycloaddition (Huisgen cycloaddition) producing a mixture of 1,4- and 1,5-regioisomers?
A1: The thermal Huisgen 1,3-dipolar cycloaddition often results in a mixture of 1,4- and 1,5-disubstituted triazoles because the reaction proceeds through a concerted mechanism where the activation energies for the two possible transition states are very similar.[1][2] This lack of a significant energetic preference leads to poor regioselectivity. For achieving high regioselectivity, a catalyzed approach is strongly recommended.[1][3]
Q2: How do I selectively synthesize the 1,4-disubstituted triazole?
A2: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier method for selectively synthesizing 1,4-disubstituted 1,2,3-triazoles.[1][4][] This reaction, a cornerstone of "click chemistry," proceeds under mild conditions and offers excellent yields and regioselectivity. The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner, exclusively forming the 1,4-isomer.[2][6]
Q3: What is the best method for obtaining the 1,5-disubstituted triazole?
A3: For the selective synthesis of 1,5-disubstituted 1,2,3-triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice.[1][7] Unlike CuAAC, RuAAC proceeds through a different mechanistic pathway involving an oxidative coupling of the azide and alkyne to form a ruthenacycle intermediate, which then undergoes reductive elimination to yield the 1,5-isomer.[1][8]
Q4: Can I use internal alkynes in these reactions?
A4: The CuAAC reaction is generally limited to terminal alkynes.[7] However, the RuAAC reaction is compatible with both terminal and internal alkynes, providing access to fully substituted 1,2,3-triazoles.[1][7][8]
Q5: Are there any metal-free alternatives for regioselective triazole synthesis?
A5: Yes, metal-free methods are available, though they may be more substrate-dependent. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes strained cyclooctynes to react with azides without a catalyst and is particularly useful in biological applications where metal toxicity is a concern.[9][10] Additionally, certain organocatalytic methods and three-component reactions can provide regioselective access to triazoles.[11]
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Formation of the 1,5-isomer impurity in a CuAAC reaction.
Symptoms:
-
LC-MS or NMR analysis shows the presence of the undesired 1,5-disubstituted triazole alongside the expected 1,4-isomer.
-
The ratio of 1,4- to 1,5-isomer is lower than expected.
Potential Causes & Solutions:
-
Cause A: Competing Thermal Cycloaddition. If the reaction is performed at elevated temperatures, the uncatalyzed thermal Huisgen cycloaddition can occur, leading to the formation of both regioisomers.
-
Cause B: Inactive or Insufficient Copper(I) Catalyst. The active catalyst in CuAAC is copper(I). If the copper(I) is oxidized to copper(II) or if there is an insufficient amount of active catalyst, the catalyzed reaction will be slow, allowing the thermal reaction to compete.
-
Solution: Ensure the presence of a reducing agent, such as sodium ascorbate, to maintain copper in the +1 oxidation state, especially when starting with a copper(II) salt like CuSO₄.[4] It is also crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the copper(I) catalyst by atmospheric oxygen.
-
-
Cause C: Ligand Issues. The choice and concentration of the ligand can influence the reaction rate and catalyst stability.
Experimental Protocol: Optimizing a CuAAC Reaction for High 1,4-Regioselectivity
-
To a reaction vessel under an inert atmosphere, add the azide (1.0 equiv.), terminal alkyne (1.0-1.2 equiv.), and a suitable solvent (e.g., a mixture of water and a tertiary alcohol like t-butanol).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv.) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equiv.) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction and purified by column chromatography.
Problem 2: Low yield or no reaction in RuAAC for 1,5-disubstituted triazoles.
Symptoms:
-
The reaction does not proceed to completion, or the yield of the desired 1,5-isomer is low.
-
Starting materials remain largely unreacted.
Potential Causes & Solutions:
-
Cause A: Catalyst Choice and Activity. The choice of ruthenium catalyst is critical. The most common and effective catalysts are [CpRuCl] complexes such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD).[8][13] The catalyst may be inactive due to improper storage or handling.
-
Solution: Use a well-defined and active ruthenium catalyst. Ensure that the catalyst is stored under an inert atmosphere and handled using appropriate techniques to prevent decomposition.
-
-
Cause B: Solvent and Homogeneity. The RuAAC reaction is sensitive to the solvent, and the reaction mixture must be homogeneous.[14]
-
Solution: Use a solvent in which all reactants and the catalyst are fully soluble. Common solvents for RuAAC include 1,2-dichloroethane (DCE), toluene, and DMF.[14]
-
-
Cause C: Reaction Temperature. While some RuAAC reactions can proceed at room temperature, others may require heating to achieve a reasonable reaction rate.[14]
-
Solution: If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 45-80 °C) and monitor the progress.
-
Experimental Protocol: A General Procedure for RuAAC
-
In a reaction vessel purged with an inert gas, dissolve the azide (1.0 equiv.) and the alkyne (1.0-1.2 equiv.) in a suitable anhydrous solvent (e.g., DCE).
-
Add the ruthenium catalyst (e.g., Cp*RuCl(COD), 0.5-2 mol%).
-
Stir the reaction mixture at the designated temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and concentrate the mixture under reduced pressure.
-
The crude product can then be purified by column chromatography.
Data Summary and Catalyst Selection
The following table provides a quick reference for selecting the appropriate catalyst system for your desired triazole regioisomer.
| Target Regioisomer | Catalyst System | Key Features |
| 1,4-Disubstituted | Cu(I) source (e.g., CuSO₄/NaAsc) | High regioselectivity for the 1,4-isomer; mild reaction conditions; typically limited to terminal alkynes. |
| 1,5-Disubstituted | Ru(II) source (e.g., Cp*RuCl(COD)) | High regioselectivity for the 1,5-isomer; compatible with both terminal and internal alkynes. |
| Mixture of Isomers | Thermal (no catalyst) | Generally poor regioselectivity; requires elevated temperatures. |
Visualizing the Mechanistic Pathways
To better understand the factors governing regioselectivity, the following diagrams illustrate the catalytic cycles for CuAAC and RuAAC.
Caption: The catalytic cycle of CuAAC, leading to the 1,4-disubstituted triazole.
Caption: The catalytic cycle of RuAAC, resulting in the 1,5-disubstituted triazole.
References
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
Oakdale, J. S., & Fokin, V. V. (2014). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 91, 280-292. [Link]
-
Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-Catalyzed Cycloaddition of a Broad Scope of Organic Azides and Alkynes. Organic Letters, 9(26), 5337–5339. [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230. [Link]
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles: A Mechanistic DFT Study. Journal of the American Chemical Society, 127(1), 210–216. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]
-
Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. [Link]
-
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide–Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 133(23), 8923-8930. [Link]
-
Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2007). Ligand-Accelerated Cu-Catalyzed Azide−Alkyne Cycloaddition: A Mechanistic Study. Journal of the American Chemical Society, 129(42), 12696–12704. [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 14. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Scale-Up Challenges in Triazole Synthesis for Pharmaceutical Intermediates
Welcome to the Technical Support Center dedicated to addressing the complexities of scaling up the synthesis of triazole-based pharmaceutical intermediates. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to pilot or manufacturing scale. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to ensure a safe, efficient, and successful scale-up process.
Section 1: Core Synthesis Challenges - The Azide-Alkyne Cycloaddition
The Huisgen 1,3-dipolar cycloaddition, particularly its catalyzed variants—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)—are cornerstone reactions for forming the 1,2,3-triazole ring. However, what works seamlessly on a gram scale can present significant hurdles at the kilogram scale.
FAQ 1: We are observing a dramatic drop in yield for our CuAAC reaction upon scale-up. What are the likely causes and how can we troubleshoot this?
This is a common and multifaceted problem. A drop in yield during scale-up can often be traced back to issues with mass transfer, thermal control, and atmospheric sensitivity. Let's break down the potential culprits and solutions.
Potential Cause & Troubleshooting Steps:
-
Catalyst Inactivity (Cu(I) Oxidation): The active catalyst in CuAAC is Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen.[1][2] On a larger scale, extended reaction times and greater headspace in reactors increase this risk.
-
Solution:
-
Rigorous Inert Atmosphere: Ensure all solvents and reagents are thoroughly degassed prior to use.[1] Maintain a constant positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.
-
Sufficient Reducing Agent: Use a sufficient excess of a reducing agent like sodium ascorbate to continuously regenerate the Cu(I) catalyst.[1][3] A 3- to 10-fold excess is a common practice.[1]
-
In-Situ Catalyst Generation: Instead of adding a Cu(I) salt directly, generate it in situ from a more stable Cu(II) salt (e.g., CuSO₄) and a reducing agent. This ensures a consistent supply of the active catalyst.[2]
-
-
-
Poor Reagent Solubility: As volumes increase, ensuring all reactants (especially the azide, alkyne, and copper-ligand complex) are fully dissolved becomes more challenging.
-
Solution:
-
Solvent System Optimization: Select a solvent system where all components demonstrate good solubility. Common and effective choices include mixtures like THF/water, DMF/water, or t-butanol/water.[1]
-
Co-solvents: For aqueous systems, consider adding co-solvents like DMSO, DMF, or NMP (up to 10%) to enhance the solubility of organic starting materials.[1]
-
-
-
Inefficient Mixing: Inadequate agitation in large reactors can lead to localized concentration gradients and "dead spots," preventing reactants from interacting effectively.
-
Solution:
-
Mechanical Stirring Evaluation: Ensure the type and speed of mechanical stirring are sufficient for the reactor geometry and reaction volume.
-
Baffled Reactors: Use baffled reactors to improve mixing and prevent vortex formation.
-
-
Workflow for Troubleshooting Low Yield in CuAAC Scale-Up
Caption: Decision workflow for diagnosing low yield in CuAAC reactions.
FAQ 2: Our synthesis is producing a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. How can we ensure the desired regioselectivity on a large scale?
Regiocontrol is a fundamental challenge in triazole synthesis. The uncatalyzed Huisgen cycloaddition often yields a mixture of 1,4- and 1,5-isomers due to similar activation energies for both reaction pathways.[4]
Solution: The most robust strategy for controlling regioselectivity is to use a catalyzed reaction.[4]
-
For 1,4-Disubstituted Triazoles: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly regioselective for the 1,4-isomer.[4][5] This is the industry standard for accessing this particular substitution pattern.
-
For 1,5-Disubstituted Triazoles: The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively produces the 1,5-isomer.[4][6][7][8] Ruthenium complexes like [Cp*RuCl] are typically employed.[6][9]
Scale-Up Considerations for Regioselectivity:
| Catalyst System | Target Isomer | Key Scale-Up Considerations |
| Copper (CuAAC) | 1,4-disubstituted | Highly exothermic; requires careful temperature control.[10] Susceptible to oxygen. |
| Ruthenium (RuAAC) | 1,5-disubstituted | Tolerates a broader range of functional groups and internal alkynes.[9] Often requires non-protic solvents like toluene or THF.[6] |
Section 2: Safety - The Critical Importance of Hazard Mitigation
The use of azides, particularly sodium azide, in large-scale synthesis introduces significant safety hazards that must be rigorously controlled. The primary danger is the formation of hydrazoic acid (HN₃), a substance that is both highly toxic and dangerously explosive.[11][12]
FAQ 3: What are the absolute "do's and don'ts" for handling azides on a large scale?
Critical Safety Protocols:
-
DON'T Mix Azides with Acid: The combination of sodium azide and an acid will generate hydrazoic acid.[11] This is the most critical hazard to avoid. If acidic conditions are unavoidable, extreme caution and specialized equipment are necessary.
-
DON'T Use Halogenated Solvents: Avoid solvents like dichloromethane or chloroform with azides. They can form explosive diazidomethane or triazidomethane.[11][13]
-
DON'T Use Heavy Metal Spatulas or Equipment: Azides can react with heavy metals (e.g., copper, lead, silver, mercury) to form highly shock-sensitive and explosive metal azides.[13] Use spatulas made of plastic, Teflon, or ceramic.
-
DO Maintain Basic or Neutral pH: Where possible, maintain the reaction medium under basic conditions to prevent the formation of hydrazoic acid.[12]
-
DO Quench Excess Azide Safely: After the reaction is complete, any residual azide must be safely quenched. This is typically done with a reducing agent like sodium thiosulfate or sodium nitrite under controlled acidic conditions (carefully, to avoid HN₃ formation).
-
DO Implement Engineering Controls: Conduct all large-scale azide chemistry behind a blast shield in a well-ventilated fume hood or a designated high-hazard area.[13][14]
Hazard Analysis: Azide Chemistry Scale-Up
Caption: Key hazards and mitigation strategies for scaling azide chemistry.
Section 3: Work-up and Purification Challenges
Isolating the desired triazole intermediate in high purity on a large scale can be as challenging as the synthesis itself. Common issues include removing residual metal catalysts and separating the product from side-products or starting materials.
FAQ 4: We are struggling with residual copper contamination in our final product. What are the best methods for removal at scale?
Copper contamination is a frequent issue, especially in pharmaceutical applications where metal limits are stringent.
Recommended Purification Strategies:
-
Aqueous Washes with Chelating Agents: Washing the organic layer with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or ammonia can effectively sequester and remove copper ions.
-
Filtration through Scavenging Resins: Passing a solution of the crude product through a column packed with a copper-scavenging resin is a highly effective but potentially more expensive option for achieving very low copper levels.
-
Crystallization/Recrystallization: If the triazole product is a solid, crystallization is often the most effective method for purification at scale. A well-chosen solvent system can leave copper salts and other impurities in the mother liquor.
-
Formation of Alkali Metal Salts: A method involving the formation of an alkali metal salt of the triazole in a substantially anhydrous slurry with an alcohol can be used for purification. The salt can then be isolated and neutralized to recover the purified triazole.[15]
FAQ 5: Our synthesis of a 1,2,4-triazole derivative is plagued by the formation of a 1,3,4-oxadiazole side-product. How can we suppress this?
The formation of a 1,3,4-oxadiazole is a common side reaction in certain 1,2,4-triazole syntheses, particularly those involving the cyclization of acylamidrazone-type intermediates.[16] This side reaction is often promoted by harsh dehydrating conditions or certain acids.
Troubleshooting Steps:
-
Milder Reaction Conditions: Avoid excessively high temperatures and strongly acidic or dehydrating conditions.
-
Catalyst Selection: Carefully select a catalyst system that is known to favor triazole formation over oxadiazole formation.
-
Control of Stoichiometry: Ensure precise control over the stoichiometry of reagents to avoid excesses that might promote side reactions.
-
Stepwise Approach: In some cases, isolating the intermediate before the final cyclization step can allow for purification and more controlled conditions for the ring-closing step, minimizing side-product formation.
References
- Challenges in scaling up click chemistry reactions.
- General Principles and Safety Consider
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- Purification of triazoles.
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- Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism.
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Validation & Comparative
A Senior Application Scientist's Guide to Interpreting ¹H and ¹³C NMR Spectra of Substituted Triazoles
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of substituted triazoles is a critical step in advancing their projects. These five-membered heterocyclic scaffolds are prevalent in a wide array of biologically active compounds, and their isomeric forms can exhibit vastly different pharmacological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and accessible tool for this purpose. This guide provides an in-depth, comparative analysis of ¹H and ¹³C NMR spectra for substituted 1,2,3- and 1,2,4-triazoles, grounded in practical insights and experimental rigor.
The Central Challenge: Regioisomerism
The synthetic routes to substituted triazoles, particularly the ubiquitous copper-catalyzed azide-alkyne cycloaddition (CuAAC), can sometimes yield mixtures of regioisomers. For 1,2,3-triazoles, the key challenge lies in distinguishing between 1,4- and 1,5-disubstituted products. Similarly, for 1,2,4-triazoles, a variety of substitution patterns are possible. This guide will equip you with the knowledge to confidently assign the correct structure to your synthesized triazole derivatives.
¹H NMR Spectroscopy: A First Look at Your Triazole
The ¹H NMR spectrum provides the initial and often most straightforward clues to the substitution pattern of your triazole. The chemical shift of the triazole ring proton(s) is highly sensitive to the electronic environment and the position of the substituents.
Key Diagnostic Regions in ¹H NMR
The triazole C-H proton typically resonates as a singlet in the aromatic region of the spectrum, generally between 7.0 and 9.0 ppm.[1] The precise chemical shift is influenced by several factors including the nature of the substituents, the solvent, concentration, and temperature.[1] For instance, electron-withdrawing groups will shift the proton signal downfield (to a higher ppm value), while electron-donating groups will cause an upfield shift.[2]
Comparative ¹H NMR Chemical Shifts for Disubstituted 1,2,3-Triazoles
| Regioisomer | Typical Chemical Shift (ppm) | Observations |
| 1,4-Disubstituted | 7.5 - 8.5 | Generally, the H-5 proton of a 1,4-disubstituted 1,2,3-triazole appears as a singlet in this range.[3] |
| 1,5-Disubstituted | 7.0 - 8.0 | The H-4 proton of a 1,5-disubstituted isomer is typically found at a slightly more upfield position compared to the H-5 proton of the 1,4-isomer. |
Characteristic ¹H NMR Chemical Shifts for Substituted 1,2,4-Triazoles
The ¹H NMR spectra of substituted 1,2,4-triazoles will show signals for the C-H protons on the triazole ring, with their chemical shifts dependent on the substitution pattern. For example, a 3,5-disubstituted 1,2,4-triazole will show a signal for the N-H proton, which is often broad and can exchange with deuterium in deuterated solvents. The C-H protons typically appear in the aromatic region.
¹³C NMR Spectroscopy: The Definitive Tool for Isomer Differentiation
While ¹H NMR provides excellent initial clues, ¹³C NMR spectroscopy is often the definitive method for distinguishing between triazole regioisomers, particularly for 1,2,3-triazoles. The chemical shifts of the triazole ring carbons are highly diagnostic of the substitution pattern.
Distinguishing 1,4- and 1,5-Disubstituted 1,2,3-Triazoles
A simple one-dimensional ¹³C NMR spectrum can unambiguously differentiate between 1,4- and 1,5-disubstituted 1,2,3-triazoles.[4][5] The key is to observe the chemical shifts of the substituted (C4) and unsubstituted (C5) carbons of the triazole ring.
Comparative ¹³C NMR Chemical Shifts for Disubstituted 1,2,3-Triazoles
| Regioisomer | C4 Chemical Shift (ppm) | C5 Chemical Shift (ppm) | Key Differentiating Feature |
| 1,4-Disubstituted | 139 - 149 | 122 - 128 | The C5 signal appears significantly upfield.[3][4][6] |
| 1,5-Disubstituted | ~133 | ~135 | The chemical shifts of C4 and C5 are much closer and generally more downfield compared to the C5 of the 1,4-isomer.[4] |
¹³C NMR of Substituted 1,2,4-Triazoles
For 1,2,4-triazoles, the ¹³C NMR chemical shifts of the ring carbons (C3 and C5) are sensitive to the nature of the substituents. For instance, in 3-substituted-5-styrylsulfonylmethyl-4H-1,2,4-triazol-3-amines, the C3 and C5 carbons resonate at approximately 156-157 ppm and 160-161 ppm, respectively.[7]
Experimental Workflow for Reliable NMR Data Acquisition
To ensure the accuracy and reliability of your NMR data, a systematic approach to sample preparation and data acquisition is crucial.
Caption: A streamlined workflow for acquiring and analyzing NMR data of substituted triazoles.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Purity: Ensure your sample is of high purity to avoid interfering signals. Residual catalysts, such as copper, can lead to significant line broadening in your spectra.
-
Solvent: Select a deuterated solvent in which your compound is fully soluble. Common choices include CDCl₃, DMSO-d₆, and MeOD. Be aware that chemical shifts can be solvent-dependent.
-
Concentration: Aim for a concentration of 5-10 mg in 0.5-0.7 mL of solvent for ¹H NMR and 20-50 mg for ¹³C NMR. High concentrations can lead to peak broadening due to aggregation.[1]
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will provide singlets for all unique carbon atoms.
-
Due to the low natural abundance of ¹³C, a longer acquisition time is typically required.
-
-
2D NMR for Ambiguous Cases:
-
If the 1D spectra are insufficient for unambiguous assignment, 2D NMR experiments are invaluable.[8]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is extremely useful for connecting different fragments of the molecule and confirming the substitution pattern on the triazole ring.[9]
-
Advanced Considerations: The Impact of Environment and Dynamics
It is important to remember that the NMR spectrum of a triazole can be influenced by its environment and dynamic processes.
-
Tautomerism: In some cases, particularly with NH-unsubstituted triazoles, tautomeric equilibrium can exist, leading to averaged signals or the presence of multiple species in the NMR spectrum.[10][11]
-
Solvent Effects: As mentioned, the choice of solvent can influence chemical shifts through interactions such as hydrogen bonding.
-
Temperature: Variable temperature NMR studies can be employed to investigate dynamic processes such as tautomerism or conformational changes.
Comparative Data Summary
| Feature | 1,4-Disubstituted 1,2,3-Triazole | 1,5-Disubstituted 1,2,3-Triazole | Substituted 1,2,4-Triazole |
| ¹H Triazole C-H (ppm) | 7.5 - 8.5 (H-5) | 7.0 - 8.0 (H-4) | Variable, typically in the aromatic region |
| ¹³C Triazole C4 (ppm) | 139 - 149 | ~133 | Variable, dependent on substituents |
| ¹³C Triazole C5 (ppm) | 122 - 128 | ~135 | Variable, dependent on substituents |
| Key Distinguishing Feature | Upfield shifted ¹³C signal for C5 | Similar and more downfield ¹³C signals for C4 and C5 | Presence of signals for C3 and C5, with chemical shifts dependent on substituents |
By systematically applying the principles and techniques outlined in this guide, researchers can confidently and accurately determine the structures of their substituted triazole compounds, a crucial step in the journey of drug discovery and development.
References
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Jwad, R. S. (2025). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of ¹H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. Baghdad Science Journal, 22(10). [Link]
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SpectraBase. (n.d.). 1,2,3-Triazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Organic & Biomolecular Chemistry. (n.d.). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Retrieved from [Link]
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AIP Publishing. (n.d.). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Retrieved from [Link]
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National Institutes of Health. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1234. [Link]
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ResearchGate. (n.d.). The 1 H NMR chemical shifts (in CDCl 3 ) for triazoles 1b– 5b and triazolide ILs 1c–5c. Retrieved from [Link]
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National Institutes of Health. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8881. [Link]
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Semantic Scholar. (n.d.). Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-b-diketones: access to regioisomeric 1. Retrieved from [Link]
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Unveiling Molecular Architecture: A Guide to Cross-Validating NMR and Mass Spectrometry Data for Structure Confirmation
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount.[1] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand as two of the most powerful and ubiquitous analytical techniques for this purpose.[1][2] While each provides a wealth of structural information, their true potential is unlocked when used in a complementary and orthogonal manner.[1][3] This guide provides a comprehensive comparison of NMR and MS for structural confirmation, detailing experimental protocols and showcasing how the cross-validation of their data leads to a higher degree of confidence in structural assignments.
The Dichotomy of Information: Strengths and Limitations
Understanding the fundamental differences between NMR and MS is crucial for appreciating their synergistic power.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is a non-destructive technique that probes the magnetic properties of atomic nuclei.[9][10] It provides a detailed map of the molecular structure by revealing through-bond and through-space relationships between atoms.
-
Strengths :
-
Unambiguous Connectivity : 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) definitively establish the bonding network of a molecule.
-
Stereochemical Insight : Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) provide information about the spatial proximity of atoms, aiding in the determination of relative stereochemistry.
-
Quantitative Analysis : NMR is inherently quantitative, allowing for the determination of the relative number of protons giving rise to each signal.[11]
-
-
Limitations :
-
Lower Sensitivity : Compared to MS, NMR requires a larger amount of sample, typically in the milligram range, although modern instruments have significantly improved sensitivity.[5][11]
-
Complex Spectra : For large or complex molecules, spectra can become crowded and difficult to interpret.
-
Limited Molar Mass Information : NMR does not directly provide the molecular weight of a compound.
-
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7][9] It provides the molecular weight and elemental formula, as well as clues about the molecule's substructures through fragmentation patterns.
-
Strengths :
-
High Sensitivity : MS can detect minute quantities of a sample, often in the picomole to femtomole range.[9]
-
Accurate Mass Measurement : High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy.[12]
-
Substructural Information : Tandem mass spectrometry (MS/MS) experiments generate fragmentation patterns that can be pieced together to infer the structure of the molecule.[8][12]
-
-
Limitations :
-
Ambiguous Isomers : MS often cannot distinguish between isomers (molecules with the same molecular formula but different atomic arrangements).
-
Limited Stereochemical Information : Conventional MS provides little to no information about the stereochemistry of a molecule.
-
Destructive Nature : The sample is consumed during the analysis.[9]
-
The Cross-Validation Workflow: A Step-by-Step Guide
A robust structural confirmation is achieved by systematically acquiring and cross-referencing data from both NMR and MS.
Experimental Protocols
1. Sample Preparation:
-
NMR: Dissolve 1-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to avoid interfering signals.
-
MS: Prepare a dilute solution of the sample (typically ~1 µg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).
2. NMR Data Acquisition:
-
1D NMR:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
-
2D NMR:
-
COSY: Identifies proton-proton spin systems (J-coupling).
-
HSQC: Correlates protons with their directly attached carbons.
-
HMBC: Shows correlations between protons and carbons separated by 2-3 bonds, crucial for connecting spin systems.
-
NOESY/ROESY: Detects through-space correlations between protons, providing stereochemical information.
-
3. Mass Spectrometry Data Acquisition:
-
Full Scan MS:
-
Acquire a high-resolution mass spectrum to determine the accurate mass of the molecular ion. This allows for the confident determination of the molecular formula.
-
-
Tandem MS (MS/MS):
-
Isolate the molecular ion and subject it to fragmentation (e.g., through collision-induced dissociation). The resulting fragment ions provide valuable information about the substructures of the molecule.
-
Data Interpretation and Cross-Validation Logic
The core of the process lies in the iterative comparison of the datasets.
Caption: Integrated workflow for structure confirmation using NMR and MS.
The process begins with independent interpretation of the NMR and MS data to formulate an initial structural hypothesis. This hypothesis is then rigorously tested through cross-validation. For example:
-
The molecular formula determined by HRMS must align with the number and types of atoms identified by ¹³C and ¹H NMR.
-
The fragmentation patterns observed in the MS/MS spectra should be rationalized by the proposed structure.
-
Substructures suggested by MS fragments must be consistent with the spin systems and connectivities established by 2D NMR.
Any inconsistencies necessitate a refinement of the hypothesis until a single, self-consistent structure emerges that satisfies all experimental data.
Comparative Data Presentation
Summarizing the key data from each technique in a structured table facilitates direct comparison and highlights their complementary nature.
| Parameter | NMR Spectroscopy | Mass Spectrometry | Cross-Validation Point |
| Molecular Formula | Inferred from ¹³C, ¹H, and heteroatom NMR | Directly determined by HRMS | The number and types of atoms from NMR must match the elemental composition from HRMS. |
| Connectivity | Directly determined by COSY and HMBC | Inferred from fragmentation patterns | Fragmentation pathways in MS must be consistent with the bonding network established by NMR. |
| Substructures | Identified through analysis of spin systems | Suggested by characteristic fragment ions | Substructures identified by both techniques must be congruent. |
| Stereochemistry | Determined by NOESY/ROESY experiments | Generally not determined | The overall molecular structure, including stereochemistry from NMR, must be consistent with the molecular formula and connectivity. |
| Purity | Can be assessed by ¹H NMR | Can be assessed by LC-MS | Inconsistencies may indicate the presence of impurities or a mixture of isomers.[13] |
The Rise of Integrated Approaches and Computer-Assisted Structure Elucidation (CASE)
The synergy between NMR and MS has led to the development of integrated analytical platforms and computational tools.[14] Techniques like LC-NMR-MS allow for the online separation of complex mixtures followed by immediate NMR and MS analysis of the individual components.[14]
Furthermore, Computer-Assisted Structure Elucidation (CASE) software has become increasingly powerful.[15][16][17][18] These programs utilize NMR and MS data as inputs to generate a list of plausible structures, significantly accelerating the elucidation process.[15][16][18]
Caption: Workflow of Computer-Assisted Structure Elucidation (CASE).
Conclusion
In the rigorous landscape of scientific research and drug development, structural ambiguity is not an option.[2][19] While NMR and MS are formidable techniques individually, their true power is realized through their combined, orthogonal application.[9][14][20] The cross-validation of NMR and MS data provides a self-validating system that significantly enhances the confidence in structural assignments. By embracing the complementary nature of these analytical pillars, researchers can construct a complete and accurate picture of molecular architecture, paving the way for advancements in chemistry, biology, and medicine.
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A Comparative Guide to the In Vitro Efficacy of Triazole Analogs Against Fungal Lanosterol 14α-Demethylase (CYP51)
This guide provides a comprehensive comparison of the in vitro efficacy of three prominent triazole antifungal agents—fluconazole, itraconazole, and voriconazole—against their target enzyme, lanosterol 14α-demethylase (CYP51). Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their inhibitory activities, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Critical Role of CYP51 in Fungal Pathogenicity
Fungal infections pose a significant threat to global health, necessitating the development of effective antifungal therapies. The triazole class of antifungals represents a cornerstone in the management of these infections.[1][2] Their primary mechanism of action is the inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[3][4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][5] By disrupting ergosterol synthesis, triazoles compromise the structural integrity and function of the fungal membrane, leading to growth inhibition or cell death.[3][6]
The efficacy of triazole analogs can vary significantly due to differences in their chemical structures, which in turn affects their binding affinity to the active site of CYP51.[7] Understanding these differences at a molecular and enzymatic level is paramount for the rational design of new, more potent antifungal agents and for optimizing existing therapeutic strategies.[8][9][10]
Mechanism of Action: A Coordinated Attack on Ergosterol Biosynthesis
Triazole antifungals exert their effect by binding to the heme iron atom in the active site of CYP51.[6][7] This interaction prevents the enzyme from catalyzing the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the ergosterol biosynthesis pathway.[6][11] The accumulation of 14α-methylated sterols and the depletion of ergosterol disrupt the physical properties of the fungal membrane, altering its fluidity and the function of membrane-bound proteins.[3][6]
Figure 1: Simplified signaling pathway of ergosterol biosynthesis and its inhibition by triazole analogs.
Comparative In Vitro Efficacy: A Head-to-Head Analysis
The inhibitory potency of antifungal agents against their target enzyme is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for fluconazole, itraconazole, and voriconazole against purified Candida albicans CYP51 (CaCYP51) as determined by in vitro reconstitution assays.[12]
| Triazole Analog | Target Enzyme | IC50 (µM) | Reference |
| Fluconazole | Candida albicans CYP51 | ~1.2-1.3 | [12] |
| Itraconazole | Candida albicans CYP51 | ~1.2-1.3 | [12][13] |
| Voriconazole | Candida albicans CYP51 | <1.0 (Potentially lower) |
Note: IC50 values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations. The data presented here are derived from studies using reconstituted enzyme systems. In some studies, voriconazole has demonstrated higher potency than fluconazole and itraconazole against CaCYP51.[14] It is also important to note that while in vitro enzyme assays are valuable for preliminary screening, they may not always perfectly correlate with in vivo efficacy due to factors like cell permeability and efflux pumps.[12]
Experimental Protocol: In Vitro CYP51 Enzyme Inhibition Assay (IC50 Determination)
This section provides a detailed, step-by-step methodology for determining the IC50 of triazole analogs against fungal CYP51 using a reconstituted enzyme system. This protocol is a synthesis of established methods.[5][12][15][16]
Principle of the Assay
This assay measures the activity of purified, recombinant fungal CYP51 in a reconstituted system containing a cytochrome P450 reductase (CPR) partner, which is essential for electron transfer. The conversion of the substrate, lanosterol, to its 14-demethylated product is quantified in the presence of varying concentrations of the triazole inhibitor. The rate of product formation is inversely proportional to the inhibitory activity of the compound.
Figure 2: Experimental workflow for the in vitro CYP51 enzyme inhibition assay.
Materials and Reagents
-
Purified recombinant fungal CYP51
-
Purified recombinant cytochrome P450 reductase (CPR)
-
Lanosterol (substrate)
-
NADPH
-
Reaction Buffer (e.g., potassium phosphate buffer, pH 7.2)
-
Triazole analogs (e.g., fluconazole, itraconazole, voriconazole)
-
DMSO (for dissolving inhibitors)
-
Quenching solution (e.g., 15% KOH in ethanol)
-
Organic solvent for extraction (e.g., n-hexane or ethyl acetate)
-
Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide)
-
96-well microtiter plates
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of the triazole inhibitor in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Prepare the reaction mixture containing the reaction buffer, CYP51, and CPR.[17] The final concentrations should be optimized for the specific enzyme batch.
-
Prepare the lanosterol substrate solution.
-
-
Assay Procedure (96-well plate format):
-
Add the reaction buffer to each well.
-
Add the serial dilutions of the triazole inhibitor or DMSO as a vehicle control.
-
Add the CYP51 and CPR enzyme mixture to the wells and pre-incubate for approximately 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[5][15]
-
Initiate the reaction by adding the lanosterol substrate and NADPH.[15][16]
-
Incubate the plate at 37°C with shaking for a predetermined time (e.g., 10-60 minutes).[12][16]
-
-
Reaction Termination and Extraction:
-
Analysis:
-
Data Analysis and IC50 Calculation:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
Conclusion and Future Perspectives
This guide provides a framework for the comparative analysis of triazole analogs against fungal CYP51. The in vitro enzyme inhibition assay is a robust method for determining the intrinsic potency of these compounds. While fluconazole and itraconazole exhibit similar IC50 values in some reconstituted systems, voriconazole often demonstrates higher potency.
The continued emergence of antifungal resistance underscores the need for the development of novel triazole derivatives with improved efficacy and broader spectrum of activity.[11] Future research should focus on high-throughput screening of new chemical entities using assays such as the one described herein. Furthermore, complementing in vitro enzyme assays with whole-cell antifungal susceptibility testing and in vivo efficacy studies is crucial for the successful translation of promising lead compounds into clinically effective antifungal drugs.
References
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Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51). (n.d.). PMC. Retrieved January 18, 2026, from [Link]
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Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
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Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing. Retrieved January 18, 2026, from [Link]
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Determination of IC50s for fluconazole and itraconazole. CYP51... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. (2022). MDPI. Retrieved January 18, 2026, from [Link]
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Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
-
Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
-
Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (n.d.). NIH. Retrieved January 18, 2026, from [Link]
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Typical spectra of eukaryotic CYP51 (sterol 14α-demethylase from T.... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Lanosterol 14-demethylase activities of the purified preparations of... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Spectrophotometric analysis of human CYP2E1-catalyzed p-nitrophenol hydroxylation. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. (n.d.). NIH. Retrieved January 18, 2026, from [Link]
-
IC50 determinations for antifungal agents with CaCYP51 and Δ60HsCYP51.... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. (2023). ACS Publications. Retrieved January 18, 2026, from [Link]
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Triazole antifungals. (n.d.). EBSCO. Retrieved January 18, 2026, from [Link]
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Enzymatic activity of C. albicans CYP51. A, time course of lanosterol... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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In Vitro Comparative Efficacy of Voriconazole and Itraconazole against Fluconazole-Susceptible and -Resistant Cryptococcus neoformans Isolates. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
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Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. (2020). Frontiers. Retrieved January 18, 2026, from [Link]
-
Triazole Derivatives Target 14α-Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. (2022). PubMed. Retrieved January 18, 2026, from [Link]
-
Spectral Analyses of Cytochromes P450. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
(PDF) Triazole antifungals: A review. (2016). ResearchGate. Retrieved January 18, 2026, from [Link]
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Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Emerging Applications of Triazole Antifungal Drugs. (2023). MDPI. Retrieved January 18, 2026, from [Link]
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Cytochrome P450 lanosterol 14α-demethylase (CYP51): insights from molecular genetic analysis of the ERG11 gene in Saccharomyces cerevisiae. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
Epidemiological Cutoff Values for Fluconazole, Itraconazole, Posaconazole, and Voriconazole for Six Candida Species as Determine. (n.d.). CORE. Retrieved January 18, 2026, from [Link]
-
(PDF) Molecular modeling of human lanosterol 14α-demethylase complexes with substrates and their derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights. (2023). PubMed. Retrieved January 18, 2026, from [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol Derivatives
Authored by: [Your Name], Senior Application Scientist
Introduction
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and capacity for hydrogen bonding, which contribute to its diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This guide delves into a focused structure-activity relationship (SAR) study of a novel class of derivatives: 2-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol. The core structure, featuring a bromophenyl group at the N1 position of the triazole ring and a propan-2-ol moiety at the C4 position, presents a unique framework for exploring how subtle molecular modifications can significantly impact biological activity.
The rationale for investigating this specific scaffold is twofold. Firstly, the presence of the 4-bromophenyl group often enhances the lipophilicity and, in some cases, the binding affinity of compounds to their biological targets. Secondly, the propan-2-ol group provides a key hydrogen bond donor and acceptor site, which can be crucial for target engagement. This guide will provide a comparative analysis of a series of synthesized derivatives, offering experimental data to elucidate the SAR and guide future drug design efforts.
Synthetic Strategy: A Reliable Pathway to Novel Derivatives
The synthesis of the target this compound derivatives was achieved through a convergent synthetic route, leveraging the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. This approach was selected for its high yields, mild reaction conditions, and exceptional functional group tolerance.
Experimental Protocol: Synthesis of the Core Scaffold
A representative synthetic protocol for a lead compound in this series is detailed below:
Step 1: Synthesis of 1-azido-4-bromobenzene (Intermediate A)
-
To a solution of 4-bromoaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid (2:1) at 0 °C, a solution of sodium nitrite (1.1 eq) in water was added dropwise.
-
The resulting diazonium salt solution was stirred for 30 minutes at 0 °C.
-
A solution of sodium azide (1.2 eq) in water was then added slowly, leading to the formation of a precipitate.
-
The reaction mixture was stirred for an additional hour at room temperature.
-
The product, 1-azido-4-bromobenzene, was extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 2: Synthesis of this compound (Lead Compound)
-
To a solution of 2-methylbut-3-yn-2-ol (1.2 eq) and 1-azido-4-bromobenzene (1.0 eq) in a 1:1 mixture of tert-butanol and water, sodium ascorbate (0.2 eq) was added.
-
A solution of copper(II) sulfate pentahydrate (0.1 eq) in water was then added, and the reaction mixture was stirred vigorously at room temperature for 12-24 hours.
-
The reaction progress was monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture was diluted with water and extracted with ethyl acetate.
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product was purified by column chromatography on silica gel to afford the pure this compound.
This robust protocol was adapted for the synthesis of a library of derivatives by modifying the substituents on the phenyl ring and the side chain at the C4 position of the triazole.
Structure-Activity Relationship (SAR) Analysis
To investigate the SAR of this series, a panel of derivatives was synthesized and evaluated for their in vitro antimicrobial activity against a representative Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli). The minimum inhibitory concentration (MIC) was determined for each compound.
Data Presentation: Antimicrobial Activity of Derivatives
| Compound ID | R1 (Phenyl Ring Substitution) | R2 (C4 Side Chain) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Lead-1 | 4-Br | -C(CH₃)₂OH | 16 | 64 |
| Comp-2 | 4-Cl | -C(CH₃)₂OH | 32 | 128 |
| Comp-3 | 4-F | -C(CH₃)₂OH | 32 | 128 |
| Comp-4 | 4-H | -C(CH₃)₂OH | 64 | >256 |
| Comp-5 | 4-OCH₃ | -C(CH₃)₂OH | 128 | >256 |
| Comp-6 | 4-Br | -CH₂OH | 64 | >256 |
| Comp-7 | 4-Br | -CH(CH₃)OH | 32 | 128 |
| Comp-8 | 4-Br | -C(Ph)₂OH | >256 | >256 |
Interpretation of SAR Findings
The experimental data reveals several key trends that constitute the structure-activity relationship for this class of compounds:
-
Influence of the Phenyl Ring Substituent (R1): The nature of the substituent at the para-position of the phenyl ring plays a critical role in the antimicrobial activity. The lead compound, with a bromine atom (Lead-1 ), exhibited the most potent activity. Replacing bromine with other halogens like chlorine (Comp-2 ) or fluorine (Comp-3 ) resulted in a twofold decrease in activity. The complete removal of the halogen (Comp-4 ) led to a significant drop in potency, highlighting the importance of a halogen at this position, likely for favorable hydrophobic interactions within the target binding site. The introduction of an electron-donating methoxy group (Comp-5 ) was detrimental to the activity.
-
Impact of the C4 Side Chain (R2): The propan-2-ol moiety at the C4 position of the triazole ring is crucial for activity. Modification of this group had a profound effect on the antimicrobial potency. Decreasing the steric bulk from a tertiary alcohol (Lead-1 ) to a secondary alcohol (Comp-7 ) maintained good activity, while a primary alcohol (Comp-6 ) was less active. This suggests that a certain degree of steric hindrance around the hydroxyl group is beneficial. However, excessive steric bulk, as seen with the diphenylmethanol derivative (Comp-8 ), completely abolished the activity, likely due to steric clashes preventing the molecule from fitting into the active site of the target enzyme.
Visualizing the SAR: A Logical Relationship Diagram
Caption: Logical flow of the Structure-Activity Relationship.
Experimental Workflow for Antimicrobial Evaluation
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized and crucial experiment for assessing the antimicrobial potency of new chemical entities.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum: A single colony of S. aureus or E. coli was inoculated into Mueller-Hinton Broth (MHB) and incubated at 37 °C until it reached the mid-logarithmic phase of growth. The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial twofold dilutions of each compound were prepared in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: The diluted bacterial suspension was added to each well of the microtiter plate containing the compound dilutions. Positive (bacteria in MHB without compound) and negative (MHB only) controls were included. The plate was incubated at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Workflow Diagram: MIC Assay
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion and Future Directions
This comprehensive guide has elucidated the structure-activity relationship of a novel series of this compound derivatives. The study underscores the critical importance of the 4-bromophenyl moiety and the tertiary propan-2-ol group for potent antimicrobial activity. The presented synthetic protocols are robust and can be readily adapted for the generation of further analogues to refine the SAR.
Future investigations should focus on exploring a wider range of halogen substitutions on the phenyl ring and fine-tuning the steric and electronic properties of the C4 side chain. Additionally, identifying the specific molecular target of these compounds through mechanism-of-action studies will be paramount for their development as potential therapeutic agents. The insights gained from this SAR study provide a solid foundation for the rational design of more potent and selective antimicrobial agents based on the 1,2,3-triazole scaffold.
References
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Al-Masoudi, N. A., & Al-Salihi, N. I. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 23(1), 159. [Link]
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Duan, Y., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 27(3), 894. [Link]
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Pop, R., et al. (2019). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Molbank, 2019(2), M1065. [Link]
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Sharma, D., & Narasimhan, B. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society, 1-28. [Link]
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Khan, I., et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Journal of Fungi, 7(12), 1049. [Link]
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Gomha, S. M., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Scientific Reports, 12(1), 19379. [Link]
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de Souza, T. C., et al. (2020). Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents. Current Drug Discovery Technologies, 17(4), 534-542. [Link]
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Al-Ghorbani, M., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(13), 5086. [Link]
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Wujec, M., & Paneth, A. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. International Journal of Molecular Sciences, 24(9), 8111. [Link]
-
Kamal, A., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. ACS Omega, 8(47), 45087-45100. [Link]
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Sharma, D., & Narasimhan, B. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society. [Link]
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Wang, Y., et al. (2016). The Characterization of 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole on Acute Toxicity, Antimicrobial Activities, Photophysical Property, and Binding to Two Globular Proteins. Journal of Spectroscopy, 2016, 9403163. [Link]
-
Woo, L. W. L., et al. (2015). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 58(10), 4240-4261. [Link]
-
El-Sayed, R., et al. (2018). Propoxylated Fatty Thiazole, Pyrazole, Triazole, and Pyrrole Derivatives with Antimicrobial and Surface Activity. Journal of Surfactants and Detergents, 21(5), 609-620. [Link]
-
Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 29(1), 1. [Link]
-
Al-Warhi, T., et al. (2024). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti-Cancer and Antimicrobial Activities. ACS Omega. [Link]
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Al-Omar, M. A., & Amr, A. E. G. E. (2010). Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. Molecules, 15(11), 7846-7856. [Link]
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Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives. Archiv der Pharmazie, 337(8), 444-451. [Link]
-
Stockman, R. A., et al. (2019). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 62(17), 7975-8000. [Link]
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A Comparative Guide to Azide-Alkyne Cycloaddition: CuAAC vs. RuAAC for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical ligation strategies, the azide-alkyne cycloaddition stands out for its efficiency, versatility, and bioorthogonality. This reaction, a cornerstone of "click chemistry," has revolutionized how scientists approach the synthesis of complex molecules, from novel therapeutics to advanced materials. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has long been the gold standard, the emergence of the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has provided a powerful alternative with distinct advantages. This guide offers a comprehensive comparative analysis of these two indispensable synthetic tools, providing the in-depth technical insights necessary for informed experimental design and execution.
The "Click" Phenomenon: A Paradigm Shift in Chemical Synthesis
Before delving into a direct comparison, it is essential to appreciate the context of "click chemistry." Coined by K.B. Sharpless, the concept emphasizes reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, often in benign solvents.[1] The azide-alkyne cycloaddition, in its catalyzed forms, epitomizes these principles, offering a reliable method for covalently linking molecular fragments.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Vanguard of Click Chemistry
The CuAAC reaction is the quintessential example of a click reaction, facilitating the [3+2] cycloaddition between a terminal alkyne and an azide to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[2] This high regioselectivity is a key feature that distinguishes it from the uncatalyzed thermal Huisgen cycloaddition, which often yields a mixture of 1,4- and 1,5-isomers.[2]
The reaction proceeds through a mechanism involving the formation of a copper(I) acetylide intermediate.[3] The copper catalyst, typically generated in situ from a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate, coordinates to the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of the acetylide.[1] This intermediate then reacts with the azide in a stepwise manner to form the triazole product. The use of stabilizing ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often crucial for preventing catalyst oxidation and enhancing reaction rates.
Key Characteristics of CuAAC:
-
Regioselectivity: Exclusively forms the 1,4-disubstituted 1,2,3-triazole.[2]
-
Substrate Scope: Highly efficient for terminal alkynes. Internal alkynes are generally not reactive under standard CuAAC conditions.[3]
-
Reaction Conditions: Typically mild, often proceeding at room temperature in a variety of solvents, including aqueous media, making it highly suitable for bioconjugation.[1]
-
Catalyst System: Requires a copper(I) source, often generated in situ from Cu(II) salts and a reducing agent. Ligands are frequently used to stabilize the Cu(I) state.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): A Complementary Approach
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) has emerged as a powerful complementary method to CuAAC, offering access to the alternative 1,5-disubstituted 1,2,3-triazole regioisomer from terminal alkynes and azides.[4] This distinct regioselectivity opens up new avenues for molecular design and the synthesis of novel chemical entities.
The mechanism of RuAAC is fundamentally different from that of CuAAC. It is proposed to proceed via the formation of a six-membered ruthenacycle intermediate through an oxidative coupling of the azide and the alkyne.[5] This is followed by reductive elimination to yield the 1,5-triazole product.[5] Unlike CuAAC, RuAAC does not involve the formation of a metal acetylide from a terminal proton, which is the key reason for its ability to also catalyze the cycloaddition of internal alkynes, leading to fully substituted 1,2,3-triazoles.[4][5] Commonly used catalysts are pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes.[5]
Key Characteristics of RuAAC:
-
Regioselectivity: Exclusively forms the 1,5-disubstituted 1,2,3-triazole from terminal alkynes.[4]
-
Substrate Scope: A major advantage of RuAAC is its ability to effectively utilize both terminal and internal alkynes, providing access to 1,5-disubstituted and 1,4,5-trisubstituted triazoles, respectively.[4][6]
-
Reaction Conditions: Often requires elevated temperatures and non-protic organic solvents. While some reactions can proceed at ambient temperature, heating is generally employed to achieve efficient conversion in shorter timeframes.[4][7] The reaction is also more sensitive to air and moisture, often necessitating an inert atmosphere.[8][9]
-
Catalyst System: Typically employs ruthenium(II) complexes, such as CpRuCl(PPh₃)₂ or CpRuCl(COD).[6]
Comparative Analysis: CuAAC vs. RuAAC
The choice between CuAAC and RuAAC is dictated by the desired substitution pattern of the triazole ring and the nature of the alkyne substrate. The following table summarizes the key differences to guide your selection process.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |
| Product Regioisomer | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |
| Alkyne Substrate Scope | Terminal alkynes only | Terminal and internal alkynes |
| Typical Reaction Temperature | Room temperature | Room temperature to elevated temperatures (e.g., 45-80 °C) |
| Solvent Compatibility | Wide range, including aqueous media | Primarily non-protic organic solvents (e.g., DCE, Toluene, THF) |
| Atmosphere | Generally air-tolerant, though inert atmosphere can be beneficial | Requires an inert atmosphere (e.g., Argon) for optimal results |
| Catalyst | Copper(I) salts (e.g., CuSO₄/NaAsc) | Ruthenium(II) complexes (e.g., Cp*RuCl(COD)) |
| Key Advantage | Mild, aqueous conditions, ideal for bioconjugation | Access to 1,5-isomers and utility with internal alkynes |
| Primary Limitation | Inability to use internal alkynes | More stringent reaction conditions (inert atmosphere, organic solvents) |
Visualizing the Mechanisms
To further elucidate the distinct pathways of these two powerful reactions, the following diagrams illustrate their proposed catalytic cycles.
Caption: Proposed catalytic cycle for the CuAAC reaction.
Caption: Proposed catalytic cycle for the RuAAC reaction.
Experimental Protocols: A Step-by-Step Guide
To provide a practical framework for implementing these reactions, the following are detailed, step-by-step protocols for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole (via CuAAC) and 1-benzyl-5-phenyl-1H-1,2,3-triazole (via RuAAC).
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a standard procedure for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole.
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Reaction vial with a magnetic stir bar
Procedure:
-
In a reaction vial, dissolve benzyl azide (1.0 mmol, 1.0 equiv) and phenylacetylene (1.0 mmol, 1.0 equiv) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv) in water (1 mL).
-
In another separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol, 0.05 equiv) in water (1 mL).
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol is based on the procedure for the synthesis of 1-benzyl-5-phenyl-1H-1,2,3-triazole.[8][9][10]
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)]
-
1,2-Dichloroethane (DCE), anhydrous
-
Argon gas supply
-
Schlenk flask or a three-necked round-bottomed flask with a magnetic stir bar, condenser, and septum
Procedure:
-
Set up a Schlenk flask under an argon atmosphere.
-
To the flask, add benzyl azide (1.0 mmol, 1.0 equiv) and anhydrous 1,2-dichloroethane (10 mL).
-
Add phenylacetylene (1.05 mmol, 1.05 equiv) to the reaction mixture.
-
In a separate vial under argon, dissolve Cp*RuCl(COD) (0.01 mmol, 0.01 equiv) in a small amount of anhydrous DCE (1-2 mL).
-
Heat the reaction mixture to 45 °C in an oil bath.
-
After allowing the mixture to reach temperature, add the catalyst solution via syringe.
-
Stir the reaction at 45 °C under argon. The reaction is typically complete within 30 minutes to a few hours. Monitor the reaction progress by TLC or LC-MS.[8][9]
-
Upon completion, cool the reaction mixture to room temperature and add silica gel.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by column chromatography on silica gel to yield the pure 1-benzyl-5-phenyl-1H-1,2,3-triazole.
Caption: A generalized workflow for azide-alkyne cycloaddition reactions.
Conclusion and Future Outlook
Both CuAAC and RuAAC are exceptionally powerful and reliable methods for the synthesis of 1,2,3-triazoles, each offering unique advantages. CuAAC, with its mild, often aqueous reaction conditions, remains the workhorse for many applications, particularly in bioconjugation and materials science where terminal alkynes are readily incorporated. RuAAC, on the other hand, provides access to the complementary 1,5-regioisomer and, crucially, expands the scope of the azide-alkyne cycloaddition to include internal alkynes. This capability is invaluable for the synthesis of fully substituted triazoles, which are of significant interest in medicinal chemistry and drug discovery.
The continued development of new catalysts and ligands for both systems will undoubtedly lead to even milder reaction conditions, broader substrate scopes, and enhanced efficiencies. As researchers and drug development professionals, a thorough understanding of the nuances of both CuAAC and RuAAC is paramount for the strategic design and successful synthesis of the next generation of complex molecules and therapeutics.
References
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Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
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Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Available at: [Link]
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Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Available at: [Link]
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Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Available at: [Link]
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Johansson, J. R., Beke-Somfai, T., Said Stålsmeden, A., & Kann, N. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14726–14768. Available at: [Link]
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Johansson, J. R., Beke-Somfai, T., Said Stålsmeden, A., & Kann, N. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14726–14768. Available at: [Link]
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Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. Chalmers University of Technology. Available at: [Link]
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CuAAC click triazole synthesis - laboratory experiment. YouTube. (2022). Available at: [Link]
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Oakdale, J. S., & Fokin, V. V. (2013). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 90, 99-109. Available at: [Link]
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Optimization of CuAAC reaction conditions. ResearchGate. Available at: [Link]
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Organic Syntheses Procedure. Available at: [Link]
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On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? Langmuir. (2022). Available at: [Link]
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Click reaction between benzyl azide and phenyl acetylene using either 1... ResearchGate. Available at: [Link]
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CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various Amounts of PEG-tris-trz-Cu I Catalyst a. ResearchGate. Available at: [Link]
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On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? ACS Publications. (2022). Available at: [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
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Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Available at: [Link]
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Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Archives. (2025). Available at: [Link]
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Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society, 133(16), 6142–6145. Available at: [Link]
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A Senior Application Scientist's Guide to Validating Triazole Inhibitor Binding Modes Through Computational Studies
For researchers, scientists, and drug development professionals, elucidating the precise binding mode of an inhibitor is a cornerstone of rational drug design. This guide provides an in-depth, objective comparison of computational methods to validate the binding orientation of triazole inhibitors, supported by the underlying principles and experimental rationale. We will move beyond a simple recitation of steps to a deeper exploration of why certain computational choices are made and how to build a self-validating workflow.
The Criticality of Binding Mode Validation
Triazole derivatives have demonstrated significant therapeutic potential by targeting a range of enzymes and receptors.[1][2] Identifying a potent triazole inhibitor is only the first step. To optimize its efficacy, selectivity, and pharmacokinetic properties, a detailed understanding of its interaction with the target protein at an atomic level is paramount. Computational studies offer a powerful and cost-effective means to achieve this, providing insights that can be challenging to obtain through experimental methods alone.[3][4]
This guide will navigate the multi-step computational workflow for validating a triazole inhibitor's binding mode, from initial pose prediction to rigorous stability and energetic assessments.
A Multi-Faceted Approach to Computational Validation
A robust computational validation strategy does not rely on a single method. Instead, it employs a hierarchical approach, where each subsequent step provides a higher level of scrutiny and confidence in the predicted binding mode.
Caption: A hierarchical workflow for validating inhibitor binding modes.
Molecular Docking: Predicting the Initial Pose
Molecular docking serves as the initial step to predict the preferred orientation of the triazole inhibitor within the protein's binding site.[1][5] This technique explores a vast conformational space to identify low-energy binding poses.
Causality Behind the Choice: Docking is computationally efficient, allowing for the rapid screening of multiple potential binding modes.[1] It provides the foundational hypotheses that will be rigorously tested in subsequent, more computationally intensive steps.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and other non-essential ligands.
-
Add hydrogen atoms and assign appropriate protonation states to residues, particularly histidines, at physiological pH.
-
Repair any missing side chains or loops in the protein structure.
-
-
Ligand Preparation:
-
Generate the 3D structure of the triazole inhibitor.
-
Assign correct atom types and charges.
-
Minimize the ligand's energy to obtain a low-energy conformation.
-
-
Docking Simulation:
-
Define the binding site on the protein, typically based on the location of a known co-crystallized ligand or predicted active site residues.
-
Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for favorable binding poses of the ligand within the defined binding site.[2]
-
The program will generate a set of docked poses ranked by a scoring function, which estimates the binding affinity.
-
Molecular Dynamics (MD) Simulations: Assessing Binding Stability
While docking provides static snapshots of potential binding modes, it does not account for the dynamic nature of biological systems. Molecular dynamics (MD) simulations offer a way to observe the behavior of the protein-ligand complex over time, providing crucial insights into the stability of the docked pose.[[“]][7][8] A correct binding pose is expected to remain stable throughout the simulation, while an incorrect pose may quickly dissociate or adopt a different conformation.[9]
Causality Behind the Choice: MD simulations introduce the element of time and temperature, allowing for the evaluation of conformational flexibility and the influence of solvent. This provides a more realistic assessment of the binding interaction than static docking.[7]
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
Take the top-ranked protein-ligand complexes from molecular docking as starting structures.
-
Place the complex in a periodic box of explicit solvent (e.g., water molecules).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand.
-
Run a series of equilibration steps to allow the solvent and ions to relax around the protein-ligand complex.
-
-
Production Run:
-
Run the simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) without restraints.
-
Save the coordinates of the system at regular intervals to generate a trajectory.
-
-
Trajectory Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess structural stability.
-
Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions.
-
Monitor key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the triazole inhibitor and the protein over time.
-
Caption: Key stages of a molecular dynamics simulation workflow.
Free Energy Calculations: Quantifying Binding Affinity
MD simulations provide a qualitative assessment of stability. To obtain a more quantitative measure of binding affinity, free energy calculation methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed.[10][11] These methods estimate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models.[12]
Causality Behind the Choice: MM/PBSA and MM/GBSA offer a computationally feasible way to rank different binding poses and even different inhibitors based on their calculated binding free energies.[10] This provides a more rigorous validation than docking scores alone.
Experimental Protocol: MM/PBSA/GBSA Calculation
-
Trajectory Extraction:
-
Extract snapshots (frames) from the stable portion of the MD trajectory.
-
-
Energy Calculations:
-
For each snapshot, calculate the following energy components for the complex, protein, and ligand individually:
-
Molecular Mechanics Energy (ΔE_MM): Includes internal, van der Waals, and electrostatic energies.
-
Solvation Free Energy (ΔG_solv): Comprises polar and nonpolar contributions. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar part is typically estimated from the solvent-accessible surface area (SASA).[12]
-
-
-
Binding Free Energy Calculation:
-
The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS
-
The entropic contribution (-TΔS) is often computationally expensive to calculate and is sometimes omitted when comparing similar systems, with the understanding that this introduces an approximation.[11]
-
Data Presentation: Comparison of Binding Modes
| Binding Mode | Docking Score (kcal/mol) | Average Ligand RMSD (Å) during MD | Calculated ΔG_bind (MM/PBSA) (kcal/mol) | Key Interacting Residues |
| Pose 1 | -9.8 | 1.2 ± 0.3 | -45.7 ± 3.1 | Tyr123, Phe234, Arg345 (H-bond) |
| Pose 2 | -9.5 | 3.8 ± 0.9 | -22.1 ± 4.5 | Val120, Leu230 |
| Pose 3 | -8.9 | 2.5 ± 0.6 | -30.5 ± 2.8 | Tyr123, Asp340 (H-bond) |
Quantum Mechanics (QM) in Binding Analysis: For Higher Accuracy
For a more accurate description of the electronic effects in inhibitor binding, quantum mechanics (QM) methods can be employed.[13][14] QM/MM (Quantum Mechanics/Molecular Mechanics) is a hybrid approach where the chemically active region (the triazole inhibitor and key active site residues) is treated with a high-level QM method, while the rest of the protein is treated with a more computationally efficient MM force field.[15]
Causality Behind the Choice: QM/MM calculations can provide a more accurate representation of charge distribution, polarization, and bond breaking/formation, which can be critical for understanding the binding of certain inhibitors, especially those involving metal ions or covalent interactions.[16][17]
Conclusion: A Self-Validating System for Confident Binding Mode Prediction
By integrating molecular docking, molecular dynamics simulations, and free energy calculations, researchers can build a robust and self-validating workflow to confidently determine the binding mode of a triazole inhibitor. This hierarchical approach allows for the efficient exploration of potential binding poses followed by rigorous validation of the most promising candidates. The inclusion of QM/MM methods can further enhance the accuracy of these predictions for challenging systems. The insights gained from these computational studies are invaluable for guiding the subsequent stages of drug design and optimization.
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Novel Triazole-Based Drug Candidates
Introduction: The Metabolic Hurdle for Triazole Therapeutics
The triazole ring, a five-membered heterocycle containing three nitrogen atoms, is a privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties—such as metabolic stability, hydrogen bonding capability, and its role as a stable bioisostere for amide bonds—have cemented its importance in a wide array of therapeutics, most notably as potent antifungal agents.[1][2][3] However, the journey from a promising triazole-based hit to a viable clinical candidate is fraught with challenges, chief among them being metabolic stability.
How a drug candidate is metabolized by the body dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions (DDIs).[4][5] For triazole compounds, which often interact with cytochrome P450 (CYP) enzymes—the very enzymes they are designed to inhibit in fungi—understanding their metabolic fate in humans is paramount.[6][7][8] Rapid metabolism can lead to insufficient drug exposure, while the formation of reactive or toxic metabolites can derail a development program.[5]
This guide provides a comprehensive framework for researchers in drug development to objectively assess and compare the metabolic stability of novel triazole-based drug candidates. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and logical approach to generating decision-driving data.
The Scientist's Toolkit: A Comparative Guide to In Vitro Metabolic Models
The liver is the primary site of drug metabolism, and several in vitro systems have been developed to model its complex enzymatic machinery.[9] The two most common workhorses in early drug discovery are liver microsomes and hepatocytes.[10][11][12] The choice between them is not arbitrary; it is a critical decision based on the specific questions being asked about the triazole candidate.
The High-Throughput Engine: Liver Microsomal Stability Assay
Liver microsomes are subcellular vesicles formed from the endoplasmic reticulum of liver cells (hepatocytes).[13] They are a cost-effective and robust tool, particularly favored in the early stages of drug discovery for high-throughput screening.[11][14]
Principle of the Assay: Microsomes contain a high concentration of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily.[9] The assay measures the disappearance of the parent drug candidate over time when incubated with microsomes in the presence of essential cofactors, primarily NADPH for CYP-mediated oxidation.[9][15]
Causality Behind the Choice:
-
Why choose microsomes? For initial ranking and screening of a large library of triazole analogues. The assay is rapid, relatively inexpensive, and provides a clear, albeit focused, picture of susceptibility to oxidative (Phase I) metabolism, which is a common pathway for many drugs.[14][16] It is an excellent tool to quickly identify metabolic "hotspots" on the triazole scaffold that are ripe for chemical modification.
-
Limitations: Microsomes lack the full complement of metabolic enzymes. They do not contain cytosolic Phase II enzymes (e.g., sulfotransferases) and have limited capacity for glucuronidation (another Phase II pathway) unless specifically supplemented with cofactors like UDPGA.[14] Furthermore, they lack cellular transporters, meaning they cannot provide insights into how a compound enters and exits the liver cell, a factor that can be rate-limiting for metabolism in vivo.[10]
Detailed Protocol: NADPH-Fortified Liver Microsomal Stability Assay
1. Preparation of Reagents:
- Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and ensure the pH is precisely 7.4.
- Test Compound Stock (10 mM in DMSO): Prepare a high-concentration stock of the triazole candidate.
- Liver Microsomes (e.g., pooled human, rat): Purchase from a reputable supplier. Thaw quickly at 37°C and immediately place on ice. Dilute to a working concentration (e.g., 1 mg/mL) in cold phosphate buffer.[15]
- NADPH Regenerating System (Optional but Recommended): To ensure a constant supply of NADPH, use a system typically containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[15] Alternatively, prepare a concentrated stock of NADPH.
- Positive Controls: Include compounds with known metabolic fates (e.g., Verapamil for high clearance, Diazepam for low clearance).[17]
- Stop Solution: Cold acetonitrile containing an internal standard (a structurally similar compound not expected to be found in the samples) for LC-MS/MS analysis.
2. Incubation Procedure:
- In a 96-well plate, pre-warm the microsomal solution and buffer to 37°C.
- Add the test compound to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.[9]
- Initiate the Reaction: Add the pre-warmed NADPH solution to start the metabolic process.
- Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a volume of the cold stop solution to the respective wells.[17] The 0-minute time point serves as the reference for 100% compound remaining.
- Essential Controls:
- Minus-Cofactor Control: Incubate the test compound with microsomes without NADPH. This helps determine if any compound loss is due to non-enzymatic degradation or binding to the plasticware.[14]
- Heat-Inactivated Control: Incubate the test compound with microsomes that have been boiled. This also serves as a control for non-enzymatic degradation.[17]
3. Sample Analysis:
- Centrifuge the plate to pellet the precipitated proteins.
- Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Quantify the remaining parent compound at each time point relative to the internal standard.
The "Gold Standard" Predictor: Hepatocyte Stability Assay
Suspended or plated hepatocytes are intact, viable liver cells that are considered the most physiologically relevant in vitro model.[12][16] They provide a more complete and integrated picture of hepatic metabolism.
Principle of the Assay: Hepatocytes contain the full suite of Phase I and Phase II metabolic enzymes in their correct subcellular locations, along with the necessary cofactors and drug transporters.[10][11] This allows for the simultaneous assessment of oxidation, reduction, hydrolysis, and conjugation reactions, as well as the influence of cellular uptake and efflux.
Causality Behind the Choice:
-
Why choose hepatocytes? For later-stage candidates or when microsomal assays show moderate to high stability. If a triazole is not significantly metabolized by CYPs, its clearance may be driven by Phase II conjugation or uptake transporters, which can only be assessed in whole cells.[10][12] Hepatocytes are essential for predicting a more accurate in vivo clearance value and for identifying all major metabolites.
-
Limitations: Hepatocyte assays are more expensive, technically demanding, and have lower throughput than microsomal assays.[11] There can also be significant inter-donor variability in metabolic activity, necessitating the use of pooled donor lots.[14]
Visualizing the Workflow: A Metabolic Stability Screening Cascade
The decision to use microsomes versus hepatocytes is often sequential. A tiered approach, or screening cascade, is the most efficient strategy in drug discovery.
Caption: A tiered workflow for assessing metabolic stability.
Data Interpretation: From Raw Numbers to Actionable Insights
The primary outputs from these assays are the half-life (t½) and the intrinsic clearance (CLint) .[17]
-
Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. It is calculated from the slope (k) of the natural log plot of the percent remaining compound versus time.
-
Formula: t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. It represents the volume of biological matrix (e.g., microsomal suspension) cleared of the drug per unit time per amount of protein or cells.[17]
-
Formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)
-
These values allow for a quantitative comparison of compounds. A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.
Comparative Analysis: A Case Study of Three Triazole Candidates
To illustrate the application of these principles, let's consider three hypothetical novel triazole candidates designed as inhibitors for a therapeutic target. We will assess their metabolic stability to decide which candidate warrants advancement to in vivo pharmacokinetic studies.
Table 1: Comparative Metabolic Stability Data for Triazole Candidates
| Parameter | Candidate A | Candidate B | Candidate C | Verapamil (Control) |
| Human Liver Microsomes (HLM) | ||||
| t½ (min) | 8.5 | > 60 | 25.3 | 6.2 |
| CLint (µL/min/mg protein) | 163.1 | < 23.1 | 54.8 | 223.5 |
| Human Hepatocytes (HHep) | ||||
| t½ (min) | 7.2 | 45.1 | 22.8 | 5.5 |
| CLint (µL/min/10⁶ cells) | 192.5 | 30.7 | 60.8 | 252.3 |
Analysis & Interpretation:
-
Candidate A: This compound is rapidly metabolized in both microsomes and hepatocytes, with a very high CLint. The data from both systems are concordant, suggesting that clearance is primarily driven by Phase I (CYP) enzymes. This candidate would likely have poor oral bioavailability and a short half-life in vivo. Recommendation: De-prioritize or send back for chemical modification to block the site of metabolism.
-
Candidate B: This candidate shows excellent stability in liver microsomes (t½ > 60 min), suggesting it is not susceptible to CYP-mediated metabolism. However, in hepatocytes, its stability is reduced (t½ = 45.1 min), though still significantly better than the other candidates. This discrepancy is a classic example of why both systems are necessary. It strongly implies that Candidate B is cleared by a non-microsomal pathway, likely a Phase II conjugation enzyme or via active uptake into the hepatocyte. Recommendation: A promising candidate. The moderate clearance suggests it may have a desirable pharmacokinetic profile. Advance to metabolite identification studies to confirm the clearance pathway.
-
Candidate C: This compound shows intermediate stability. Its metabolism is slower than Candidate A but significantly faster than Candidate B. The similar clearance values in microsomes and hepatocytes suggest its metabolism is also primarily driven by Phase I enzymes. Recommendation: A backup candidate. While not as stable as Candidate B, it may still be viable depending on the therapeutic target and required dosing regimen.
Troubleshooting Common Pitfalls in Stability Assays
Even with robust protocols, unexpected results can occur. A systematic approach is key to identifying the source of the problem.
| Issue | Potential Cause(s) | Corrective Action |
| No metabolism of positive control | Degraded NADPH/cofactors; Inactive microsomes/hepatocytes; Incorrect buffer pH. | Prepare fresh cofactor solutions; Use a new lot of microsomes/hepatocytes; Verify pH of all buffers.[18] |
| High variability between replicates | Poor pipetting technique; Incomplete mixing of cell suspensions; LC-MS/MS instrument instability. | Use calibrated pipettes; Gently resuspend hepatocytes before each addition; Run system suitability tests on the LC-MS/MS.[19][20] |
| Compound disappears in minus-cofactor control | Chemical instability in buffer; Non-specific binding to plate material. | Test compound stability in buffer alone at 37°C; Use low-binding plates. |
| Unexpectedly rapid metabolism | Substrate concentration is too low (below Km); Contaminants in the DMSO stock that inhibit enzymes. | Run the assay at multiple substrate concentrations; Use high-purity DMSO and test compound. |
Conclusion
Assessing the metabolic stability of novel triazole-based drug candidates is a multi-faceted process that requires more than just running an assay. It demands a deep understanding of the strengths and limitations of each in vitro model and a logical, tiered strategy to efficiently identify compounds with favorable pharmacokinetic potential. By starting with high-throughput microsomal assays to triage large numbers of compounds and progressing the most stable candidates to more physiologically relevant hepatocyte assays, researchers can build a comprehensive metabolic profile. This approach, grounded in scientific causality and validated by robust controls, ensures that only the most promising triazole candidates, like the hypothetical Candidate B, are advanced toward in vivo studies, ultimately saving valuable time and resources in the quest for new medicines.
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A Head-to-Head Comparison of Palladium Catalysts for Suzuki-Miyaura Cross-Coupling Reactions: A Guide for Researchers
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] Central to this transformation is the palladium catalyst, the choice of which critically dictates reaction outcomes, including yield, substrate scope, and overall efficiency. This guide provides a comprehensive, head-to-head comparison of commonly employed palladium catalysts, supported by experimental data, to empower researchers in catalyst selection and reaction optimization for their synthetic endeavors.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
The efficacy of any palladium catalyst in a Suzuki-Miyaura reaction is intrinsically linked to its ability to navigate the catalytic cycle efficiently. This cycle, a well-orchestrated sequence of oxidative addition, transmetalation, and reductive elimination, is the engine of C-C bond formation. The ligand sphere surrounding the palladium center plays a pivotal role in modulating the electronic and steric properties of the catalyst, thereby influencing the kinetics of each step.
Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Palladium Catalyst Classes
The diverse landscape of palladium catalysts for Suzuki-Miyaura reactions can be broadly categorized into three major classes: phosphine-based catalysts, N-heterocyclic carbene (NHC)-ligated catalysts, and heterogeneous catalysts. Each class presents a unique set of advantages and is suited for different substrate combinations and reaction conditions.
Phosphine-Based Catalysts: The Workhorses of Cross-Coupling
Palladium catalysts bearing phosphine ligands are the most traditional and widely employed catalysts for Suzuki couplings.[1] The steric and electronic properties of the phosphine ligand are highly tunable, allowing for the fine-tuning of catalytic activity. Bulky and electron-rich phosphine ligands, such as the renowned Buchwald ligands (e.g., SPhos, XPhos), have proven particularly effective for coupling challenging substrates, including heteroaryl chlorides and sterically hindered aryl halides.[2][3] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[3] A classic example is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a versatile and commercially available catalyst.[2]
N-Heterocyclic Carbene (NHC)-Based Catalysts: A New Generation of Efficiency
In recent years, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[4] Their strong σ-donating ability forms a highly stable bond with the palladium center, which often translates to higher catalyst turnover numbers (TONs) and turnover frequencies (TOFs), rendering them exceptionally efficient.[2][4] This stability also helps in preventing the formation of palladium black.[4] Palladium-NHC complexes have demonstrated excellent performance in the coupling of sterically hindered and electron-deficient heterocycles.[2] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are a notable example of highly effective palladium-NHC precatalysts.[1]
Heterogeneous Palladium Catalysts: The Pursuit of Sustainability
Heterogeneous palladium catalysts, such as palladium on carbon (Pd/C) and palladium nanoparticles, offer the significant advantages of easy separation from the reaction mixture and the potential for recycling, aligning with the principles of green chemistry.[5] However, their catalytic activity, in terms of TON and TOF, has traditionally been lower than their homogeneous counterparts.[6] Recent advancements in nanotechnology have led to the development of highly active heterogeneous catalysts, including single-atom palladium catalysts, which can exhibit performance comparable to or even surpassing homogeneous systems.[7] A critical consideration for heterogeneous catalysts is the potential for metal leaching into the product, which is a significant concern in pharmaceutical applications.[5]
Head-to-Head Performance Data
To provide a clear comparison, the following table summarizes the performance of representative palladium catalysts from each class in the Suzuki-Miyaura coupling of a model substrate, 4-chlorotoluene, with phenylboronic acid. It is important to note that while these data are compiled from comparative studies, slight variations in reaction conditions can influence outcomes.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference(s) |
| Pd(PPh₃)₄ | 1.0 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 85 | 7.1 | [1] |
| Pd(OAc)₂ / SPhos | 0.1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 950 | 237.5 | [1] |
| [Pd(IPr)(cinnamyl)Cl] | 0.1 | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 98 | 980 | 490 | [4] |
| 3% Pd/C | 3.0 | K₃PO₄ | H₂O | 80 | 0.33 | 100 | 33.3 | 100 | [6] |
| Pd-ECN (single-atom) | 0.05 | K₃PO₄ | Toluene | 80 | 1 | 99 | 1980 | 1980 | [7] |
Key Observations from the Data:
-
Phosphine Ligands: While the traditional Pd(PPh₃)₄ catalyst provides good yields, the use of bulky, electron-rich ligands like SPhos with a simple palladium precursor like Pd(OAc)₂ significantly enhances activity, allowing for lower catalyst loadings and higher turnover numbers.[1][8]
-
NHC Ligands: The NHC-ligated catalyst, [Pd(IPr)(cinnamyl)Cl], demonstrates exceptional efficiency, achieving a high yield in a short reaction time with a low catalyst loading, resulting in a high TOF.[4]
-
Heterogeneous Catalysts: The 3% Pd/C catalyst shows rapid conversion but requires a higher catalyst loading, leading to a lower TON compared to the homogeneous systems.[6] In contrast, the single-atom Pd-ECN catalyst showcases the potential of modern heterogeneous catalysts, exhibiting a remarkable TON and TOF that surpasses many homogeneous systems.[7]
Standardized Experimental Protocol for Catalyst Comparison
For researchers aiming to conduct their own head-to-head comparisons of palladium catalysts, a standardized experimental protocol is crucial for obtaining reliable and reproducible data. The following protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the desired anhydrous solvent (e.g., toluene, 1,4-dioxane, or THF, 5 mL).
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 0.1-1.0 mol%). If using a palladium precursor such as Pd(OAc)₂, add the appropriate phosphine or NHC ligand at this stage.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.
Conclusion and Future Outlook
The choice of a palladium catalyst for a Suzuki-Miyaura reaction is a critical decision that significantly impacts the success of a synthetic campaign. This guide has provided a comparative overview of the major classes of palladium catalysts, highlighting their respective strengths and weaknesses with supporting data.
-
Phosphine-based catalysts , particularly those with bulky, electron-rich ligands, remain a robust and versatile choice for a wide range of substrates.
-
NHC-ligated catalysts offer exceptional efficiency and are particularly well-suited for challenging couplings.
-
Heterogeneous catalysts are poised to revolutionize the field with their promise of sustainability and recyclability, with single-atom catalysts demonstrating performance that rivals or exceeds their homogeneous counterparts.
As the field of catalysis continues to evolve, the development of even more active, stable, and sustainable palladium catalysts is anticipated. By understanding the fundamental principles of catalyst performance and leveraging the comparative data presented herein, researchers can make informed decisions to accelerate their research and development efforts in the synthesis of novel molecules for a myriad of applications.
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Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin. Available at: [Link]
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Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. Available at: [Link]
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Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
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Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available at: [Link]
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Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. ChemCatChem. Available at: [Link]
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Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. ACS Omega. Available at: [Link]
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A heterogeneous single-atom palladium catalyst surpassing homogeneous systems for Suzuki coupling. Nature Nanotechnology. Available at: [Link]
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Screening of reaction conditions for Suzuki-Miyaura reaction. ResearchGate. Available at: [Link]
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Comparison between homogeneous and heterogeneous catalysis for Suzuki–Miyaura coupling reaction. ResearchGate. Available at: [Link]
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Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. Available at: [Link]
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Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts. ResearchGate. Available at: [Link]
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Heterogeneous Versus Homogeneous Palladium Catalysts for Ligandless Mizoroki–Heck Reactions: A Comparison of Batch/Microwave and Continuous‐Flow Processing. ResearchGate. Available at: [Link]
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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Synthesis of Palladium(II) complexes with NHC-phosphine ligands and their catalytic activity towards Suzuki coupling reactions. ResearchGate. Available at: [Link]
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Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes. National Institutes of Health. Available at: [Link]
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A Senior Application Scientist's Guide to Confirming Molecular Structure of Isomers Using 2D NMR Techniques
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is paramount. Isomers, compounds with identical molecular formulas but different atomic arrangements, can exhibit vastly different pharmacological and toxicological profiles. Differentiating these subtle structural variations is a critical challenge that demands powerful analytical techniques. Among the arsenal of tools available, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out for its ability to provide a detailed roadmap of molecular connectivity and spatial relationships.
This guide offers an in-depth comparison of key 2D NMR techniques for isomer differentiation. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, providing a framework for developing self-validating protocols to ensure the scientific integrity of your structural elucidation.
The Challenge of Isomerism
Isomers fall into two broad categories: constitutional isomers and stereoisomers. Constitutional isomers have different atomic connectivity, while stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms. The latter category is further divided into enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). Each type of isomerism presents a unique challenge for structural confirmation, necessitating a tailored approach with 2D NMR.
A Comparative Overview of Key 2D NMR Techniques for Isomer Analysis
The selection of the appropriate 2D NMR experiment is dictated by the specific question you are trying to answer. Are you trying to determine the basic carbon skeleton? Or are you trying to discern the relative stereochemistry of a chiral center? The following sections will compare and contrast the most powerful 2D NMR techniques for isomer analysis.
Through-Bond Correlation Spectroscopy: Mapping the Molecular Skeleton
These techniques rely on scalar (J) coupling, which is the interaction of nuclear spins through the bonding electrons. They are the workhorses for establishing the connectivity of atoms in a molecule, making them indispensable for differentiating constitutional isomers.
Principle: The COSY experiment is one of the simplest and most widely used 2D NMR techniques.[1] It reveals correlations between protons that are coupled to each other, typically over two or three bonds.[1] The resulting 2D spectrum displays the 1D proton spectrum along both the diagonal and the axes. Off-diagonal cross-peaks indicate that the two protons at the corresponding chemical shifts are J-coupled.[2]
Application in Isomer Differentiation: COSY is fundamental for piecing together the proton spin systems within a molecule. By identifying which protons are adjacent to each other, one can readily distinguish between constitutional isomers with different carbon backbones. For example, in the case of dinitrobenzene isomers, the number of distinct spin systems observed in the COSY spectrum can differentiate between the ortho, meta, and para isomers.[2]
Principle: TOCSY takes the concept of COSY a step further. Instead of only showing correlations between directly coupled protons, TOCSY reveals correlations between all protons within a spin system, even if they are not directly coupled. This is achieved through a process of relayed coherence transfer.
Application in Isomer Differentiation: TOCSY is particularly powerful for identifying complete, unbroken chains of coupled protons. This can be invaluable when dealing with complex molecules where signals may overlap in the COSY spectrum. For constitutional isomers, TOCSY can help to quickly identify and distinguish between different spin systems, such as those in different alkyl chains or ring systems.
Principle: The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, most commonly ¹³C.[1] Each cross-peak in an HSQC spectrum represents a one-bond C-H connection.[3] This provides a direct link between the proton and carbon skeletons of a molecule.
Application in Isomer Differentiation: HSQC is a cornerstone for assigning the ¹³C spectrum and is crucial for differentiating constitutional isomers. By revealing which protons are attached to which carbons, it can definitively distinguish between isomers with different carbon frameworks. For example, it can easily differentiate between an ethyl ester and a methyl ester functionality in a molecule by showing the connectivity between the ester's carbonyl carbon and the adjacent protons.[4] Edited HSQC experiments can further provide information about the multiplicity of the carbon atom (CH, CH₂, or CH₃).
Principle: While HSQC provides information about one-bond C-H correlations, the HMBC experiment reveals correlations between protons and carbons over two or three bonds (and sometimes four in conjugated systems).[3] This "long-range" information is critical for piecing together different molecular fragments and for identifying quaternary carbons, which are not observed in HSQC spectra.
Application in Isomer Differentiation: HMBC is arguably one of the most powerful 2D NMR techniques for elucidating the complete structure of a molecule and for differentiating complex constitutional and regioisomers. By showing long-range H-C correlations, it can establish connectivity across heteroatoms (like oxygen or nitrogen) and connect different spin systems that are not directly linked by proton-proton coupling. For instance, in distinguishing between regioisomers of a substituted aromatic ring, HMBC can show correlations from a proton to carbons two and three bonds away, definitively establishing the substitution pattern.[5]
Through-Space Correlation Spectroscopy: Unveiling the 3D Architecture
These techniques rely on the Nuclear Overhauser Effect (NOE), which is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), regardless of whether they are connected through bonds.[6] This makes them essential for determining the stereochemistry of a molecule.
Principle: The NOESY experiment detects through-space correlations between protons.[7] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it a sensitive probe of internuclear distances. ROESY is a related experiment that is often used for medium-sized molecules where the NOE may be close to zero.[8]
Application in Isomer Differentiation: NOESY and ROESY are the primary tools for differentiating stereoisomers, including diastereomers and geometric (E/Z) isomers.[9] By identifying protons that are in close spatial proximity, one can determine the relative stereochemistry of chiral centers and the geometry of double bonds. For example, a strong NOESY correlation between two protons on the same side of a ring system would confirm a cis relationship. It's important to note that enantiomers, being mirror images, will have identical NMR spectra in an achiral solvent. To differentiate them, chiral solvating or derivatizing agents must be used to induce diastereomeric differences that can be observed by NMR.[3]
Diffusion-Ordered Spectroscopy (DOSY): Separating by Size and Shape
Principle: DOSY is a unique NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients.[10] Larger molecules diffuse more slowly than smaller molecules, resulting in a separation of their signals in the diffusion dimension of the 2D spectrum.
Application in Isomer Differentiation: While not a primary tool for differentiating isomers within a pure sample, DOSY can be incredibly useful for analyzing mixtures of isomers. If the isomers have different sizes or shapes, they may exhibit different diffusion coefficients, allowing for their signals to be separated in the DOSY spectrum.[11] This can be particularly helpful in identifying the components of a reaction mixture or a natural product extract.
Comparative Analysis of 2D NMR Techniques for Isomer Confirmation
| Technique | Correlation Type | Primary Application for Isomer Differentiation | Strengths | Limitations | Typical Experiment Time |
| COSY | ¹H-¹H through-bond (2-3 bonds) | Differentiating constitutional isomers by establishing proton spin systems.[2] | Simple to set up and interpret. Good for identifying adjacent protons. | Can be ambiguous in complex spectra with significant signal overlap. | Minutes to an hour.[12] |
| TOCSY | ¹H-¹H through-bond (entire spin system) | Identifying complete spin systems in complex constitutional isomers. | Reveals entire coupling networks, simplifying complex spectra. | Can be more complex to interpret than COSY. | Tens of minutes to a few hours. |
| HSQC | ¹H-¹³C through-bond (1 bond) | Definitive differentiation of constitutional isomers by mapping C-H connectivity.[4] | Highly sensitive and provides direct C-H correlations. | Does not show quaternary carbons. | Tens of minutes to a few hours.[13] |
| HMBC | ¹H-¹³C through-bond (2-4 bonds) | Differentiating complex constitutional and regioisomers by establishing long-range connectivity.[5] | Crucial for connecting molecular fragments and identifying quaternary carbons. | Can be less sensitive than HSQC and interpretation can be complex. | Hours.[14] |
| NOESY/ROESY | ¹H-¹H through-space (< 5 Å) | Differentiating stereoisomers (diastereomers, geometric isomers) by determining spatial proximity.[7][8] | The primary method for determining relative stereochemistry. | NOE can be zero for medium-sized molecules (ROESY is an alternative). Interpretation requires careful consideration of molecular conformation. | Hours to overnight.[15] |
| DOSY | Diffusion coefficient | Separating mixtures of isomers with different sizes or shapes.[11] | Non-invasive separation of mixture components. | Not suitable for differentiating isomers in a pure sample unless they have different diffusion coefficients. | Tens of minutes to a few hours.[10] |
A Strategic Workflow for Isomer Structure Confirmation
A logical and systematic approach is key to efficiently and accurately confirming the structure of isomers. The following workflow provides a general guideline for selecting the appropriate 2D NMR experiments.
Caption: A strategic workflow for selecting 2D NMR experiments for isomer structure confirmation.
Experimental Protocols: A Practical Guide
The successful acquisition of high-quality 2D NMR data relies on careful sample preparation and the selection of appropriate experimental parameters. The following provides a general protocol that can be adapted for specific instruments and samples.
Sample Preparation
-
Sample Purity: Ensure the sample is as pure as possible to avoid interference from impurities.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal signal overlap with the analyte.
-
Concentration: The optimal concentration will depend on the sensitivity of the NMR instrument and the specific experiment being run. A typical concentration for small molecules is 5-20 mg in 0.5-0.7 mL of solvent.
-
Shigemi Tubes: For sample-limited situations, using a Shigemi tube can significantly increase the effective concentration and improve sensitivity.
General 2D NMR Acquisition Parameters
-
¹H Spectrum: Always acquire a high-quality 1D ¹H spectrum first to determine the spectral width and to serve as a reference.
-
Pulse Widths: Calibrate the 90° pulse width for both ¹H and the heteronucleus (e.g., ¹³C).
-
Spectral Width (sw): Set the spectral width to encompass all signals of interest.
-
Number of Scans (ns): The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.
-
Relaxation Delay (d1): This delay allows the spins to return to equilibrium between scans. A typical value is 1-2 seconds.
-
Acquisition Time (at): This determines the resolution in the direct dimension (F2).
-
Number of Increments (ni): This determines the resolution in the indirect dimension (F1).
Data Processing
-
Fourier Transformation: Apply a Fourier transform in both dimensions (F2 and F1).
-
Phasing: Carefully phase the spectrum in both dimensions to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to remove any distortions.
-
Referencing: Reference the spectrum to the residual solvent peak or an internal standard.
Conclusion
2D NMR spectroscopy provides an unparalleled level of detail for the structural elucidation of isomers. By understanding the principles and applications of each technique, researchers can strategically design experiments to unambiguously confirm molecular connectivity and stereochemistry. The workflow and protocols outlined in this guide provide a robust framework for obtaining high-quality, reliable data, ensuring the scientific integrity of your structural assignments. As a senior application scientist, I encourage you to not only follow these guidelines but to also critically evaluate your data at every step, allowing the spectra to tell the complete and accurate story of your molecule.
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